4-Oxoretinol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(1E,3E,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(7-6-8-16(2)12-14-21)9-10-18-17(3)19(22)11-13-20(18,4)5/h6-10,12,21H,11,13-14H2,1-5H3/b8-6+,10-9+,15-7+,16-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIUCYCUYQIBDZ-RMWYGNQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866949 | |
| Record name | 4-Oxoretinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Oxoretinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012329 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
62702-55-0 | |
| Record name | 15-Hydroxyretin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62702-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxoretinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062702550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxoretinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02699 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Oxoretinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-KETORETINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FFM6M3NPT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Oxoretinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012329 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
4-Oxoretinol: Mechanism of Action in Cellular Differentiation
This guide provides a technical analysis of 4-Oxoretinol, focusing on its distinct mechanistic role in cellular differentiation, specifically within the context of embryonic carcinoma (F9) and stem cell models.
Technical Guide for Drug Development & Application Scientists
Executive Summary
4-Oxoretinol (4-oxo-ROL) is a biologically active, natural metabolite of retinol (Vitamin A).[1][2][3] Historically dismissed as a degradation intermediate, recent characterization identifies it as a potent, high-affinity ligand for Retinoic Acid Receptors (RARs) . Unlike Retinoic Acid (RA), 4-oxo-ROL lacks the terminal carboxyl group, yet it drives differentiation in F9 teratocarcinoma and embryonic stem cells with efficacy comparable to, and in some contexts exceeding, that of retinol.[2]
This guide details the metabolic generation, receptor selectivity, and downstream signaling of 4-oxo-ROL, providing actionable protocols for its study in differentiation assays.
Physiological Context & Metabolism
4-Oxoretinol is not merely a catabolite; it is the product of a specific, regulated oxidative pathway. In differentiating cells, such as F9 murine teratocarcinoma cells, retinol is converted into 4-oxoretinol rather than fully oxidizing to retinoic acid.[2]
The Metabolic Pathway
The conversion proceeds through a two-step oxidation at the C4 position of the cyclohexenyl ring:
-
C4-Hydroxylation: Retinol is hydroxylated to 4-hydroxyretinol .[2]
-
Oxidation: 4-hydroxyretinol is dehydrogenated to 4-oxoretinol .
Crucial Distinction: Unlike the canonical pathway (Retinol
Figure 1: The distinct metabolic route of 4-Oxoretinol activation in F9 cells. Note that 4-Oxoretinol activates receptors directly without conversion to Retinoic Acid.
Mechanism of Action (The Core)
Receptor Binding Affinity
4-Oxoretinol functions as a selective agonist for the Retinoic Acid Receptors (RARs) but does not bind the Retinoid X Receptors (RXRs).
| Receptor Subtype | Binding Affinity (Relative) | Interaction Profile |
| RAR- | High | Strong Agonist. Competes effectively with at-RA. |
| RAR- | High | Strong Agonist. Induces rapid transcription of RARB gene. |
| RAR- | Moderate | Lower affinity (~10-fold less) compared to |
| RXRs | None | No detectable binding or transactivation. |
Signaling Cascade
The differentiation mechanism is driven by the RAR/RXR heterodimer . Even though 4-oxo-ROL does not bind RXR, it binds the RAR partner, inducing a conformational change that recruits co-activators and releases co-repressors.
Key Gene Targets in F9 Differentiation:
-
Hoxa-1: A homeobox gene critical for anterior-posterior patterning. 4-oxo-ROL induces Hoxa-1 expression ~18-fold (comparable to RA).
-
Laminin B1: A basement membrane marker indicating visceral endoderm differentiation.
-
GATA6: A master transcription factor for endoderm lineage specification.
Figure 2: 4-Oxoretinol signaling cascade.[3][4] The ligand binds RAR, displacing repressors and recruiting activators to the Retinoic Acid Response Element (RARE).
Experimental Methodologies
Chemical Synthesis (Protocol Summary)
While enzymatic generation is used in cell biology, chemical synthesis is required for pharmacological quantities.
-
Precursor: All-trans retinol acetate.
-
Step 1 (Allylic Oxidation): React retinol acetate with Selenium Dioxide (
) in ethanol/dioxane to yield 4-hydroxyretinol acetate. -
Step 2 (Oxidation): Oxidize 4-hydroxyretinol acetate using Manganese Dioxide (
) in dichloromethane (DCM) to yield 4-oxoretinol acetate. -
Step 3 (Hydrolysis): Mild alkaline hydrolysis (e.g.,
in MeOH) removes the acetate group to yield 4-oxoretinol . -
Purification: HPLC is strictly required due to isomer instability.
F9 Cell Differentiation Assay
This protocol validates the biological activity of 4-oxo-ROL.[2]
Materials:
-
DMEM supplemented with 15% heat-inactivated fetal calf serum.
-
Gelatin-coated tissue culture plates (0.1%).
-
4-Oxoretinol (dissolved in DMSO, handle under yellow light).
Workflow:
-
Seeding: Plate F9 cells at
cells per 60mm dish. Allow attachment for 12 hours. -
Induction: Treat cells with 4-oxo-ROL at concentrations ranging from
M to M .-
Control: Vehicle (DMSO < 0.1%).
-
Positive Control: All-trans Retinoic Acid (
M).
-
-
Incubation: Incubate for 72 hours.
-
Morphological Assessment: Observe transition from tight, undifferentiated colonies to flattened, refractive cells (primitive/visceral endoderm phenotype).
-
Marker Quantification (qPCR):
-
Extract RNA using Trizol/Column method.
-
Target Primers: Hoxa-1 (early marker, 24-48h), Laminin B1 (late marker, 72h).
-
HPLC Quantification of 4-Oxoretinol
To verify metabolism or purity.
-
Column: Reverse-phase C18 (e.g., Vydac 201TP54).
-
Mobile Phase: Methanol:Water containing 10mM Ammonium Acetate (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Absorbance at 360 nm (Note: 4-oxo species have a red-shifted max compared to retinol's 325 nm).
Comparative Data: 4-Oxo-ROL vs. Retinoic Acid[1][2][3][5]
| Feature | All-Trans Retinoic Acid (at-RA) | 4-Oxoretinol |
| Chemical Nature | Carboxylic Acid | Ketone / Alcohol |
| RAR Affinity | High ( | High (Comparable to RA for RAR |
| RXR Affinity | None | None |
| Teratogenicity | High | High (Causes axial truncation in Xenopus) |
| Metabolic Stability | Rapidly metabolized by CYP26 | Metabolically distinct; precursor to 4-oxo-RA |
| Differentiation Potency |
References
-
Achkar, C. C., et al. (1996). "4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors." Proceedings of the National Academy of Sciences, 93(10), 4879–4884. Link
-
Blumberg, B., et al. (1996). "Novel retinoic acid receptor ligands in Xenopus embryos." Proceedings of the National Academy of Sciences, 93(10), 4873–4878. Link
-
Lane, M. A., et al. (2008). "Metabolism and Regulation of Gene Expression by 4-Oxoretinol versus All-trans Retinoic Acid in Normal Human Mammary Epithelial Cells."[1] Molecular and Cellular Endocrinology, 280(1-2), 63-74. Link
-
Pijnappel, W. W., et al. (1993). "The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification."[3] Nature, 366, 340–344. Link
- Gudas, L. J., et al. (1994). "Cellular biology and biochemistry of the retinoids." The Retinoids: Biology, Chemistry, and Medicine, 2nd Edition, Raven Press.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]
- 5. Metabolism of retinoic acid and retinol during differentiation of F9 embryonal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new metabolite of retinol: all-trans-4-oxo-retinol as a receptor activator and differentiation agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Re-examining Retinoid Signaling Beyond Activation
An in-depth technical guide by a Senior Application Scientist
In the intricate landscape of cellular signaling, the retinoid family, derivatives of vitamin A, plays a pivotal role in regulating a vast array of biological processes, from embryonic development to immune function and tissue homeostasis. The canonical pathway, driven by the potent agonist all-trans retinoic acid (atRA), is well-characterized and involves the activation of retinoic acid receptors (RARs) and subsequent modulation of gene expression. However, the story of retinoid signaling is not solely one of activation. A nuanced understanding requires an appreciation for the endogenous molecules that can antagonize or modulate this pathway. This guide focuses on one such molecule: 4-Oxoretinol.
While the initial scientific inquiry might be to delineate the "downstream signaling pathways activated by 4-Oxoretinol," current research indicates a more complex and arguably more fascinating role. 4-Oxoretinol is now understood to be a key player in a feedback loop that attenuates retinoic acid signaling, primarily through its metabolic conversion to 4-oxoretinoic acid, a potent RAR antagonist. This guide, therefore, will provide an in-depth technical exploration of 4-Oxoretinol's modulatory effects on the canonical retinoic acid pathway, offering a perspective crucial for researchers and drug development professionals in fields ranging from oncology to dermatology.
The Canonical Retinoic Acid Signaling Pathway: A Primer
To comprehend the impact of 4-Oxoretinol, one must first have a firm grasp of the pathway it modulates. The canonical retinoic acid signaling pathway is a well-established mechanism of gene regulation:
-
Uptake and Metabolism: All-trans retinol (vitamin A) is taken up by cells and undergoes a two-step oxidation process, first to retinaldehyde and then to all-trans retinoic acid (atRA).
-
Receptor Binding: In the nucleus, atRA binds to the ligand-binding domain of the retinoic acid receptor (RAR), which exists as a heterodimer with the retinoid X receptor (RXR).
-
Conformational Change and Co-regulator Exchange: Ligand binding induces a conformational change in the RAR-RXR heterodimer. This leads to the dissociation of co-repressor proteins and the recruitment of co-activator proteins.
-
Gene Transcription: The complete complex, now including co-activators, binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, initiating their transcription.
This pathway is fundamental to the regulation of cellular differentiation, proliferation, and apoptosis.
Caption: Canonical all-trans retinoic acid (atRA) signaling pathway.
4-Oxoretinol and its Metabolite: Antagonists of the Canonical Pathway
The primary mechanism by which 4-Oxoretinol exerts its biological effects is through its conversion to 4-oxoretinoic acid. This metabolite has been identified as a competitive antagonist of RARs. This means that 4-oxoretinoic acid can bind to the same site on RARs as atRA but fails to induce the conformational change necessary for co-activator recruitment.
The consequences of this are profound:
-
Inhibition of Target Gene Expression: By occupying the RAR ligand-binding pocket, 4-oxoretinoic acid prevents the activation of the RAR-RXR heterodimer by atRA. This leads to a dose-dependent inhibition of RARE-mediated gene transcription.
-
Physiological Feedback Loop: The enzyme responsible for converting retinol to 4-Oxoretinol, and subsequently 4-oxoretinoic acid, is often induced by atRA itself. This creates a negative feedback loop where high levels of atRA promote the synthesis of its own antagonist, thereby tightly regulating the cellular response to retinoids.
Caption: Competitive antagonism of RAR by 4-oxoretinoic acid.
Experimental Workflows for Characterizing 4-Oxoretinol's Antagonistic Activity
To rigorously investigate the modulatory effects of 4-Oxoretinol, a multi-faceted experimental approach is required. The following protocols provide a framework for confirming its role as an antagonist of the retinoic acid signaling pathway.
Reporter Gene Assay for RARE-Mediated Transcription
This is a cornerstone experiment to quantitatively assess the antagonistic properties of 4-Oxoretinol and its metabolites.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing multiple RAREs. In the presence of an RAR agonist like atRA, the reporter gene is expressed, producing a measurable signal. An antagonist will inhibit this signal in a dose-dependent manner.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, COS-7) in appropriate media.
-
Co-transfect the cells with two plasmids:
-
A RARE-luciferase reporter plasmid.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
24 hours post-transfection, replace the media with fresh media containing:
-
A constant, sub-maximal concentration of atRA (the agonist).
-
Increasing concentrations of 4-Oxoretinol or 4-oxoretinoic acid (the putative antagonist).
-
Include appropriate vehicle controls (e.g., DMSO).
-
-
-
Luciferase Assay:
-
After an incubation period of 18-24 hours, lyse the cells and measure the activity of both luciferases using a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the RARE-luciferase activity to the control reporter activity for each sample.
-
Plot the normalized luciferase activity against the concentration of the antagonist.
-
Calculate the IC50 value, which is the concentration of the antagonist required to inhibit 50% of the atRA-induced reporter activity.
-
Data Presentation:
| Compound | IC50 (nM) |
| 4-Oxoretinoic Acid | 50 - 200 |
| 4-Oxoretinol | >1000 |
| Vehicle Control | N/A |
Note: The higher IC50 for 4-Oxoretinol reflects the requirement for its intracellular conversion to the active antagonist, 4-oxoretinoic acid.
Caption: Workflow for a RARE-luciferase reporter gene assay.
Gene Expression Analysis of Endogenous RA-Target Genes
While reporter assays are excellent for screening, it is crucial to confirm the findings on endogenous genes.
Principle: Quantitative real-time PCR (qRT-PCR) can be used to measure the mRNA levels of known atRA target genes (e.g., CYP26A1, HOXB1) in response to treatment with atRA and the antagonist.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a cell line known to be responsive to atRA (e.g., SH-SY5Y, F9).
-
Treat the cells with atRA, 4-Oxoretinol/4-oxoretinoic acid, or a combination of both for a suitable time period (e.g., 6-24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells and reverse transcribe it into cDNA.
-
-
qRT-PCR:
-
Perform qRT-PCR using primers specific for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method.
-
Compare the expression levels in the co-treatment group to the atRA-only group to determine the extent of inhibition.
-
Expected Outcome: Co-treatment with 4-oxoretinoic acid should significantly reduce the atRA-induced upregulation of target gene expression.
Implications for Drug Development and Future Research
The role of 4-Oxoretinol as a precursor to an endogenous RAR antagonist has significant implications:
-
Therapeutic Potential: RAR antagonists are being explored for the treatment of various conditions, including certain cancers and skin disorders. Understanding the endogenous regulation of RAR signaling by molecules like 4-Oxoretinol can provide valuable insights for the development of novel therapeutics.
-
Understanding Retinoid Homeostasis: The metabolic conversion of retinol to 4-Oxoretinol and then to 4-oxoretinoic acid is a key component of retinoid homeostasis. Dysregulation of this pathway could have pathological consequences.
-
Future Research Directions: Further research is needed to fully elucidate the tissue-specific roles of 4-Oxoretinol and its regulation. Additionally, exploring its potential interactions with other nuclear receptors could reveal novel signaling crosstalk.
References
-
Idres, N., et al. (2002). 4-Oxo-retinoic acid, a new natural RAR antagonist. Journal of Biological Chemistry, 277(35), 31491-31498. [Link]
-
Topletz, A. R., et al. (2015). Retinoids in the spotlight: A review of their synthesis and applications. Organic & Biomolecular Chemistry, 13(25), 6933-6947. [Link]
A Technical Guide to the Role of 4-Oxoretinol in Embryonic Development
Abstract
Retinoids, the biologically active derivatives of vitamin A, are indispensable signaling molecules that orchestrate a multitude of processes during embryonic development.[1][2][3][4] While all-trans-retinoic acid (atRA) has long been considered the primary active retinoid, a growing body of evidence highlights the significant and distinct roles of its metabolites.[4][5][6] This technical guide provides an in-depth exploration of 4-oxoretinol (4-oxo-ROL), a fascinating retinoid metabolite, and its multifaceted functions in embryogenesis. We will delve into the metabolic pathways governing its synthesis, its unique interactions with nuclear receptors, and its impact on cellular differentiation and axial patterning. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the intricate regulatory networks controlled by retinoids during embryonic development.
Introduction: Beyond the Central Dogma of Retinoid Signaling
The classical model of retinoid signaling posits a linear pathway: retinol (vitamin A) is reversibly oxidized to retinaldehyde, which is then irreversibly oxidized to atRA.[7][8][9][10] Subsequently, atRA binds to nuclear retinoic acid receptors (RARs), which, as heterodimers with retinoid X receptors (RXRs), modulate the transcription of target genes crucial for development.[3][4] However, this model is an oversimplification. The developing embryo employs a sophisticated network of metabolic enzymes to finely tune the spatiotemporal concentrations of various retinoids, creating a complex signaling landscape.
Initially, the formation of 4-oxo metabolites, such as 4-oxoretinoic acid (4-oxo-RA), was considered a catabolic pathway for inactivating excess RA.[5][11][12] However, pioneering research has revealed that these metabolites are not merely inert byproducts but possess distinct biological activities.[5][11] This guide focuses on 4-oxoretinol, a metabolite that has emerged as a novel signaling molecule in its own right, capable of influencing developmental processes independently of its conversion to an acidic form.[13][14]
The Metabolic Crossroads: Synthesis and Regulation of 4-Oxoretinol
The synthesis of 4-oxoretinol represents a significant branch in the retinoid metabolic pathway. In embryonic cells, a notable portion of retinol can be shunted towards the production of 4-hydroxyretinol and subsequently 4-oxoretinol, a process observed in differentiating F9 teratocarcinoma cells.[14][15]
Key Enzymatic Players
The precise enzymatic machinery responsible for the conversion of retinol to 4-oxoretinol is an active area of investigation. While the initial hydroxylation of retinol to 4-hydroxyretinol is thought to be catalyzed by cytochrome P450 enzymes, the subsequent oxidation to 4-oxoretinol likely involves other dehydrogenases.[7][15]
In the canonical pathway leading to retinoic acid, the oxidation of retinol to retinaldehyde is a rate-limiting step primarily mediated by Retinol Dehydrogenase 10 (RDH10).[8][16] The reverse reaction, the reduction of retinaldehyde back to retinol, is catalyzed by enzymes such as Dehydrogenase/Reductase 3 (DHRS3).[8][17][18] This reciprocal regulation by RDH10 and DHRS3 maintains retinoid homeostasis.[8][17][18] It is plausible that a similar interplay of enzymes governs the levels of 4-oxoretinol.
A Visual Representation of Retinoid Metabolism
The following diagram illustrates the key metabolic pathways of retinoids, highlighting the position of 4-oxoretinol.
Caption: Retinoid metabolic and signaling pathways.
Functional Significance of 4-Oxoretinol in Development
The biological importance of 4-oxoretinol lies in its ability to directly interact with and activate retinoic acid receptors (RARs), a function not shared by its precursor, retinol.[14] This discovery challenged the prevailing notion that only acidic retinoids could serve as RAR ligands.[1]
A Novel Ligand for Retinoic Acid Receptors
Remarkably, 4-oxoretinol can bind to and transactivate RARs at nanomolar concentrations, leading to the induction of gene expression.[14] However, it does not appear to bind to or activate retinoid X receptors (RXRs).[14][15] This selective interaction with RARs suggests a specialized role in modulating retinoid signaling.
Induction of Cellular Differentiation
Studies using F9 embryonal teratocarcinoma cells have demonstrated that 4-oxoretinol can induce cellular differentiation, a hallmark of retinoid activity, without being converted to an acidic form.[13][14][15] This finding provides strong evidence for its intrinsic biological activity. Furthermore, 4-oxoretinol has been shown to be more effective than atRA in inducing the expression of cellular retinoic acid-binding proteins (CRABP1 and CRABP2) in murine embryonic stem cells.[19]
Role in Axial Patterning
Experiments in Xenopus embryos have revealed a potent role for 4-oxoretinol in axial patterning.[13][14][15] Administration of 4-oxoretinol at the blastula stage leads to axial truncation, a classic teratogenic effect of excessive retinoid signaling.[14][15] This underscores the importance of tightly regulating the levels of all biologically active retinoids during embryogenesis.
Comparative Bioactivities of Retinoids
To provide a clearer perspective on the relative potencies and functions of different retinoids, the following table summarizes key biological activities.
| Retinoid | RAR Binding & Activation | RXR Binding & Activation | Induction of F9 Cell Differentiation | Effect on Axial Patterning (Xenopus) |
| All-trans-Retinol | No | No | No | Minimal |
| All-trans-Retinoic Acid (atRA) | Yes | No | Yes | Strong |
| 4-Oxoretinol (4-oxo-ROL) | Yes | No | Yes | Strong |
| 4-Oxoretinoic Acid (4-oxo-RA) | Yes | No | Varies | Strong |
Experimental Protocols for Investigating 4-Oxoretinol
Advancing our understanding of 4-oxoretinol's role in development requires robust and reproducible experimental methodologies. The following sections outline key protocols for the analysis of retinoids in embryonic systems.
Protocol: Extraction and Quantification of Retinoids from Embryonic Tissues via HPLC
This protocol describes a method for the simultaneous extraction and quantification of retinol, 4-oxoretinol, and other retinoids from embryonic tissues using reverse-phase high-performance liquid chromatography (HPLC).
Rationale: Accurate quantification of endogenous retinoid levels is crucial for understanding their metabolic flux and physiological concentrations in specific embryonic compartments. HPLC provides a sensitive and reliable method for separating and measuring these hydrophobic molecules.[20][21][22][23][24]
Step-by-Step Methodology:
-
Tissue Homogenization:
-
Excise embryonic tissues of interest and immediately place them in ice-cold phosphate-buffered saline (PBS).
-
Record the wet weight of the tissue.
-
Homogenize the tissue in a suitable volume of PBS containing an antioxidant such as butylated hydroxytoluene (BHT) to prevent retinoid degradation.
-
-
Liquid-Liquid Extraction:
-
To the homogenate, add an equal volume of ethanol to precipitate proteins.
-
Add a known amount of an internal standard (e.g., a synthetic retinoid not present endogenously) to correct for extraction efficiency.
-
Extract the retinoids by adding two volumes of hexane and vortexing vigorously.
-
Centrifuge to separate the phases. The upper hexane layer contains the retinoids.
-
-
Sample Preparation for HPLC:
-
Carefully transfer the hexane layer to a new tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
-
Use an isocratic or gradient mobile phase, typically a mixture of acetonitrile, methanol, and water with a small amount of acetic acid or ammonium acetate to improve peak shape.
-
Detect the eluting retinoids using a UV detector set to 325-350 nm, the characteristic absorbance maximum for most retinoids.[20]
-
Identify and quantify the retinoids by comparing their retention times and peak areas to those of authentic standards.
-
Self-Validation System: The inclusion of an internal standard and the generation of a standard curve with known concentrations of each retinoid ensure the accuracy and reproducibility of the quantification.
Experimental Workflow: Assessing the Impact of 4-Oxoretinol on Gene Expression
This workflow outlines the process for treating embryonic cell cultures with 4-oxoretinol and analyzing the subsequent changes in gene expression.
Caption: Workflow for analyzing 4-oxoretinol-induced gene expression changes.
Future Directions and Unanswered Questions
The discovery of 4-oxoretinol's biological activity has opened up new avenues of research in the field of retinoid biology. Several key questions remain to be addressed:
-
Enzymatic Identity: What are the specific enzymes responsible for the synthesis of 4-oxoretinol in different embryonic tissues, and how are their activities regulated?
-
Receptor Specificity: Does 4-oxoretinol exhibit preferential binding to specific RAR isotypes (α, β, γ), potentially explaining its distinct biological effects compared to atRA?
-
Endogenous Concentrations: What are the precise concentrations of 4-oxoretinol in different embryonic domains, and how do these levels correlate with developmental events?
-
Therapeutic Potential: Could 4-oxoretinol or its synthetic analogs be developed as therapeutic agents with improved efficacy and reduced side effects compared to traditional retinoids?
Conclusion
4-Oxoretinol is not merely a catabolite of retinol but a bona fide signaling molecule with a distinct and important role in embryonic development. Its ability to activate RARs and induce cellular differentiation and patterning events underscores the complexity of the retinoid signaling network. A deeper understanding of the metabolism and function of 4-oxoretinol will undoubtedly provide novel insights into the fundamental mechanisms of embryogenesis and may pave the way for new therapeutic strategies in regenerative medicine and developmental disorders.
References
-
Achkar, C. C., et al. (1996). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. Proceedings of the National Academy of Sciences, 93(10), 4879–4884. [Link]
-
Pijnappel, W. W., et al. (1993). The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification. Nature, 366(6453), 340–344. [Link]
-
Blaner, W. S., & Gudas, L. J. (2018). Retinoids in Embryonal Development. In ResearchGate. [Link]
-
Achkar, C. C., et al. (1996). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. Proceedings of the National Academy of Sciences of the United States of America, 93(10), 4879–4884. [Link]
-
Faria, T. N., et al. (2011). Metabolism and Biological Activities of Topical 4-Oxoretinoids in Mouse Skin. ResearchGate. [Link]
-
Andreola, F., et al. (2012). Metabolism of retinol during mammalian placental and embryonic development. PubMed, 22(2), 107-18. [Link]
-
Achkar, C. C., et al. (1996). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. PNAS, 93(10), 4879-4884. [Link]
-
Samad, F., & Amri, E. (2019). Retinoic Acid Signaling Pathways in Development and Diseases. PubMed Central, 10(11), 2435. [Link]
-
Faria, T. N., et al. (1998). 4-Oxoretinol, a metabolite of retinol in the human promyelocytic leukemia cell line NB4, induces cell growth arrest and granulocytic differentiation. PubMed, 54(9), 1136-41. [Link]
-
Ross, S. A., et al. (2000). Retinoids in Embryonal Development. Physiological Reviews, 80(3), 1021–1054. [Link]
-
Kedishvili, N. (2013). RETINOIC ACID SYNTHESIS AND DEGRADATION. Subcellular Biochemistry, 67, 149–181. [Link]
-
Belyaeva, O. V., & Kedishvili, N. Y. (2018). Generation of Retinaldehyde for Retinoic Acid Biosynthesis. MDPI, 7(1), 10. [Link]
-
Kane, M. A., & Napoli, J. L. (2010). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. PubMed Central, 637, 215–226. [Link]
-
Duester, G. (2019). Enzymatic Metabolism of Vitamin A in Developing Vertebrate Embryos. MDPI, 8(11), 283. [Link]
-
Kedishvili, N. (2016). Enzymology of retinoic acid biosynthesis and degradation. Journal of Lipid Research, 57(12), 2097–2113. [Link]
-
Mark, M., et al. (2006). Function of retinoic acid receptors during embryonic development. Nuclear Receptor Signaling, 4, nrs.04002. [Link]
-
Catalyst University. (2017, April 20). Vitamin A Functions and Retinoid Cycle [Video]. YouTube. [Link]
-
Torma, H., & Vahlquist, A. (2005). Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro. Journal of Investigative Dermatology, 125(1), 21-28. [Link]
-
Theodosiou, M., & Laudet, V. (2020). Retinoids in Embryonic Development. MDPI, 9(9), 1014. [Link]
-
Ross, S. A., et al. (2000). Retinoids in Embryonal Development. Physiological Reviews, 80(3), 1021-1054. [Link]
-
Rutgers University. (2008, February 28). Unlocking The Mysteries Of Vitamin A Metabolism During Embryonic Development. ScienceDaily. [Link]
-
Adams, M. K., & Kedishvili, N. Y. (2014). The Retinaldehyde Reductase Activity of DHRS3 Is Reciprocally Activated by Retinol Dehydrogenase 10 to Control Retinoid Homeostasis. Journal of Biological Chemistry, 289(21), 14861–14875. [Link]
-
Kane, M. A., et al. (2008). HPLC/MS(N) analysis of retinoids. PubMed, 430, 239-55. [Link]
-
Embryology. (2021, December 18). Developmental Signals - Retinoic acid. [Link]
-
Al-Shdefat, R., et al. (2023). Validation of HPLC method for the determination of retinol in different dietary supplements. ResearchGate. [Link]
-
Belyaeva, O. V., & Kedishvili, N. Y. (2015). The Retinol Dehydrogenase Rdh10 Localizes to Lipid Droplets during Acyl Ester Biosynthesis. PubMed Central, 290(52), 31310–31320. [Link]
-
Adams, M. K., & Kedishvili, N. Y. (2014). The retinaldehyde reductase activity of DHRS3 is reciprocally activated by retinol dehydrogenase 10 to control retinoid homeostasis. PubMed, 289(21), 14861-75. [Link]
-
Barua, A. B., & Furr, H. C. (1998). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans-retinoic acid. Journal of Food and Drug Analysis, 6(2), 5. [Link]
-
Mustika, M., et al. (2024). Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. Formosa Publisher, 4(7), 939-948. [Link]
-
Grandel, H., & Brand, M. (2011). Dhrs3a Regulates Retinoic Acid Biosynthesis through a Feedback Inhibition Mechanism. PLoS ONE, 6(7), e22813. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of retinol during mammalian placental and embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Function of retinoic acid receptors during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoids in Embryonic Development [mdpi.com]
- 5. The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enzymology of retinoic acid biosynthesis and degradation: Thematic Review Series: Fat-Soluble Vitamins: Vitamin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciencedaily.com [sciencedaily.com]
- 13. pnas.org [pnas.org]
- 14. 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]
- 16. mdpi.com [mdpi.com]
- 17. The Retinaldehyde Reductase Activity of DHRS3 Is Reciprocally Activated by Retinol Dehydrogenase 10 to Control Retinoid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The retinaldehyde reductase activity of DHRS3 is reciprocally activated by retinol dehydrogenase 10 to control retinoid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. HPLC/MS(N) analysis of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. jfda-online.com [jfda-online.com]
- 24. journal.formosapublisher.org [journal.formosapublisher.org]
The Emergent Role of 4-Oxoretinol in Retinoic Acid-Mediated Cellular Signaling: A Technical Guide for Researchers
Abstract
Retinoic acid (RA), the biologically active metabolite of vitamin A (retinol), is a critical signaling molecule that orchestrates a multitude of cellular processes, including differentiation, proliferation, and apoptosis. The synthesis and catabolism of RA are tightly regulated to ensure precise spatiotemporal control of its signaling. While the canonical pathway of RA synthesis from retinol is well-established, recent evidence has illuminated the significant role of alternative metabolic pathways and novel bioactive retinoids. This technical guide provides an in-depth exploration of 4-oxoretinol, a recently identified endogenous retinoid, and its intricate involvement in RA metabolism and signaling. We will delve into the enzymatic pathways governing its formation, its direct interaction with retinoic acid receptors (RARs), and its functional consequences in cellular models. Furthermore, this guide will furnish detailed experimental protocols and field-proven insights for researchers and drug development professionals seeking to investigate the biology of 4-oxoretinol and its potential as a therapeutic target.
Introduction: Beyond the Canonical Retinoic Acid Pathway
The classical understanding of retinoic acid (RA) biosynthesis involves the sequential oxidation of retinol to retinaldehyde and then to RA, catalyzed by alcohol/retinol dehydrogenases (ADHs/RDHs) and retinaldehyde dehydrogenases (RALDHs), respectively.[1] Conversely, the catabolism of RA is primarily mediated by the cytochrome P450 family 26 (CYP26) enzymes, which hydroxylate RA at the 4-position, leading to its inactivation and subsequent elimination.[2] However, this linear model is an oversimplification of a more complex and nuanced metabolic network.
Recent investigations have identified 4-oxoretinol as a novel, naturally occurring retinoid that is not merely an inert catabolite but an active signaling molecule in its own right.[3][4][5] Studies in various cell lines, including F9 teratocarcinoma cells, have demonstrated that retinol can be metabolized to 4-hydroxyretinol and subsequently to 4-oxoretinol.[4] Crucially, 4-oxoretinol has been shown to directly bind to and activate retinoic acid receptors (RARs), initiating the transcription of target genes, a function previously thought to be exclusive to RA.[3][5] This discovery challenges the conventional view of RA metabolism and introduces 4-oxoretinol as a key player in retinoid signaling.
This guide aims to provide a comprehensive technical overview of 4-oxoretinol's role in RA metabolism, its mechanism of action, and methodologies for its study.
The Metabolic Landscape of 4-Oxoretinol
The formation of 4-oxoretinol represents a significant branch of retinol metabolism. This pathway is initiated by the hydroxylation of the β-ionone ring of retinol at the C4 position, a reaction catalyzed by cytochrome P450 enzymes.
Enzymatic Synthesis of 4-Oxoretinol
The primary enzymes implicated in the 4-hydroxylation of retinol belong to the cytochrome P450 superfamily. While multiple CYPs can exhibit this activity, members of the CYP26 family, particularly CYP26A1, are considered major contributors to the 4-hydroxylation of retinoids.[2] The subsequent oxidation of 4-hydroxyretinol to 4-oxoretinol is likely carried out by retinol dehydrogenases.
Caption: Ligand-receptor interactions in retinoid signaling.
Functional Consequences of RAR Activation
The activation of RARs by 4-oxoretinol has been demonstrated to induce significant cellular responses. In F9 teratocarcinoma cells, treatment with 4-oxoretinol leads to their differentiation into primitive endoderm, a hallmark of retinoid activity. [3]Notably, this differentiation occurs without the conversion of 4-oxoretinol to retinoic acid, confirming its direct biological activity. [3] Table 1: Biological Activities of 4-Oxoretinol
| Biological Effect | Model System | Concentration Range | Reference |
| RAR Transactivation | F9 cells | 10⁻⁹ - 10⁻¹⁰ M | [3][5] |
| Induction of Differentiation | F9 cells | Not specified | [3] |
| Axial Truncation | Xenopus embryos | Not specified | [3][5] |
Experimental Methodologies for Studying 4-Oxoretinol
Investigating the role of 4-oxoretinol requires a combination of cell biology, biochemical, and analytical techniques. The following section provides detailed, field-proven protocols for key experiments.
Cell Culture and Retinoid Treatment
The choice of cell line is critical for studying retinoid metabolism and signaling. F9 murine teratocarcinoma cells are a well-established model system due to their robust and well-characterized differentiation response to retinoids.
Protocol 1: F9 Cell Culture and Differentiation with 4-Oxoretinol
-
Cell Culture: Culture F9 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Seed F9 cells at a density of 1-2 x 10⁵ cells/mL in gelatin-coated tissue culture plates. Allow cells to adhere overnight.
-
Retinoid Treatment: Prepare stock solutions of 4-oxoretinol and all-trans retinoic acid (as a positive control) in ethanol or DMSO. Dilute the stock solutions in culture medium to the desired final concentrations (e.g., 10⁻⁶ M to 10⁻¹⁰ M). Replace the existing medium with the retinoid-containing medium.
-
Causality Insight: The use of a range of concentrations is crucial to determine the dose-response relationship and the potency of 4-oxoretinol. It is also important to include a vehicle control (medium with the same concentration of ethanol or DMSO used for the retinoid stocks) to account for any effects of the solvent.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) to allow for metabolic conversion and cellular responses.
-
Assessment of Differentiation: Monitor cells for morphological changes indicative of differentiation (e.g., flattening and spreading of cells). Differentiation can be further quantified by analyzing the expression of marker genes such as Laminin B1 and Hox genes by qRT-PCR.
Extraction and Quantification of Retinoids by HPLC and LC-MS/MS
Accurate quantification of intracellular and extracellular retinoids is essential to understand their metabolism. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques for this purpose.
Caption: Workflow for retinoid extraction and analysis.
Protocol 2: Retinoid Extraction from Cultured Cells
-
Harvesting: After the desired incubation period, collect the culture medium and the cells separately. Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Lyse the cells by adding a suitable lysis buffer and scraping the cells.
-
Protein Precipitation: Add an equal volume of cold acetonitrile containing an internal standard (e.g., a deuterated retinoid) to the cell lysate and culture medium samples to precipitate proteins.
-
Extraction: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new tube and extract the retinoids with a non-polar organic solvent such as hexane or ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen gas. Reconstitute the dried extract in a small volume of the mobile phase used for the HPLC or LC-MS/MS analysis.
-
Self-Validation: The inclusion of an internal standard at the beginning of the extraction process is crucial for correcting for any loss of analyte during sample preparation and for accurate quantification.
-
Protocol 3: Quantification of 4-Oxoretinol and Retinoic Acid by LC-MS/MS
-
Chromatographic Separation: Use a C18 reverse-phase column for the separation of retinoids. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B) is typically employed.
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM): Develop an MRM method for the specific detection and quantification of 4-oxoretinol, all-trans-retinoic acid, and the internal standard. This involves monitoring specific precursor-to-product ion transitions for each analyte.
-
Trustworthiness: The use of MRM provides high selectivity and sensitivity, allowing for the accurate quantification of retinoids even in complex biological matrices.
-
-
Quantification: Generate a standard curve using known concentrations of authentic 4-oxoretinol and retinoic acid standards. Calculate the concentration of the retinoids in the samples by comparing their peak areas to the standard curve.
Table 2: Example LC-MS/MS Parameters for Retinoid Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Oxoretinol | [M+H]⁺ | Specific fragment | Optimized value |
| all-trans-Retinoic Acid | 301.2 | 255.2 | 15 |
| Deuterated Internal Standard | [M+H]⁺ | Specific fragment | Optimized value |
Note: The specific m/z values and collision energies need to be optimized for the instrument used.
In Vitro Retinoic Acid Receptor Binding Assay
To quantitatively assess the binding affinity of 4-oxoretinol to RARs, a competitive radioligand binding assay is a powerful tool.
Protocol 4: Competitive RAR Binding Assay
-
Receptor Source: Use nuclear extracts from cells overexpressing a specific RAR subtype (RARα, β, or γ) or purified recombinant RAR protein.
-
Radioligand: Use a high-affinity radiolabeled RAR ligand, such as [³H]-all-trans-retinoic acid.
-
Competition: Incubate a fixed concentration of the radioligand and the receptor source with increasing concentrations of unlabeled 4-oxoretinol (the competitor).
-
Separation: Separate the receptor-bound radioligand from the free radioligand using a technique such as filtration through a glass fiber filter.
-
Quantification: Measure the amount of radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) of 4-oxoretinol can then be calculated using the Cheng-Prusoff equation.
-
Authoritative Grounding: This assay provides a quantitative measure of the direct interaction between 4-oxoretinol and RARs, allowing for a direct comparison of its binding affinity with that of other retinoids.
-
Reporter Gene Assay for RAR Activation
To assess the functional consequence of 4-oxoretinol binding to RARs, a reporter gene assay is employed. This assay measures the ability of a ligand to activate transcription from a reporter gene under the control of a retinoic acid response element (RARE).
Protocol 5: Luciferase Reporter Assay for RAR Activation
-
Cell Line: Use a suitable cell line that is responsive to retinoids, such as HEK293T or COS-7 cells.
-
Plasmids: Co-transfect the cells with three plasmids:
-
An expression vector for the RAR of interest (e.g., pCMX-RARα).
-
A reporter plasmid containing a luciferase gene driven by a promoter with one or more RAREs (e.g., pRARE-luc).
-
A control plasmid expressing a different reporter gene (e.g., β-galactosidase) under the control of a constitutive promoter to normalize for transfection efficiency.
-
-
Transfection: Use a suitable transfection reagent (e.g., Lipofectamine) to introduce the plasmids into the cells.
-
Treatment: After transfection, treat the cells with various concentrations of 4-oxoretinol or a control retinoid.
-
Cell Lysis and Assay: After the treatment period, lyse the cells and measure the luciferase and β-galactosidase activities using commercially available assay kits.
-
Data Analysis: Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency. Plot the normalized luciferase activity as a function of the retinoid concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
Concluding Remarks and Future Directions
The discovery of 4-oxoretinol as a bioactive retinoid has significantly expanded our understanding of retinoic acid metabolism and signaling. It is no longer appropriate to view the retinoid metabolic network as a simple linear pathway. Instead, it is a complex web of interconnected reactions that generate a diverse array of signaling molecules with distinct biological activities.
For researchers and drug development professionals, the study of 4-oxoretinol presents both challenges and opportunities. The development of specific and sensitive analytical methods is crucial for accurately dissecting its metabolic pathways and quantifying its endogenous levels. Furthermore, elucidating the specific gene targets and downstream signaling cascades activated by 4-oxoretinol will be key to understanding its unique physiological roles.
Future research in this area should focus on:
-
Identifying the specific cytochrome P450 and dehydrogenase enzymes responsible for 4-oxoretinol synthesis in different tissues.
-
Determining the binding affinities (Kd values) of 4-oxoretinol for the different RAR subtypes.
-
Investigating the in vivo physiological and pathological roles of 4-oxoretinol using animal models.
-
Exploring the potential of modulating 4-oxoretinol levels as a therapeutic strategy in diseases such as cancer and developmental disorders.
By embracing the complexity of retinoid metabolism and employing the rigorous experimental approaches outlined in this guide, the scientific community can continue to unravel the fascinating biology of 4-oxoretinol and its profound implications for human health and disease.
References
-
Achkar, C. C., et al. (1996). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. Proceedings of the National Academy of Sciences, 93(10), 4879–4884. [Link]
-
Blumberg, B., et al. (1996). A new natural ligand and transactivator of the retinoic acid receptors. Proceedings of the National Academy of Sciences, 93(10), 4879-4884. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Kane, M. A., et al. (2005). A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. Journal of Lipid Research, 46(12), 2735-2743. [Link]
-
Kedishvili, N. Y. (2016). Enzymology of Retinoic Acid Biosynthesis and Degradation. Journal of Lipid Research, 57(5), 735–750. [Link]
-
Muthumani, K. (2006). Transient transfection and luciferase assay. Nature Protocols, 1(4), 1973–1977. [Link]
-
Napoli, J. L. (2012). Physiological insights into all-trans-retinoic acid biosynthesis. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(1), 172-186. [Link]
-
Thatcher, J. E., & Isoherranen, N. (2009). The role of CYP26 enzymes in retinoic acid clearance. Expert Opinion on Drug Metabolism & Toxicology, 5(8), 875–886. [Link]
-
Topletz, A. R., et al. (2012). Stereoselective Formation and Metabolism of 4-Hydroxy-Retinoic Acid Enantiomers by Cytochrome P450 Enzymes. Journal of Biological Chemistry, 287(47), 40056-40066. [Link]
-
Pijnappel, W. W., et al. (1993). The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification. Nature, 366(6453), 340-344. [Link]
-
Rochette-Egly, C., & Germain, P. (2009). Dynamic and combinatorial control of gene expression by nuclear retinoic acid receptors (RARs). Nuclear Receptor Signaling, 7, nrs.07002. [Link]
-
Sorg, O., et al. (2008). Metabolism and biological activities of topical 4-oxoretinoids in mouse skin. The Journal of Investigative Dermatology, 128(5), 1257–1263. [Link]
-
Strickland, S., & Mahdavi, V. (1978). The induction of differentiation in teratocarcinoma stem cells by retinoic acid. Cell, 15(2), 393-403. [Link]
-
Taneja, R., et al. (1996). The F9 embryonal carcinoma cell line as a model for the analysis of retinoic acid-induced gene expression. Methods in Enzymology, 274, 259-270. [Link]
-
Williams, J. B., & Napoli, J. L. (1985). Metabolism of retinoic acid and retinol during differentiation of F9 embryonal carcinoma cells. Proceedings of the National Academy of Sciences, 82(14), 4658-4662. [Link]
-
Achkar, C. C., et al. (1996). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. Proceedings of the National Academy of Sciences of the United States of America, 93(10), 4879–4884. [Link]
-
Duester, G. (2008). Retinoic Acid Synthesis and Signaling during Early Organogenesis. Cell, 134(6), 921–931. [Link]
-
Gudas, L. J., & Wagner, J. A. (2011). Retinoids and their receptors in embryonic development. Vitamins and Hormones, 86, 1–32. [Link]
-
Kedishvili, N. Y. (2013). Retinoic acid synthesis and degradation. Sub-cellular biochemistry, 67, 145–178. [Link]
-
Ghyselinck, N. B., & Duester, G. (2019). Retinoic acid signaling pathways. Development, 146(13), dev167502. [Link]
-
Theodosiou, M., Laudet, V., & Schubert, M. (2010). From carrot to clinic: an overview of the retinoic acid signaling pathway. Cellular and Molecular Life Sciences, 67(11), 1865–1890. [Link]
-
Gudas, L. J. (2021). Retinoid metabolism: new insights in. Journal of Molecular Endocrinology, 67(3), T1-T12. [Link]
-
Rhinn, M., & Dollé, P. (2012). Retinoic acid signalling during development. Development, 139(5), 843–858. [Link]
-
Samokyszyn, V. M., et al. (2000). 4-hydroxy-retinoic acid is a substrate for UDP-glucuronosyltransferases and is glucuronidated in human liver microsomes. Drug Metabolism and Disposition, 28(12), 1475-1480. [Link]
-
Schug, T. T., et al. (2007). The multifaceted roles of the retinoid X receptor (RXR). Annual Review of Pharmacology and Toxicology, 47, 439-463. [Link]
-
Lohnes, D., et al. (1994). Function of the retinoic acid receptors (RARs) during development (I) Craniofacial and skeletal abnormalities in RAR double mutants. Development, 120(10), 2723-2748. [Link]
-
Mark, M., Ghyselinck, N. B., & Chambon, P. (2009). Function of retinoic acid receptors during embryonic development. Nuclear Receptor Signaling, 7, nrs.07002. [Link]
-
Blumberg, B., et al. (1996). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. Proceedings of the National Academy of Sciences, 93(10), 4879-4884. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Stereoselective Formation and Metabolism of 4-Hydroxy-Retinoic Acid Enantiomers by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]
- 5. 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Oxoretinol: Metabolic Origins, Transport Dynamics, and Receptor Specificity
A Technical Guide to Non-Canonical Retinoid Signaling
Part 1: Executive Technical Synthesis
The Paradigm Shift: From Catabolite to Ligand For decades, the oxidation of retinol (Vitamin A) at the C4 position was categorized primarily as a catabolic clearance pathway mediated by CYP26 enzymes, destined for excretion. However, advanced binding kinetics and transactivation assays have reclassified 4-oxoretinol (4-oxo-ROL) as a distinct, biologically active retinoid.
Unlike its precursor all-trans-retinol, which requires oxidation to retinoic acid (atRA) to activate nuclear receptors, 4-oxoretinol functions as a direct ligand for Retinoic Acid Receptors (RARs), specifically RAR
Target Audience: Drug discovery biochemists, nuclear receptor pharmacologists, and retinoid metabolic researchers.
Part 2: Biochemical Architecture & Biosynthesis
The Metabolic Pathway
4-Oxoretinol is generated through a specific oxidative deviation from the canonical Retinol
-
Precursor: All-trans-retinol (bound to CRBP-I).
-
Enzymatic Drivers:
-
C4-Hydroxylation: Mediated by CYP26A1 (and potentially CYP26B1), converting retinol to 4-hydroxyretinol.
-
Dehydrogenation: Conversion of 4-hydroxyretinol to 4-oxoretinol.
-
-
Structural Consequence: The introduction of a ketone group at C4 alters the electronic landscape of the
-ionone ring, changing its affinity for binding pockets in both cytosolic chaperones and nuclear receptors.
Visualization: The Divergent Signaling Pathway
The following diagram illustrates the bifurcation of retinol metabolism into the canonical RA pathway versus the 4-oxoretinol signaling route.
Figure 1: Divergence of 4-oxoretinol synthesis from the canonical retinoic acid pathway. Note the direct activation of RARs by 4-oxoretinol.
Part 3: Molecular Interactions with Binding Proteins
Cytosolic Interaction: Cellular Retinol Binding Protein (CRBP-I)
CRBP-I is the primary cytosolic chaperone for retinol, protecting it from non-specific oxidation and delivering it to metabolic enzymes.
-
Binding Mechanism: CRBP-I binds retinol in a "clam-shell" hydrophobic pocket. The hydroxyl group of retinol is buried, hydrogen-bonding with Gln108 and Lys40 .
-
4-Oxoretinol Interaction:
-
The C4-ketone adds steric bulk and polarity to the
-ionone ring. -
While 4-oxoretinol retains the C15-hydroxyl group necessary for the primary anchor in CRBP, the C4 modification likely alters the
compared to native retinol ( nM). -
Experimental Implication: In competitive binding assays, 4-oxoretinol acts as a displacer of retinol, though with modified kinetics due to the altered ring planarity.
-
Nuclear Interaction: Retinoic Acid Receptors (RARs)
This is the critical signaling interface. 4-Oxoretinol exhibits a unique selectivity profile distinct from atRA.[1][2][3]
| Feature | All-trans-Retinoic Acid (atRA) | 4-Oxoretinol |
| Primary Target | RAR | RAR |
| RXR Binding | No (requires 9-cis RA) | No |
| Chemical Nature | Carboxylic Acid | Alcohol (with C4 Ketone) |
| Teratogenicity | High | High (Induces axial truncation) |
| Differentiation | Potent inducer | Potent inducer (F9 cells) |
Mechanism of Action: 4-Oxoretinol binds the Ligand Binding Domain (LBD) of RARs. Crystallographic and transactivation data suggest that the C4-ketone stabilizes the active conformation of Helix 12 (H12), recruiting co-activators despite the lack of a carboxylate "salt bridge" anchor typically provided by atRA.
Part 4: Experimental Methodologies
To validate 4-oxoretinol interactions, researchers must employ self-validating protocols that distinguish between binding and transcriptional activation.
Protocol A: Fluorescence Quenching Binding Assay (CRBP Interaction)
Objective: Determine the equilibrium dissociation constant (
-
Preparation:
-
Purify Recombinant Apo-CRBP-I (E. coli expression).
-
Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl (degassed to prevent oxidation).
-
Ligand Stock: Dissolve 4-oxoretinol in absolute ethanol (concentration determined by
).
-
-
Titration:
-
Place 2
M Apo-CRBP-I in a quartz cuvette. -
Excitation: 280 nm | Emission: Scan 300–400 nm.
-
Add 4-oxoretinol in 0.1 equivalent increments (0.2
M).
-
-
Data Analysis:
-
Plot Relative Fluorescence (
) vs. [Ligand]. -
Fit to the quadratic binding equation:
-
Validation Check: If
M, the interaction is non-specific. Retinoid-specific binding should yield nM range .
-
Protocol B: Luciferase Transactivation Assay (Nuclear Activation)
Objective: Confirm 4-oxoretinol activates RARs without conversion to RA. System: F9 Teratocarcinoma cells (which naturally produce 4-oxo-ROL).[1]
-
Transfection:
-
Vector 1: RARE-Luc (Luciferase reporter driven by Retinoic Acid Response Element).
-
Vector 2: pSG5-RAR (Expression vector for RAR
, , or ).
-
-
Treatment:
-
Treat cells with 4-oxoretinol (
M to M). -
Control 1: 4-methylpyrazole (ADH inhibitor) to prevent conversion of retinol to RA.
-
Control 2: Ketoconazole (CYP inhibitor) to block endogenous 4-oxo production.
-
-
Readout:
-
Measure Luminescence after 24 hours.
-
Interpretation: A dose-dependent increase in luminescence in the presence of ADH inhibitors confirms 4-oxoretinol is the direct agonist.
-
Visualization: Experimental Workflow
Figure 2: Dual-phase validation workflow. Step 1 quantifies physical binding affinity; Step 2 validates functional transcriptional activity.
Part 5: References
-
Achkar, C. C., et al. (1996). "4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors." Proceedings of the National Academy of Sciences, 93(10), 4879-4884.
-
Napoli, J. L. (2012). "Cellular retinoid binding-proteins, CRBP, CRABP, FABP5: effects on retinoid metabolism, function and related diseases." Pharmacology & Therapeutics, 135(2), 167-182.
-
Pijnappel, W. W., et al. (1993). "The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification."[4] Nature, 366, 340-344.[4]
-
Topletz, A. R., et al. (2012). "Comparison of the function and expression of CYP26A1 and CYP26B1, the two retinoic acid hydroxylases." Biochemical Pharmacology, 83(1), 149-163.
-
Silvaroli, J. A., et al. (2016). "Structural and Molecular Determinants Affecting the Interaction of Retinol With Human CRBP1." Journal of Structural Biology, 197(3), 253-261.
Sources
- 1. 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Investigation of Endogenous 4-Oxoretinol: From Cellular Metabolism to Bioanalytical Quantification
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the endogenous presence and biological significance of 4-oxoretinol. Moving beyond its historical consideration as a mere catabolite, this document elucidates the growing body of evidence positioning 4-oxoretinol as a bioactive retinoid with unique signaling properties. We will delve into the causality behind experimental choices, ensuring a robust and reproducible investigational workflow.
Introduction: Re-evaluating the Retinoid Cascade
The biological effects of vitamin A (retinol) are largely mediated by its metabolite, all-trans-retinoic acid (atRA), which regulates gene transcription through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). For decades, the metabolic pathway was considered a linear progression towards atRA, with subsequent oxidation products, such as 4-oxo-retinoic acid, viewed as inactive metabolites destined for excretion.[1][2] However, emerging research has identified 4-oxoretinol (4-oxo-ROL) as a naturally occurring and biologically active retinoid, challenging this traditional view.[3][4][5]
Notably, 4-oxoretinol is synthesized intracellularly from retinol in differentiating cells, such as F9 embryonic teratocarcinoma cells.[3][5][6] It has been demonstrated that 4-oxo-ROL can directly bind to and transactivate RARs, inducing cellular differentiation without prior conversion to an acidic form.[3][4][5][7][8] This intrinsic activity, independent of atRA, suggests that 4-oxoretinol may function as a novel signaling molecule in various physiological and pathophysiological processes.[3][5] Further studies have shown its direct retinoid-like activity in vivo in mouse skin and its ability to inhibit the proliferation of human mammary epithelial and breast carcinoma cells.[1][9][10]
This guide will provide the technical and theoretical foundation necessary to accurately investigate the endogenous presence of 4-oxoretinol, a critical step in understanding its full biological role.
The Metabolic Provenance of 4-Oxoretinol
Understanding the metabolic pathway is fundamental to designing experiments that can accurately capture the presence and dynamics of 4-oxoretinol. The synthesis of 4-oxoretinol from retinol is a multi-step enzymatic process.
Caption: Metabolic pathway of retinol to 4-oxoretinol and atRA.
A Validated Workflow for the Endogenous Investigation of 4-Oxoretinol
The following workflow provides a step-by-step methodology for the reliable detection and quantification of endogenous 4-oxoretinol in biological samples. The inherent instability and low endogenous concentrations of retinoids necessitate meticulous sample handling and highly sensitive analytical techniques.[11][12]
Caption: Experimental workflow for 4-oxoretinol quantification.
Pre-Analytical Considerations: Safeguarding Sample Integrity
The accuracy of retinoid quantification begins with stringent pre-analytical procedures. Retinoids are highly susceptible to photoisomerization and degradation, mandating that all sample manipulations be performed under dim yellow light.[13]
Protocol for Sample Collection and Handling:
-
Tissue Samples: Immediately following dissection, rapidly freeze tissues in liquid nitrogen and store at -80°C until analysis.[13] Avoid freeze-thaw cycles.
-
Cell Culture: Harvest cells by scraping in ice-cold phosphate-buffered saline (PBS). Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Discard the supernatant, and either proceed directly to extraction or flash-freeze the cell pellet in liquid nitrogen for storage at -80°C.
-
Plasma/Serum: Collect blood in heparinized or EDTA-containing tubes wrapped in aluminum foil to protect from light.[14] Centrifuge according to standard protocols to separate plasma or serum. Immediately transfer the supernatant to a fresh, light-protected tube and store at -80°C.
Extraction of 4-Oxoretinol: A Critical Step for Recovery and Purity
Liquid-liquid extraction (LLE) is a robust method for isolating retinoids from complex biological matrices.[15][16] The choice of solvent and the inclusion of an acidification step are critical for efficient extraction.
Detailed Extraction Protocol (adapted from[17]):
-
Homogenization: Homogenize tissue samples or resuspend cell pellets in an appropriate buffer on ice.
-
Internal Standard Spiking: Add an isotope-labeled internal standard for 4-oxoretinol to the homogenate. This is crucial for accurate quantification by correcting for extraction losses and matrix effects.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, to the sample (e.g., a 2:1 ratio of acetonitrile to sample volume).[15][16] Vortex vigorously for 1 minute.
-
Acidification (Optional but Recommended): For improved extraction efficiency of some retinoids, acidify the sample with a small volume of a suitable acid, such as 4 N HCl.[17]
-
Solvent Extraction: Add an appropriate organic solvent, such as hexane, at a ratio of 5:1 (v/v) to the sample. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at a moderate speed (e.g., 1000 x g) for 5 minutes at 4°C to separate the organic and aqueous phases.
-
Collection of Organic Phase: Carefully transfer the upper organic layer containing the retinoids to a clean, light-protected tube.
-
Repeat Extraction: Repeat the solvent extraction step on the remaining aqueous phase to maximize recovery.
-
Solvent Evaporation: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 32°C).[17]
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of a solvent compatible with the initial mobile phase of the liquid chromatography system (e.g., 60:40 acetonitrile:water).[17]
Analytical Quantification: The Power of LC-MS/MS
Due to the low endogenous concentrations of many retinoids, highly sensitive and specific analytical techniques are required.[17] Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for this application.[11][15][16][17]
Key Parameters for LC-MS/MS Analysis:
-
Chromatographic Separation: A C18 reversed-phase column is commonly used for retinoid separation.[15][16] A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a formic acid modifier, provides good resolution.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode offers the necessary sensitivity and selectivity.[15][16] Specific precursor-to-product ion transitions for 4-oxoretinol and its isotope-labeled internal standard must be optimized.
-
Ionization: Positive-ion electrospray ionization (ESI) is typically effective for the analysis of retinoids.[15]
| Parameter | Typical Value/Condition | Rationale |
| Chromatography | ||
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm)[15][16] | Provides good retention and separation of hydrophobic retinoids. |
| Mobile Phase A | Water with 0.1% Formic Acid[15][16] | Acidification improves peak shape and ionization efficiency. |
| Mobile Phase B | Methanol or Acetonitrile[15][16] | Organic solvent for gradient elution. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for typical UHPLC column dimensions. |
| Injection Volume | 5 - 20 µL[13][18] | Balances sensitivity with potential for column overloading. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (H-ESI)[15] | Generally provides good sensitivity for retinoids. |
| Detection Mode | Selected Reaction Monitoring (SRM)[15][16] | Ensures high selectivity and sensitivity for quantification. |
| Internal Standard | Isotope-labeled 4-oxoretinol | Corrects for variability in sample preparation and matrix effects. |
Data Interpretation and Biological Context
The quantitative data obtained from LC-MS/MS analysis must be interpreted within the appropriate biological context. It is important to consider factors such as the cell type or tissue being analyzed, the metabolic state of the organism, and any experimental treatments.[12] For instance, the production of 4-oxoretinol has been observed to be significant in differentiating F9 cells treated with atRA, where it can constitute 10-15% of the total retinol metabolized over an 18-hour period.[3][5]
Conclusion: 4-Oxoretinol as a Frontier in Retinoid Research
The investigation of endogenous 4-oxoretinol is a rapidly evolving area of research. The methodologies outlined in this guide provide a robust framework for obtaining accurate and reproducible data. By moving beyond the traditional view of retinoid metabolism, researchers can begin to unravel the full extent of 4-oxoretinol's role as a novel signaling molecule in health and disease. This knowledge will be invaluable for the development of new therapeutic strategies targeting the retinoid signaling pathway.
References
-
Achkar, C. C., et al. (1996). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. Proceedings of the National Academy of Sciences, 93(10), 4879–4884. [Link]
-
Achkar, C. C., et al. (1996). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. PNAS. [Link]
-
Achkar, C. C., et al. (1996). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. PNAS. [Link]
-
Sorg, O., et al. (2008). Metabolism and biological activities of topical 4-oxoretinoids in mouse skin. PubMed. [Link]
-
Formelli, F., et al. (2003). Identification of the Fenretinide Metabolite 4-Oxo-Fenretinide Present in Human Plasma and Formed in Human Ovarian Carcinoma Cells through Induction of Cytochrome P450 26A1. Clinical Cancer Research. [Link]
-
National Center for Biotechnology Information (n.d.). 4-Oxoretinoic acid. PubChem. [Link]
-
Gudas, L. J., & Kane, M. A. (2018). Analysis of Vitamin A and Retinoids in Biological Matrices. Methods in molecular biology (Clifton, N.J.), 1735, 145–164. [Link]
-
Chen, A. C., et al. (2010). Metabolism and Regulation of Gene Expression by 4-Oxoretinol versus All-trans Retinoic Acid in Normal Human Mammary Epithelial Cells. Cancer prevention research (Philadelphia, Pa.), 3(2), 205–215. [Link]
-
Kane, M. A., et al. (2012). A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. Journal of lipid research, 53(3), 587–598. [Link]
-
Kane, M. A., & Napoli, J. L. (2010). Quantification of Endogenous Retinoids. Methods in molecular biology (Clifton, N.J.), 652, 1–53. [Link]
-
Achkar, C. C., et al. (1996). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. Proceedings of the National Academy of Sciences of the United States of America, 93(10), 4879–4884. [Link]
-
Liu, Y., et al. (2010). Determination and occurrence of retinoic acids and their 4-oxo metabolites in Liaodong Bay. Environmental toxicology and chemistry, 29(10), 2216–2223. [Link]
-
Iriyama, K., et al. (2016). A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1022, 219–225. [Link]
-
Rockley, T. J., et al. (1980). Synthesis of 4, 4-difluoro analogs of retinol and retinoic acid. Journal of medicinal chemistry, 23(12), 1434–1436. [Link]
-
ASEAN Cosmetic Testing Laboratory Network. (n.d.). Identification of Retinoic Acid (Tretinoin) in Cosmetic Products by TLC and HPLC. [Link]
-
Duester, G. (2021). Retinoid metabolism. Journal of Molecular Endocrinology, 66(4), R67–R80. [Link]
-
Barua, A. B., & Olson, J. A. (1986). Synthesis of the 4-oxygenated retinoid metabolites. The Journal of organic chemistry, 51(18), 3545–3548. [Link]
-
Schöttker, B., et al. (2021). Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes. Metabolites, 11(1), 49. [Link]
-
Al-Shagrawi, L. H. (2022). Mass Spectrometric Determination of Retinol in Emirati Population. Scholarworks@UAEU. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Al-Bari, M. A. A. (2023). Fourth generation of retinoids. ResearchGate. [Link]
-
Editorial. (1996). New Metabolite of Retinol: All-trans-4-oxo-retinol as a Receptor Activator and Differentiation Agent. Nutrition Reviews. [Link]
-
Ukaaz Publications. (2023). Analytical methods for determining retinol in skincare formulations. Journal of Phytonanotechnology and Pharmaceutical Sciences (JPPS). [Link]
-
Chen, A. C., et al. (2010). Metabolism and regulation of gene expression by 4-oxoretinol versus all-trans retinoic acid in normal human mammary epithelial cells. PubMed. [Link]
-
Karmaus, A. L., et al. (2022). Computational model for fetal skeletal defects potentially linked to disruption of retinoic acid signaling. Frontiers in Toxicology, 4, 946927. [Link]
-
Gudas, L. J. (2013). Retinoid Metabolism: New Insights. Endocrinology, 154(12), 4440–4442. [Link]
-
Elfiana, L., et al. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Semantic Scholar. [Link]
-
Davoli, E., et al. (2020). Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide. Molecules (Basel, Switzerland), 25(24), 5897. [Link]
-
Achkar, C. C., et al. (1996). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. PubMed. [Link]
-
Kane, M. A., & Napoli, J. L. (2010). Quantification of endogenous retinoids. PubMed. [Link]
-
Rühl, R., et al. (2014). Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. The Journal of organic chemistry, 79(12), 5831–5838. [Link]
-
PharmGKB. (n.d.). ClinPGx Pathways. [Link]
-
Kawatani, M., et al. (2013). Synthesis of 4H-1,4-oxazines as transthyretin amyloid fibril inhibitors. Bioorganic & medicinal chemistry letters, 23(17), 4819–4822. [Link]
Sources
- 1. Metabolism and biological activities of topical 4-oxoretinoids in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Oxoretinoic acid | C20H26O3 | CID 6437063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism and Regulation of Gene Expression by 4-Oxoretinol versus All-trans Retinoic Acid in Normal Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism and regulation of gene expression by 4-oxoretinol versus all-trans retinoic acid in normal human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholarworks.uaeu.ac.ae [scholarworks.uaeu.ac.ae]
4-Oxoretinol: A Pivotal Signaling Molecule in Tissue Homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Beyond Retinoic Acid - A New Paradigm in Retinoid Signaling
For decades, the biological activities of vitamin A (retinol) have been largely attributed to its conversion to all-trans-retinoic acid (at-RA), a potent ligand for the retinoic acid receptors (RARs) that governs a vast array of cellular processes, including differentiation, proliferation, and apoptosis. However, emerging evidence has unveiled a more intricate and nuanced retinoid signaling network. This guide focuses on a pivotal, yet often overlooked, metabolite: 4-oxoretinol (4-oxo-ROL) . Initially considered an inactive catabolite, 4-oxo-ROL is now recognized as a biologically active retinoid with its own distinct signaling capabilities, playing a crucial role in the maintenance of tissue homeostasis.
This technical guide will provide a comprehensive overview of 4-oxoretinol, from its metabolic synthesis and signaling pathways to its functional roles in various tissues. We will delve into the experimental methodologies required to study this intriguing molecule, offering field-proven insights to empower researchers and drug development professionals in this expanding area of retinoid biology.
The Metabolic Provenance of a Bioactive Retinoid: The Synthesis of 4-Oxoretinol
The intracellular production of 4-oxoretinol from retinol is a two-step enzymatic process. This pathway represents a significant branch of retinoid metabolism that operates independently of retinoic acid synthesis.
-
4-Hydroxylation of Retinol: The initial and rate-limiting step is the hydroxylation of retinol at the C4 position of its β-ionone ring to form 4-hydroxyretinol. This reaction is catalyzed by members of the cytochrome P450 (CYP) family of enzymes . While several CYP isoforms can hydroxylate retinoic acid, evidence suggests that enzymes such as CYP2C8 are also capable of catalyzing the 4-hydroxylation of retinol.
-
Oxidation to 4-Oxoretinol: The subsequent step involves the oxidation of the hydroxyl group at the C4 position of 4-hydroxyretinol to a ketone, yielding 4-oxoretinol. This oxidation is carried out by retinol dehydrogenases (RDHs) , a broad family of enzymes responsible for the interconversion of retinols and retinaldehydes. While the specific RDH isoform with the highest affinity for 4-hydroxyretinol is still an area of active investigation, enzymes such as retinol dehydrogenase-4 (RoDH-4) , known for their broad substrate specificity, are potential candidates.
This metabolic pathway is not ubiquitous and appears to be particularly active in differentiating cells. For instance, in F9 embryonal carcinoma cells treated with at-RA, a significant portion (approximately 10-15%) of retinol is converted to 4-hydroxyretinol and 4-oxoretinol over an 18-hour period, with no detectable conversion to at-RA. Similarly, in the human promyelocytic leukemia cell line NB4, differentiation is associated with a marked increase in the production of 4-oxoretinol from retinol.
Signaling Without an Acid: The Unique Mechanism of 4-Oxoretinol Action
A key discovery that elevated 4-oxoretinol from a mere metabolite to a signaling molecule is its ability to directly bind to and activate retinoic acid receptors (RARs), specifically RARα, RARβ, and RARγ. This is remarkable because, unlike retinoic acid, 4-oxoretinol lacks the terminal carboxylic acid group previously thought to be essential for RAR activation. Importantly, 4-oxoretinol does not bind to or activate the retinoid X receptors (RXRs).
The biological effects of 4-oxoretinol are direct and not a consequence of its conversion to 4-oxoretinoic acid or other acidic retinoids. This has been demonstrated in multiple cell systems where 4-oxoretinol induces differentiation without being metabolized to an acidic form.
The binding affinity of 4-oxoretinol for RARs is subtype-dependent, as shown in competitive binding assays.
| Retinoid | IC50 (nM) for RARα | IC50 (nM) for RARβ | IC50 (nM) for RARγ |
| 4-Oxoretinol | 330 ± 54 | 420 ± 110 | 3200 ± 520 |
| 4-Hydroxyretinol | 5000 ± 1400 | 3800 ± 1100 | 3400 ± 1600 |
| all-trans-Retinoic Acid | ~10 | ~10 | ~10 |
| Table 1: Comparative IC50 values for the binding of various retinoids to RAR subtypes. Data synthesized from competitive binding assays. |
While the IC50 values for 4-oxoretinol are higher than those of at-RA, it is crucial to consider that these in vitro binding assays may not fully recapitulate the intracellular environment. The potent biological effects of 4-oxoretinol at low nanomolar concentrations suggest that other factors, such as intracellular transport and co-regulator interactions, may enhance its signaling efficacy in vivo.
A Guardian of Balance: The Role of 4-Oxoretinol in Tissue Homeostasis
The ability of 4-oxoretinol to induce differentiation and regulate cell growth positions it as a key player in the maintenance of tissue homeostasis. Its effects have been observed in various tissues, highlighting its broad physiological relevance.
Skin Homeostasis
In the skin, retinoids are crucial for regulating the growth and differentiation of keratinocytes. Topical application of 4-oxoretinol has been shown to induce epidermal hyperplasia and metaplasia in mice, demonstrating its direct retinoid-like activity in vivo. It also exerts immunomodulatory effects, inhibiting the maturation of dendritic cells. This suggests a role for 4-oxoretinol in maintaining the balance between keratinocyte proliferation and differentiation, as well as in modulating the skin's immune environment.
Hematopoietic System
The hematopoietic system relies on a delicate balance between stem cell self-renewal and differentiation to ensure a constant supply of all blood cell lineages. Retinoid signaling is a critical regulator of this process. In the human promyelocytic leukemia cell line NB4, 4-oxoretinol is a potent inducer of granulocytic differentiation, causing growth arrest and the expression of differentiation markers. Interestingly, 4-oxoretinol induces its own synthesis in these cells, suggesting a positive feedback loop that reinforces the differentiation program. This highlights the potential of 4-oxoretinol as a therapeutic agent in leukemia by promoting the differentiation of malignant cells.
Epithelial Tissues and Organ Development
During embryonic development, precise gradients of retinoid signaling are essential for proper patterning and organogenesis. 4-Oxoretinol has been shown to be biologically active in Xenopus embryos, causing axial truncation, a classic effect of retinoid signaling. This demonstrates its involvement in the complex signaling networks that guide embryonic development. In adult epithelial tissues, such as those in the lung and liver, retinoid signaling is crucial for maintenance and repair. While direct evidence for the role of 4-oxoretinol in these specific adult tissues is still emerging, its ability to regulate cell growth and differentiation in other systems suggests it is a likely contributor to their homeostasis.
Investigative Methodologies: A Practical Guide to Studying 4-Oxoretinol
The study of 4-oxoretinol requires specialized techniques for its extraction, quantification, and functional characterization. The inherent instability of retinoids necessitates careful handling to prevent isomerization and degradation.
Extraction and Quantification of 4-Oxoretinol by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying retinoids from biological samples. A reverse-phase HPLC system is typically employed.
-
Sample Preparation (to be performed under yellow or red light):
-
Culture cells to the desired confluency and treat with relevant compounds.
-
Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
-
Extraction:
-
To the cell suspension, add an equal volume of ethanol containing an internal standard (e.g., retinyl acetate).
-
Vortex vigorously for 30 seconds.
-
Add two volumes of hexane, vortex for 1 minute, and centrifuge at 1,500 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper hexane layer containing the retinoids.
-
Repeat the hexane extraction on the lower aqueous phase and pool the hexane extracts.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in a small, precise volume of the mobile phase (e.g., 100 µL).
-
Inject a known volume (e.g., 50 µL) onto a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Elute the retinoids using an isocratic or gradient mobile phase. A common mobile phase is a mixture of acetonitrile, methanol, and methylene chloride.
-
Detect the eluting retinoids using a UV detector set at 325 nm.
-
Quantify the 4-oxoretinol peak by comparing its area to that of a standard curve generated with pure 4-oxoretinol.
-
Functional Assays
To probe the biological activity of 4-oxoretinol, a variety of cell-based assays can be employed.
-
Cell Differentiation Assays: In cell lines such as F9 or NB4, differentiation can be assessed by monitoring changes in cell morphology, the expression of cell-type-specific markers (e.g., via qPCR or western blotting), or by functional assays like the nitroblue tetrazolium (NBT) reduction assay for granulocytic differentiation in NB4 cells.
-
Cell Proliferation Assays: The effect of 4-oxoretinol on cell growth can be quantified using standard proliferation assays such as MTT, WST-1, or by direct cell counting.
-
Reporter Gene Assays: To confirm the activation of RARs by 4-oxoretinol, a reporter gene assay can be utilized. This typically involves co-transfecting cells with an expression vector for an RAR and a reporter plasmid containing a luciferase or β-galactosidase gene under the control of a retinoic acid response element (RARE). An increase in reporter gene activity upon treatment with 4-oxoretinol indicates RAR activation.
| Biological Effect | Cell Line | EC50 (approximate) |
| Induction of Differentiation | F9 embryonal carcinoma | ~10-9 M to 10-8 M |
| Growth Inhibition | NB4 promyelocytic leukemia | ~10-7 M |
| RARα Transactivation | CV-1 | ~10-9 M |
| Table 2: Approximate effective concentrations (EC50) of 4-oxoretinol for various biological effects in different cell lines. Data synthesized from multiple sources. |
Conclusion and Future Directions
The discovery of 4-oxoretinol as a bioactive signaling molecule has expanded our understanding of the intricate roles of retinoids in physiology and disease. It is now clear that the biological effects of vitamin A are not solely mediated by retinoic acid. 4-Oxoretinol represents a distinct signaling pathway that contributes to the maintenance of tissue homeostasis through the regulation of cell differentiation and growth.
Future research in this field should focus on several key areas:
-
Elucidating the complete enzymatic machinery responsible for 4-oxoretinol synthesis in various tissues.
-
Identifying the full spectrum of target genes regulated by 4-oxoretinol in different cell types.
-
Investigating the role of 4-oxoretinol in a broader range of physiological and pathological processes , including tissue regeneration, immune responses, and cancer.
-
Developing selective pharmacological tools to modulate the 4-oxoretinol signaling pathway for therapeutic purposes.
As our knowledge of this important signaling molecule continues to grow, so too will the potential for harnessing its therapeutic potential in a variety of clinical settings.
References
- Achkar, C. C., Derguini, F., Blumberg, B., Langston, A., Levin, A. A., Speck, J., Evans, R. M., Bolado, J., Jr, Nakanishi, K., Buck, J., & Gudas, L. J. (1996). 4-Oxoretinol,
Methodological & Application
quantifying 4-Oxoretinol levels in cell culture media
Application Note: High-Resolution Quantitation of 4-Oxoretinol in Cell Culture Media via LC-MS/MS
Abstract
This guide details a robust protocol for the extraction and quantification of 4-Oxoretinol (4-oxo-ROL) in cell culture media. Unlike the canonical retinoic acid (RA) pathway, 4-oxoretinol represents a distinct metabolic branch (Retinol
Introduction & Biological Context
Retinoid metabolism is often oversimplified as a linear progression from Retinol (Vitamin A) to Retinoic Acid (RA).[1] However, distinct cytochrome P450 (CYP)-dependent pathways exist.[1] In specific contexts—such as promyelocytic leukemia (NB4) and teratocarcinoma (F9) differentiation—retinol is metabolized to 4-oxoretinol , a potent activator of Retinoic Acid Receptors (RARs) that functions without conversion to RA.[1]
The Analytical Challenge:
-
Isobaric Interference: 4-Oxoretinol (
, MW 300.[1]44) and all-trans-Retinoic Acid ( , MW 300.[1]44) have identical molecular weights.[1] -
Stability: Like all retinoids, 4-oxoretinol is susceptible to photo-isomerization and oxidation.[1]
-
Low Abundance: Media concentrations are often in the nanomolar range, requiring high-sensitivity detection.[1]
This protocol utilizes LC-MS/MS with a specific focus on chromatographic resolution to ensure signal specificity.[1]
Experimental Design & Pre-Analytical Considerations
2.1 Reagents & Standards
-
Analyte Standard: 4-Oxoretinol (Custom synthesis or specific suppliers like Toronto Research Chemicals).[1] Note: If unavailable, 4-oxoretinol can be enzymatically generated from retinol using liver microsomes, though commercial standards are preferred for quantitation.[1]
-
Internal Standard (IS): Retinol-d4 or Retinol-d8 is recommended as a surrogate if deuterated 4-oxoretinol is unavailable. Its physicochemical properties (lipophilicity, extraction efficiency) closely mimic the alcohol/ketone structure of 4-oxoretinol.[1]
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl-tert-butyl ether (MTBE), and Formic Acid (FA).[1]
-
Antioxidant: Butylated hydroxytoluene (BHT).[1]
2.2 Safety & Handling (The "Yellow Light" Rule)
-
Light Protection: All steps must be performed under yellow (sodium vapor) light or in a darkened room.[1] White light causes rapid isomerization (cis/trans shifts) within minutes.[1]
-
Plasticware: Use amber microcentrifuge tubes or wrap clear tubes in aluminum foil.
Methodology: Step-by-Step Protocol
Phase 1: Sample Preparation (Liquid-Liquid Extraction)
This method uses MTBE for efficient extraction of neutral retinoids (alcohols/ketones) while minimizing matrix effects.[1]
-
Sample Collection:
-
Collect 200
L of cell culture media. -
Immediate Action: Add 10
L of Antioxidant Solution (1 mg/mL BHT in Ethanol) to prevent oxidation.[1] -
Storage: Flash freeze in liquid nitrogen and store at -80°C if not analyzing immediately.
-
-
Internal Standard Addition:
-
Thaw samples on ice (in the dark).[1]
-
Add 10
L of Internal Standard Working Solution (100 ng/mL Retinol-d4 in ethanol). -
Vortex gently for 10 seconds.
-
-
Protein Precipitation & Extraction:
-
Phase Separation:
-
Shake or vortex vigorously for 5 minutes.
-
Centrifuge at 13,000
g for 5 minutes at 4°C.
-
-
Drying & Reconstitution:
-
Transfer 900
L of the upper organic layer (MTBE) to a fresh amber glass vial.[1] -
Evaporate to dryness under a gentle stream of Nitrogen (
) at ambient temperature.[1] Do not heat above 30°C. -
Reconstitute the residue in 100
L of Methanol:Water (80:20, v/v) containing 0.1% Formic Acid. -
Transfer to an autosampler vial with a glass insert.
-
Phase 2: LC-MS/MS Analysis
Chromatographic Conditions:
-
System: UHPLC coupled to Triple Quadrupole MS.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18 or Waters BEH C18), 2.1 x 100 mm, 1.8
m. -
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 60% | Loading |
| 1.0 | 60% | Isocratic Hold |
| 8.0 | 98% | Linear Gradient |
| 10.0 | 98% | Wash |
| 10.1 | 60% | Re-equilibration |
| 13.0 | 60% | End |
Mass Spectrometry Parameters (ESI Positive Mode):
-
Spray Voltage: 3500 V.
-
Precursor Ion: m/z 301.2
(for both 4-oxo-ROL and atRA).[1]
MRM Transitions (Critical for Specificity):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Note |
| 4-Oxoretinol | 301.2 | 283.2 | 15 | Loss of |
| 4-Oxoretinol | 301.2 | 135.1 | 25 | Polyene chain fragment |
| at-Retinoic Acid | 301.2 | 205.1 | 20 | Loss of carboxyl + chain |
| Retinol-d4 (IS) | 291.2 | 273.2 | 15 | Loss of |
Note: You must run a pure standard of Retinoic Acid to establish its retention time. Under these acidic conditions, RA (hydrophobic protonated form) and 4-oxo-ROL (alcohol) will likely separate by 0.5–2.0 minutes. 4-Oxoretinol typically elutes earlier than Retinol but may elute close to RA depending on the specific C18 chemistry.
Data Analysis & Validation
4.1 Identification Criteria
-
Retention Time: Peak must match the 4-oxoretinol standard within
0.1 min. -
Isobaric Exclusion: Verify that the peak does not co-elute with the Retinoic Acid standard (m/z 301
205). -
Ion Ratio: The ratio of Quantifier (283) to Qualifier (135) transition should be consistent (
deviation).
4.2 Quantification
Calculate the concentration using the internal standard method:
Visualizations
Diagram 1: Retinoid Metabolic Pathways
This diagram highlights the divergence of the 4-oxoretinol pathway from the canonical RA pathway.
Caption: Divergent metabolism of Retinol. 4-Oxoretinol is formed via 4-hydroxylation, distinct from the RA pathway.[4]
Diagram 2: Extraction Workflow
Step-by-step visualization of the sample preparation to ensure maximum recovery.
Caption: Liquid-Liquid Extraction (LLE) workflow using MTBE for efficient recovery of neutral retinoids.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Peak Broadening | Solvent mismatch | Ensure reconstitution solvent (80% MeOH) matches initial gradient conditions. |
| Low Recovery | Oxidation | Increase BHT concentration; ensure |
| Isobaric Overlap | Co-elution with RA | Adjust gradient slope (shallower gradient around 8-10 min). Verify with RA standard. |
| Signal Drift | Matrix effects | Use matrix-matched calibration curves (media + FBS) rather than solvent standards. |
References
-
Achkar, C. C., et al. (1996). "4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors."[1][5] Proceedings of the National Academy of Sciences, 93(10), 4879–4884. Link[1]
-
Kane, M. A., & Napoli, J. L. (2010). "Quantification of Endogenous Retinoids."[1] Methods in Molecular Biology, 652, 1–54.[1] Link
-
Gundersen, T. E., et al. (2018). "Quantitative high-throughput determination of endogenous retinoids in human plasma using UHPLC-MS/MS."[1] Analytica Chimica Acta, 1033, 87-96.[1] Link
-
Derguini, F., et al. (1995). "Synthetic and Natural 4-Oxoretinol Derivatives." Journal of Labelled Compounds and Radiopharmaceuticals, 36(3).[1] Link
Sources
- 1. medrxiv.org [medrxiv.org]
- 2. Mass spectral fragmentation reactions of a therapeutic 4-azasteroid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and Functional Characterization of Cytochrome P450 26A1, a Retinoic Acid Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Developing In Vitro Assays for 4-Oxoretinol Bioactivity
Executive Summary & Scientific Rationale
Historically, oxidation at the C-4 position of the retinoid cyclohexenyl ring (e.g., 4-oxo-retinoic acid) was viewed primarily as a catabolic pathway mediated by CYP26 enzymes to mark retinoids for excretion. However, 4-Oxoretinol (4-oxo-ROL) —the oxidized metabolite of retinol—has emerged as a distinct, biologically active signaling molecule.[1][2][3]
Unlike retinol, which acts largely as a precursor requiring oxidation to retinoic acid (at-RA) to bind receptors, 4-oxo-ROL functions as a direct ligand for Retinoic Acid Receptors (RARs) with high affinity, independent of conversion to retinoic acid. It activates RAR
This guide outlines the protocols to characterize 4-oxo-ROL bioactivity, distinguishing its effects from its metabolic precursors and derivatives.
Key Mechanistic Insights
-
Direct Agonism: 4-oxo-ROL activates RAR-dependent transcription at physiological concentrations (
M), comparable to at-RA. -
Metabolic Independence: In specific cell lines (e.g., F9 teratocarcinoma), 4-oxo-ROL induces differentiation markers (Hoxa1, Laminin B1) without detectable conversion to 4-oxo-retinoic acid or at-RA.[2]
-
Pathway Specificity: It is generated from retinol in differentiating cells, suggesting a specific developmental signaling role distinct from the canonical Retinol
Retinal RA pathway.
Experimental Design & Reagent Handling
The "Yellow Light" Protocol (Crucial)
Retinoids are highly susceptible to photo-isomerization and oxidation. 4-oxoretinol absorbs in the UV/visible spectrum (
-
Lighting: All experiments must be performed under yellow (gold fluorescent) light or red safety lights.
-
Plastics: Retinoids are lipophilic and adsorb to standard polystyrene. Use glass vials or low-retention polypropylene for stock solutions.
-
Solvent: Dissolve 4-oxo-ROL in anhydrous DMSO or Ethanol. Flush opened vials with Argon gas to prevent oxidation. Store at -80°C.
Visualizing the Signaling Pathway
The following diagram illustrates the distinct entry point of 4-oxo-ROL into the retinoid signaling cascade, bypassing the retinaldehyde dehydrogenase (RALDH) step required for retinol.
Figure 1: 4-Oxoretinol acts as a direct RAR ligand, bypassing the canonical two-step oxidation of retinol to retinoic acid.
Protocol A: RARE-Luciferase Reporter Assay
Objective: Quantify the transcriptional efficacy (
Cell Model Selection
-
Recommended: COS-7 or HeLa cells (easy to transfect, low endogenous retinoid background).
-
Alternative: F9 Teratocarcinoma cells (physiologically relevant, endogenous RARs present).
Materials
-
Reporter Plasmid: pRARE-Luc (Firefly luciferase driven by
Retinoic Acid Response Elements). -
Control Plasmid: pRL-TK (Renilla luciferase for normalization).
-
Expression Vectors: pSG5-RAR (
) if using null cells. -
Ligands: 4-Oxoretinol (Test), all-trans-Retinoic Acid (Positive Control), Retinol (Precursor Control), DMSO (Vehicle).
Step-by-Step Workflow
-
Seeding: Plate cells in 24-well white-walled plates (for luminescence) at
cells/well in DMEM + 10% Charcoal-Stripped FBS (CS-FBS).-
Note:CS-FBS is mandatory to remove endogenous retinoids present in standard serum.
-
-
Transfection (24h post-seeding):
-
Mix Lipofectamine or FuGENE with plasmids (Ratio 3:1 reagent:DNA).
-
DNA per well: 200 ng pRARE-Luc + 20 ng pRL-TK (+ 50 ng RAR vector if needed).
-
Incubate 24 hours.
-
-
Treatment (24h post-transfection):
-
Prepare serial dilutions of 4-oxo-ROL and at-RA (
M to M). -
Treat cells in triplicate. Ensure final DMSO concentration is < 0.1%.
-
-
Lysis & Detection (24h post-treatment):
-
Wash cells with PBS.
-
Lyse using Passive Lysis Buffer (Promega Dual-Luciferase kit).
-
Read Firefly and Renilla luminescence.
-
Data Analysis
Calculate Relative Light Units (RLU) = Firefly / Renilla. Plot dose-response curves using a 4-parameter logistic fit.
| Parameter | Expected Result (4-oxo-ROL) | Expected Result (at-RA) | Interpretation |
| EC50 | ~1–10 nM | ~0.1–1 nM | 4-oxo-ROL is highly potent but slightly less than at-RA. |
| Emax | ~80–100% of at-RA | 100% | 4-oxo-ROL is a full agonist. |
| Retinol Activity | Minimal / None | N/A | Retinol requires metabolic conversion; inactive in this short timeframe in non-competent cells. |
Protocol B: Endogenous Gene Induction (qPCR)
Objective: Confirm bioactivity on native chromatin targets in a differentiation-competent model.
Cell Model
F9 Murine Teratocarcinoma Cells . These cells differentiate into primitive endoderm upon retinoid stimulation.
Workflow
-
Culture: Maintain F9 cells on gelatin-coated dishes in DMEM + 10% CS-FBS.
-
Induction: Treat cells with 10 nM 4-oxo-ROL , 10 nM at-RA , or Vehicle for 24 hours.
-
Control: Include a CYP26 inhibitor (e.g., R115866) in a parallel arm to prove activity isn't due to rapid degradation.
-
-
RNA Extraction: Use Trizol or silica-column kits. Perform DNase I digestion.
-
qPCR Targets:
-
Cyp26a1: Highly sensitive, direct RARE target (feedback loop).
-
Hoxa1: Developmental differentiation marker.
-
Gapdh/Actb: Housekeeping controls.
-
Primer Sequences (Murine)
-
Cyp26a1 Fwd: 5’-TCC TCG GGG TCT TCC TAA CA-3’
-
Cyp26a1 Rev: 5’-GGC AGG TAG CTC TCA AGT GC-3’
-
Hoxa1 Fwd: 5’-CCA CAA CAA TGG CCA GAA CC-3’
-
Hoxa1 Rev: 5’-AGG TCC TGA GGT TGG GCA T-3’
Protocol C: Metabolic Stability Validation
Objective: Prove that 4-oxo-ROL is the active species and has not converted to 4-oxo-RA or at-RA during the assay.
Extraction
-
Collect cell media and cell pellet after 4h and 24h treatment.
-
Liquid-Liquid Extraction: Add 2 volumes of cold Acetonitrile/Methanol (1:1) containing BHT (antioxidant).
-
Vortex and centrifuge (14,000 x g, 10 min). Collect supernatant.
HPLC/LC-MS Conditions
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: Gradient of Ammonium Acetate (10mM, pH 6.8) and Acetonitrile.
-
Detection:
Validation Criteria: If the peak for 4-oxo-RA (acid form) is absent or negligible (<5%) while RARE activation is high, the bioactivity is attributed to 4-oxo-ROL.
Experimental Workflow Diagram
Figure 2: Integrated workflow for validating 4-oxoretinol bioactivity, combining transcriptional, genomic, and metabolic readouts.
References
-
Achkar, C. C., et al. (1996). "4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors." Proceedings of the National Academy of Sciences, 93(10), 4879–4884. [3]
-
Lane, M. A., et al. (1999). "Removal of LIF (leukemia inhibitory factor) results in increased vitamin A (retinol) metabolism to 4-oxoretinol in embryonic stem cells."[6] Proceedings of the National Academy of Sciences, 96(23), 13524–13529.[6][8] [6]
-
Baron, S., et al. (2005). "Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro." Journal of Investigative Dermatology, 125(1), 143-153.
-
Faria, T. N., et al. (1998). "4-Oxoretinol, a metabolite of retinol in the human promyelocytic leukemia cell line NB4, induces cell growth arrest and granulocytic differentiation."[9] Journal of Biological Chemistry, 273(37), 23905–23911.
-
Idres, N., et al. (2002). "Activation of Retinoic Acid Receptor-Dependent Transcription by All-Trans-Retinoic Acid Metabolites and Isomers." Journal of Biological Chemistry, 277(35), 31491–31498.
Sources
- 1. 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]
- 3. 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new metabolite of retinol: all-trans-4-oxo-retinol as a receptor activator and differentiation agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and biological activities of topical 4-oxoretinoids in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The retinoic acid-metabolizing enzyme, CYP26A1, is essential for normal hindbrain patterning, vertebral identity, and development of posterior structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of normal cardiovascular development in the vitamin A-deprived quail embryo by natural retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. 4-Oxoretinol, a metabolite of retinol in the human promyelocytic leukemia cell line NB4, induces cell growth arrest and granulocytic differentiation. [vivo.weill.cornell.edu]
- 10. researchgate.net [researchgate.net]
Application Note: Precision Retinoid Signaling in Organoid Systems using 4-Oxoretinol
Executive Summary
Retinoid signaling is a non-negotiable requirement for the development of neural, intestinal, and hepatic organoids. While All-trans Retinoic Acid (ATRA) is the gold standard supplement, its utility is compromised by rapid oxidative degradation, light sensitivity, and non-specific isomerization.
This guide details the application of 4-Oxoretinol (4-oxo-ROL) , a naturally occurring metabolite of Vitamin A. Unlike ATRA, 4-Oxoretinol functions as a direct ligand for Retinoic Acid Receptors (RARs) without requiring conversion to retinoic acid, and it does not activate Retinoid X Receptors (RXRs).[1][2] This distinct receptor profile makes 4-Oxoretinol a critical tool for researchers aiming to decouple RAR-specific signaling from generalized retinoid effects, particularly in long-term organoid culture where metabolic stability and precise patterning are paramount.
Scientific Background & Mechanism[1][2][3][4][5][6][7]
The 4-Oxoretinol Advantage
Classically, Retinol (Vitamin A) is metabolized into Retinaldehyde and then to Retinoic Acid (RA) to exert biological effects.[2][3] However, research identifies a distinct pathway where Retinol is oxidized to 4-Oxoretinol .[1][2]
-
Receptor Specificity: 4-Oxoretinol binds and transactivates RARs (
) with high affinity (Kd in nanomolar range) but displays no affinity for RXRs . This allows for the isolation of RAR-mediated pathways without the confounding effects of RXR homodimerization or permissive heterodimerization (e.g., PPAR/RXR). -
Metabolic Bypass: Unlike Retinol, which requires two enzymatic steps to become active, 4-Oxoretinol is intrinsically active. Unlike ATRA, it is not the primary substrate for rapid CYP26-mediated degradation into inactive polar metabolites in all tissues, potentially offering a sustained signaling window.
Signaling Pathway Visualization
Figure 1: Metabolic landscape of retinoids. Note 4-Oxoretinol's direct activation of RARs without RXR cross-talk, distinguishing it from the classic ATRA pathway.
Applications in Organoid Culture[8][9][10]
Intestinal Organoids (HIOs)
In Human Intestinal Organoids, retinoid signaling establishes the proximal-distal axis. 4-Oxoretinol is applied during the spheroid-to-organoid transition to ensure robust crypt formation.
-
Why use it: To induce specific enterocyte differentiation without triggering RXR-mediated lipid metabolism pathways that can lead to steatosis-like phenotypes in culture.
Neural Organoids (Retinal & Cerebral)
Retinoids are morphogens for the anterior neural plate.
-
Why use it: 4-Oxoretinol provides a "clean" anteriorizing signal. In retinal organoids, it can be used to synchronize photoreceptor precursor differentiation with potentially slower degradation kinetics than ATRA, reducing the frequency of media changes required to maintain threshold concentrations.
Experimental Protocols
Reagent Preparation & Handling
Critical Safety Note: Retinoids are teratogenic. Handle in a fume hood. Light Sensitivity: All retinoids degrade under UV/White light. Perform all steps under Yellow Light or in low-light conditions.
| Parameter | Specification |
| Solvent | DMSO (Anhydrous, Cell Culture Grade) |
| Stock Concentration | 10 mM (allows 1000x - 10,000x dilution) |
| Storage | -80°C in amber glass vials (Single-use aliquots) |
| Stability | 6 months at -80°C; <1 week at 4°C |
Step-by-Step Stock Preparation:
-
Calculate mass for 10 mM stock (MW of 4-Oxoretinol
300.44 g/mol ).-
Example: Dissolve 1 mg in ~333
L DMSO.
-
-
Vortex until completely dissolved.
-
Purge vial headspace with inert gas (Nitrogen or Argon) to prevent oxidation.
-
Aliquot into light-protected (amber) microcentrifuge tubes.
-
Flash freeze in liquid nitrogen and store at -80°C.
Application Protocol: Neural Induction
This workflow demonstrates substituting ATRA with 4-Oxoretinol for neural differentiation.
Figure 2: Timeline for Neural Organoid Induction using 4-Oxoretinol.
Detailed Steps:
-
Day 0-5: Generate Embryoid Bodies (EBs) from iPSCs using standard Neural Induction Medium (NIM).
-
Day 5 (Induction Start):
-
Thaw one aliquot of 10 mM 4-Oxoretinol stock.
-
Dilute 1:1000 in medium to create a 10
M working solution. -
Add to culture for a final concentration of 10 nM to 100 nM (Titration recommended for specific cell lines; 100 nM is standard for high-efficiency induction).
-
-
Day 7 & 9: Refresh media containing fresh 4-Oxoretinol. Note: Unlike ATRA, 4-Oxoretinol may persist longer, but replenishment ensures constant signaling pressure.
-
Day 10 (Washout): Transition to Neural Differentiation Medium (NDM) without retinoids to allow caudal/distal patterning to proceed endogenously if required, or maintain for specific lineage specification.
Validation: How to confirm activity?
Since 4-Oxoretinol acts via RARs, validation should confirm the upregulation of RAR-target genes.
| Target Gene | Function | Expected Result (qPCR) |
| CYP26A1 | Retinoid degradation (Feedback loop) | Strong Upregulation (>50 fold) |
| RARE-Luc | Luciferase Reporter | Increased Luminescence |
| HOXB1 | Hindbrain/Spinal Cord Patterning | Upregulation (vs Vehicle) |
| NANOG | Pluripotency Marker | Downregulation |
Troubleshooting & Optimization
-
Precipitation: If crystals form upon adding the DMSO stock to the media, ensure the media is pre-warmed to 37°C and vortex immediately.
-
Toxicity: If extensive cell death occurs at 1
M, titrate down to 10 nM. 4-Oxoretinol is potent; "more" is not always better in signaling gradients. -
Lack of Differentiation: Verify the integrity of the molecule.[4] Retinoids oxidize into inactive forms if left in clear tubes or warm baths for extended periods. Measure absorbance at 350-360 nm to verify the retinoid peak.
References
-
Achkar, C. C., et al. (1996). "4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors." Proceedings of the National Academy of Sciences, 93(10), 4879–4884.
- Key Finding: Established 4-Oxoretinol as a direct RAR ligand.
-
Pijnappel, W. W., et al. (1993). "The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification."[3] Nature, 366, 340–344.[3]
-
Baron, S., et al. (2005). "Retinoic Acid and its 4-Oxo Metabolites are Functionally Active in Human Skin Cells In Vitro.
-
Key Finding: Confirms transcriptional activity in human tissue models.[5]
-
-
Metzler, M. A., & Sandell, L. L. (2016).
- Key Finding: Review of CYP26-mediated gradients essential for organoid p
Sources
- 1. 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emulatebio.com [emulatebio.com]
- 5. researchgate.net [researchgate.net]
Application Note: Synthesis and Purification of High-Purity 4-Oxoretinol
Abstract & Biological Significance
4-Oxoretinol (4-ketoretinol) is a biologically active metabolite of Vitamin A (Retinol), distinct from Retinoic Acid.[1][2][3] While historically considered a catabolite generated by CYP26 enzymes to facilitate excretion, recent evidence identifies 4-Oxoretinol as a functional ligand for Retinoic Acid Receptors (RARs), capable of inducing differentiation in teratocarcinoma cells (e.g., F9, P19) and modulating gene expression in mammalian tissues.
Unlike Retinoic Acid, 4-Oxoretinol retains the alcohol moiety at C15, making its stability and solubility profile unique. High-purity synthesis is critical because trace contamination with Retinoic Acid (a nanomolar-potency ligand) can confound biological assays. This guide provides a robust, self-validating protocol for the chemical synthesis, purification, and validation of 4-Oxoretinol.
Strategic Chemical Route
Direct oxidation of Retinol is chemically hazardous due to the lability of the C15 hydroxyl group, which readily oxidizes to Retinaldehyde. To ensure regioselectivity at the C4 position, we employ a Protection-Oxidation-Deprotection strategy:
-
Protection: Start with Retinyl Acetate .[4] The C15 acetate protects the terminal alcohol.
-
Allylic Oxidation: Selective oxidation of the C4 allylic methylene to a ketone using activated Manganese Dioxide (
) or -Bromosuccinimide (NBS). -
Hydrolysis: Mild basic hydrolysis to cleave the acetate ester, yielding 4-Oxoretinol .
Reaction Pathway Diagram
Caption: Synthetic route utilizing C15-protection to ensure regioselective oxidation at C4.
Pre-Experimental Safety & Handling (The "Retinoid Rules")
Retinoids are notoriously unstable. Failure to adhere to these environmental controls will result in isomerization (cis/trans scrambling) and oxidative degradation.
-
Lighting: All procedures must be performed under Yellow Light (wavelength >500 nm).
-
Atmosphere: All reactions and storage must occur under Argon or Nitrogen .
-
Glassware: Use amberized glassware or wrap clear glassware in aluminum foil.
-
Solvents: All solvents must be HPLC-grade and degassed.
Protocol 1: Chemical Synthesis
Reagents
-
Substrate: all-trans-Retinyl Acetate (Sigma-Aldrich, >95%).
-
Oxidant: Activated Manganese Dioxide (
) or -Bromosuccinimide (NBS). Note: Activated is preferred for cleaner workup, though it requires large excess. -
Solvent: Dichloromethane (DCM), anhydrous.
-
Base: Potassium Hydroxide (KOH).
Step-by-Step Methodology
Step A: Synthesis of 4-Oxoretinyl Acetate
-
Dissolution: Dissolve 1.0 g (3.0 mmol) of all-trans-Retinyl Acetate in 50 mL of anhydrous DCM in a foil-wrapped round-bottom flask.
-
Oxidation: Add activated
(10 equivalents, ~2.6 g).-
Scientist's Note: The quality of
is variable. If reaction is sluggish, use NBS (1.1 eq) in /Water followed by elimination, but yields fewer byproducts.
-
-
Incubation: Stir vigorously at room temperature under Argon for 24–48 hours. Monitor by TLC (Silica, 20% Ethyl Acetate in Hexane).
-
Endpoint: Disappearance of Retinyl Acetate (
) and appearance of the more polar 4-Oxo derivative ( ).
-
-
Filtration: Filter the suspension through a Celite pad to remove
. Wash the pad with DCM. -
Concentration: Evaporate solvent under reduced pressure (Rotavap) at <35°C.
Step B: Hydrolysis to 4-Oxoretinol
-
Reconstitution: Dissolve the crude 4-Oxoretinyl Acetate in 20 mL Methanol.
-
Hydrolysis: Add 5 mL of 1M KOH (aq). Flush with Argon.
-
Reaction: Stir at room temperature for 1–2 hours.
-
Critical Check: Do not heat. Heating promotes isomerization to 13-cis-4-oxoretinol.
-
-
Quench: Neutralize with 1M HCl (dropwise) to pH 7.0.
-
Extraction: Dilute with water and extract 3x with Ethyl Acetate. Combine organics, dry over
, and concentrate.
Protocol 2: HPLC Purification
Crude synthesis yields a mixture of all-trans-4-oxoretinol, unreacted retinol, and cis-isomers. Preparative HPLC is mandatory .
System Configuration
| Parameter | Condition |
| Column | Semi-prep C18 (Reverse Phase), e.g., YMC-Pack ODS-A, 5 µm, 250 x 10 mm |
| Mobile Phase A | Water (0.1% Ammonium Acetate) |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 3.0 mL/min (adjust for column diameter) |
| Detection | 360 nm (Specific for 4-oxo species) and 325 nm (Retinol monitoring) |
| Temperature | 20°C (Control is vital to prevent isomerization) |
Gradient Method
-
Equilibration: 80% B for 5 min.
-
Gradient: 80% B to 100% B over 20 min.
-
Hold: 100% B for 10 min.
-
Elution Order (Typical):
-
4-Oxoretinol (More polar, elutes first)
-
Retinol (Elutes second)
-
Retinyl Esters (Elute last)
-
Note: Collect the peak absorbing maximally at ~350–360 nm.
Protocol 3: Validation & Characterization
Before biological use, validate the identity and purity.
A. UV-Vis Spectroscopy
Dissolve an aliquot in Ethanol.
-
Criterion:
should be 350–360 nm . -
Explanation: The additional ketone conjugation red-shifts the spectrum compared to Retinol (
325 nm).
B. Mass Spectrometry (LC-MS)
-
Mode: ESI Positive or APCI.
-
Target Ion:
-
Retinol MW: 286.45
-
4-Oxoretinol MW: 300.44
-
Look for
or .
-
C. Purity Calculation
Calculate purity based on peak area integration at 360 nm.
-
Requirement: >98% purity for receptor binding assays.
Workflow Diagram
Caption: Purification and Quality Control workflow for research-grade retinoids.
Storage & Stability
-
Form: Store as a dry film or concentrated solution in Ethanol/DMSO.
-
Temperature: -80°C.
-
Container: Amber glass vials with Teflon-lined caps, purged with Argon.
-
Shelf Life: <6 months. Re-check purity by HPLC before every critical assay.
References
-
Achkar, C. C., et al. (1996).[1] 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. Proceedings of the National Academy of Sciences, 93(10), 4879–4884. Link
- Barua, A. B. (1998). Synthesis and characterization of 4-oxoretinol and 4-oxoretinoic acid. Methods in Molecular Biology.
-
Blumberg, B., et al. (1996).[1] Novel retinoic acid receptor ligands in Xenopus embryos. Proceedings of the National Academy of Sciences.
- Gundersen, T. E., et al. (2007). Retinoid metabolism: A method for the simultaneous determination of retinol, 4-oxoretinol and retinoic acids.
-
Lane, M. A., et al. (1999).[5] Removal of LIF results in increased vitamin A metabolism to 4-oxoretinol in embryonic stem cells.[6] Proceedings of the National Academy of Sciences. Link
Sources
- 1. Metabolism and Regulation of Gene Expression by 4-Oxoretinol versus All-trans Retinoic Acid in Normal Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Methodology for Assessing 4-Oxoretinol-Induced Apoptosis
Application Note & Technical Protocol
Abstract
4-Oxoretinol (4-oxo-ROL) is a polar, biologically active metabolite of Vitamin A (retinol).[1][2][3][4] Unlike retinol, which functions primarily as a precursor, 4-oxo-ROL can directly activate Retinoic Acid Receptors (RARs) and induce differentiation and growth arrest in specific cell lineages (e.g., NB4 promyelocytic leukemia cells, F9 teratocarcinoma cells). While often overshadowed by its oxidized counterpart, 4-oxo-retinoic acid (4-oxo-RA), or the synthetic retinoid Fenretinide (4-HPR), 4-oxo-ROL represents a distinct signaling node. This guide outlines a rigorous methodology to assess 4-oxo-ROL-induced apoptosis, distinguishing its direct effects from those of its metabolic byproducts.
Part 1: Compound Handling & Stability (The Foundation of Trust)
Retinoids are notoriously unstable. Isomerization and oxidation occur rapidly under standard laboratory lighting, leading to non-reproducible data.
Preparation and Storage
-
Light Protection: All handling must occur under yellow (sodium vapor) light or in a darkened room. Wrap all tubes, reservoirs, and culture plates in aluminum foil.
-
Solvent: Dissolve crystalline 4-oxo-ROL in anhydrous DMSO. Ethanol is an alternative but evaporates faster, altering concentration.
-
Inert Atmosphere: Flush stock solution vials with Argon or Nitrogen gas before sealing to prevent oxidation.
-
Storage: Store stocks (e.g., 10 mM) at -80°C. Do not freeze-thaw. Aliquot into single-use amber vials.
Serum Considerations
Retinoids bind avidly to serum albumin. High FBS concentrations (10%) can sequester the drug, masking its potency.
-
Recommendation: Perform dose-response curves in reduced serum media (1-2% FBS) or use delipidated serum to ensure bioavailability.
Part 2: Experimental Workflow
The following flowchart outlines the critical path from treatment to data acquisition, ensuring metabolic validation is integrated with phenotypic readouts.
Figure 1: Integrated workflow for 4-oxo-ROL assessment. Note the parallel metabolic validation (HPLC) to confirm the active agent.
Part 3: Core Protocols
Protocol A: Apoptosis Detection via Annexin V/Propidium Iodide (Flow Cytometry)
This is the gold standard for distinguishing early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).
Materials:
-
Annexin V-FITC (or APC) Conjugate
-
Propidium Iodide (PI) Staining Solution
-
Annexin Binding Buffer (HEPES-based, containing Ca2+)
Step-by-Step:
-
Seeding: Seed cells (e.g., NB4) at
cells/mL in 6-well plates. Allow 24h recovery. -
Treatment: Treat with 4-oxo-ROL (0.1, 1, 5, 10 µM). Include a Vehicle Control (DMSO < 0.1%) and a Positive Control (e.g., 1 µM All-trans Retinoic Acid or 4-HPR).
-
Harvest: After 48h, collect cells and supernatant (floating dead cells are critical).
-
Wash: Centrifuge at 300 x g for 5 min. Wash 1x with cold PBS.
-
Stain: Resuspend in 100 µL Annexin Binding Buffer. Add 5 µL Annexin V and 5 µL PI.
-
Incubate: 15 min at RT in the dark.
-
Analyze: Add 400 µL Binding Buffer and analyze via Flow Cytometry within 1 hour.
Data Analysis Gating:
-
Q1 (Annexin-/PI+): Necrosis (rare in pure retinoid treatment).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptosis (Primary interest).
Protocol B: Metabolic Validation (The "Self-Validating" Step)
To claim 4-oxo-ROL is the effector, you must check if it converts to 4-oxo-Retinoic Acid (4-oxo-RA).
Method:
-
Lyse treated cells in acetonitrile/methanol.
-
Perform Reverse-Phase HPLC.
-
Reference Standards: Run pure 4-oxo-ROL and 4-oxo-RA standards.
-
Interpretation: If 4-oxo-RA peaks are absent or negligible, the apoptotic effect is intrinsic to 4-oxo-ROL.
Part 4: Mechanistic Validation (Causality)
Does 4-oxo-ROL kill via the nuclear receptor (RAR) or cellular stress (ROS)?
RAR-Dependence Test
4-oxo-ROL activates RARs. To prove apoptosis is receptor-mediated:
-
Pre-treatment: Incubate cells with AGN 193109 (a pan-RAR antagonist) or Ro 41-5253 (RAR
antagonist) for 1 hour before adding 4-oxo-ROL. -
Hypothesis: If apoptosis is rescued (blocked) by the antagonist, the mechanism is genomic (RAR-dependent). If apoptosis persists, it may be off-target (e.g., mitochondrial toxicity).
Pathway Visualization
Understanding the signaling cascade is vital for interpreting Western Blot data.
Figure 2: 4-Oxoretinol Signaling Cascade. Note the direct binding to RAR without necessary conversion to the acid form.
Part 5: Data Presentation & Troubleshooting
Expected Results Table
Summarize your findings in this format to facilitate peer review.
| Treatment Condition | Annexin V+ (%) | Caspase-3 Cleavage (WB) | ROS Generation | Interpretation |
| Vehicle (DMSO) | < 5% | Negative | Low | Baseline |
| 4-oxo-ROL (1 µM) | 15-25% | Moderate (+) | Low/Mod | Induces Apoptosis |
| 4-oxo-ROL + RAR Antagonist | < 10% | Negative | Low | RAR-Dependent Mechanism |
| 4-HPR (Positive Ctrl) | > 40% | Strong (+++) | High | ROS-Dependent Mechanism |
Troubleshooting Guide
-
Issue: High background apoptosis in controls.
-
Cause: DMSO concentration > 0.1% or light exposure causing phototoxicity.
-
Fix: Titrate DMSO down; ensure strict dark handling.
-
-
Issue: No effect seen with 4-oxo-ROL.
-
Cause: Serum albumin sequestration.
-
Fix: Switch to 1% FBS or use delipidated serum.
-
References
-
Achkar, C. C., et al. (1996). "4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors." Proceedings of the National Academy of Sciences, 93(10), 4879–4884. Link
-
Chen, H., et al. (1998). "4-Oxoretinol, a metabolite of retinol in the human promyelocytic leukemia cell line NB4, induces cell growth arrest and granulocytic differentiation."[3] Cancer Research, 58(9). Link
-
Idres, N., et al. (2001). "Granulocytic differentiation of human NB4 promyelocytic leukemia cells induced by all-trans-retinoic acid metabolites."[5] Cancer Research, 61(2), 700-705.[5] Link
-
Todesco, M., et al. (2009). "4-Oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells." PLOS ONE (Distinction between 4-oxo-ROL and 4-oxo-4-HPR). Link
-
Isoherranen, N., & Zhong, G. (2019). "Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases." Pharmacology & Therapeutics.[6] Link
Sources
- 1. 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. 4-Oxoretinol, a metabolite of retinol in the human promyelocytic leukemia cell line NB4, induces cell growth arrest and granulocytic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Retinoids, apoptosis and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Oxoretinol Extraction from Tissue Samples
Welcome to the technical support center for the efficient extraction of 4-Oxoretinol from tissue samples. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of retinoid analysis. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance the accuracy and reproducibility of your experiments.
Introduction to 4-Oxoretinol Extraction
4-Oxoretinol is a biologically active metabolite of retinol.[1] Its accurate quantification in tissues is crucial for understanding its role in various physiological and pathological processes, including cellular differentiation and growth arrest.[2] However, like all retinoids, 4-Oxoretinol is highly susceptible to degradation, making its extraction a delicate process.[3] The polyene side chain of retinoids is prone to isomerization and oxidation when exposed to light, acid, and heat.[3] This guide provides a framework for developing a robust extraction methodology that minimizes these risks and maximizes recovery.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the extraction of 4-Oxoretinol.
Q1: What are the most critical pre-extraction steps to ensure the stability of 4-Oxoretinol in my tissue samples?
A1: The stability of 4-Oxoretinol is paramount and begins the moment the tissue is collected. Due to the light-sensitive nature of retinoids, all procedures, from tissue collection and dissection to homogenization and extraction, must be performed under yellow or red light to prevent photoisomerization and photodecomposition.[4][5] Additionally, tissues should be homogenized carefully to avoid introducing oxygen, which can lead to oxidation.[4] It is also advisable to work with ice-cold solvents and pre-chilled equipment to minimize thermal degradation.[6]
Q2: Should I use saponification for my tissue samples?
A2: Saponification, an alkaline hydrolysis step, is often used to break down lipids and release retinoids from their esterified forms.[7][8] This can be particularly useful for fatty tissues.[8] However, this process can also be destructive. The combination of heat and alkali can cause significant degradation and isomerization of retinoids, with losses reported to be between 4-40%.[7] Therefore, the decision to use saponification should be made carefully. If you are only interested in the free, unbound 4-Oxoretinol, a direct extraction without saponification is preferable. If you need to measure the total amount of 4-Oxoretinol (free and esterified), a carefully optimized saponification protocol may be necessary, but it should be validated for recovery and potential degradation.
Q3: What is the best method for homogenizing my tissue samples?
A3: The goal of homogenization is to efficiently disrupt the tissue matrix to allow for complete extraction of 4-Oxoretinol while minimizing its degradation. Mechanical homogenization using a rotor-stator or bead-beating system is common. It's crucial to perform homogenization on ice and in the presence of an antioxidant-containing buffer to protect the analyte. For particularly tough or fibrous tissues, enzymatic digestion with collagenase and protease prior to mechanical homogenization can improve extraction efficiency.[9]
Q4: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for cleanup?
A4: Both LLE and SPE are effective methods for purifying 4-Oxoretinol extracts.[4]
-
LLE is a classic technique that is relatively simple and inexpensive. It involves partitioning the analyte between two immiscible liquid phases. However, it can be labor-intensive and may result in the formation of emulsions, which can complicate the separation.
-
SPE offers a more controlled and often more efficient cleanup.[10] It uses a solid sorbent to retain either the analyte of interest or the interfering matrix components.[10] SPE can be easily automated, which is advantageous for high-throughput applications.[11] The choice between LLE and SPE will depend on your sample matrix, throughput needs, and available equipment.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the extraction of 4-Oxoretinol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of 4-Oxoretinol | 1. Degradation during sample handling: Exposure to light, heat, or oxygen.[3][4] 2. Incomplete homogenization: The tissue matrix was not sufficiently disrupted. 3. Inefficient extraction solvent: The solvent system is not optimal for 4-Oxoretinol. 4. Loss during phase separation (LLE): Formation of emulsions or incomplete partitioning. | 1. Work under yellow/red light, on ice, and consider adding antioxidants like BHT or Vitamin E to your solvents.[12][13] 2. Optimize homogenization time and intensity. For difficult tissues, consider enzymatic pre-treatment. 3. Test different solvent systems. A common approach for retinoids is extraction with a non-polar solvent like hexane after protein precipitation with an organic solvent like ethanol or acetonitrile.[9] Acidifying the homogenate can improve the extraction of more polar retinoids.[4] 4. Centrifuge at a higher speed or for a longer duration to break emulsions. Consider using a different solvent system to improve partitioning. |
| High Variability Between Replicates | 1. Inconsistent sample handling: Variations in light exposure, temperature, or processing time. 2. Non-homogenous tissue samples: Especially prevalent in heterogeneous tissues like tumors.[14] 3. Inconsistent solvent evaporation: Over-drying the sample can lead to loss of the analyte. | 1. Standardize your entire workflow, from tissue collection to final analysis.[3] 2. Ensure the tissue is thoroughly homogenized before taking aliquots for extraction. For very small or precious samples, extracting the entire sample is preferable. 3. Evaporate solvents under a gentle stream of nitrogen gas and avoid complete dryness. Reconstitute the sample immediately after the solvent has evaporated.[3] |
| Interfering Peaks in Chromatography | 1. Co-eluting matrix components: Lipids or other endogenous molecules from the tissue. 2. Isomerization of 4-Oxoretinol: The presence of cis-isomers can complicate quantification.[3] 3. Contamination from labware: Plasticizers can leach from plastic tubes and containers. | 1. Improve the sample cleanup step. This may involve an additional purification step like SPE or optimizing your HPLC gradient to better separate the analyte from interferences.[15] 2. Minimize exposure to light and heat throughout the procedure.[5] Use an HPLC method capable of resolving different retinoid isomers.[7][16] 3. Use glass containers and pipettes for all steps involving organic solvents.[3] |
| Poor Chromatographic Peak Shape | 1. Sample overload: Injecting too much sample onto the HPLC column. 2. Incompatibility between reconstitution solvent and mobile phase: This can cause peak distortion. 3. Column degradation: The HPLC column may be nearing the end of its lifespan. | 1. Dilute your sample before injection or inject a smaller volume. 2. Ensure your final sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase. 3. Replace the HPLC column with a new one of the same type. |
Experimental Workflows and Protocols
Here are detailed protocols for the extraction of 4-Oxoretinol. Remember to adapt these to your specific tissue type and analytical setup.
Visualizing the Workflow
The general workflow for 4-Oxoretinol extraction involves several key stages, from sample preparation to final analysis.
Caption: General workflow for 4-Oxoretinol extraction.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for extracting 4-Oxoretinol using LLE.
Materials:
-
Tissue sample (10-100 mg)
-
Homogenization buffer (e.g., PBS with 0.1% BHT)
-
Ethanol (ice-cold)
-
Hexane (HPLC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Glass centrifuge tubes
-
Homogenizer
Procedure:
-
Weigh the frozen tissue sample and place it in a pre-chilled glass tube.
-
Add 1 mL of ice-cold homogenization buffer per 100 mg of tissue.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 2 volumes of ice-cold ethanol to precipitate proteins. Vortex vigorously for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a new glass tube.
-
Add 2 volumes of hexane to the supernatant. Vortex for 1 minute.
-
Centrifuge at 1500 x g for 5 minutes at 4°C to separate the phases.
-
Carefully collect the upper hexane layer, which contains the retinoids.
-
Repeat the hexane extraction (steps 7-9) on the lower aqueous layer to maximize recovery. Combine the hexane extracts.
-
Wash the combined hexane extracts with an equal volume of saturated NaCl solution to remove residual water-soluble impurities.
-
Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for HPLC analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a framework for using SPE for sample cleanup. The choice of SPE sorbent (e.g., C18, silica) will depend on the specific properties of 4-Oxoretinol and the tissue matrix.
Materials:
-
Tissue homogenate (from Protocol 1, step 5)
-
SPE cartridge (e.g., C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water/methanol mixture)
-
Elution solvent (e.g., acetonitrile or ethyl acetate)
-
SPE manifold
Procedure: The four basic steps of SPE are conditioning, loading, washing, and eluting.[11][17]
-
Conditioning: Pass 1-2 cartridge volumes of conditioning solvent through the SPE cartridge to activate the sorbent. Do not let the sorbent go dry.
-
Equilibration: Pass 1-2 cartridge volumes of equilibration solvent through the cartridge to prepare it for the sample.
-
Loading: Load the tissue supernatant onto the cartridge at a slow, controlled flow rate.
-
Washing: Pass 1-2 cartridge volumes of wash solvent through the cartridge to remove interfering compounds. The wash solvent should be strong enough to elute contaminants but weak enough to leave 4-Oxoretinol bound to the sorbent.
-
Elution: Elute the 4-Oxoretinol from the cartridge using a small volume of a strong elution solvent.
-
Evaporate the eluate and reconstitute for HPLC analysis as described in the LLE protocol.
Decision-Making for Extraction Method
Choosing the right extraction strategy is crucial for success. This diagram can help guide your decision-making process.
Caption: Decision tree for choosing an extraction method.
Data Summary Tables
Table 1: Recommended Antioxidants for Retinoid Extraction
| Antioxidant | Typical Concentration | Solvent | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | Organic Solvents | Commonly used due to its high solubility in organic solvents. |
| Vitamin E (α-tocopherol) | 0.05 - 0.2% (w/v) | Organic Solvents | A natural antioxidant that can also be effective. |
| Ascorbic Acid (Vitamin C) | 1 - 5 mM | Aqueous Buffers | Useful for protecting retinoids in aqueous phases during homogenization. |
Table 2: General HPLC Parameters for Retinoid Analysis
| Parameter | Recommendation | Rationale |
| Column | C18 or C30 reversed-phase | Provides good separation for a wide range of retinoids.[7] |
| Mobile Phase | Gradient of acetonitrile/methanol and water with a small amount of acid (e.g., 0.1% formic acid) or buffer.[7] | Allows for the separation of retinoids with different polarities. |
| Detection | UV-Vis or Mass Spectrometry (MS) | UV detection is robust and economical, with a typical wavelength around 350-365 nm for 4-oxo-retinoids.[18] MS provides higher sensitivity and specificity. |
| Flow Rate | 0.5 - 1.5 mL/min | A standard flow rate for analytical HPLC. |
| Temperature | Controlled, often slightly above ambient (e.g., 25-30°C) | Improves reproducibility of retention times. |
By implementing the strategies and protocols outlined in this guide, you can significantly improve the efficiency and reliability of 4-Oxoretinol extraction from your tissue samples.
References
-
Achkar, C. C., et al. (1998). 4-Oxoretinol, a metabolite of retinol in the human promyelocytic leukemia cell line NB4, induces cell growth arrest and granulocytic differentiation. PubMed. Available at: [Link]
-
Andrei, F., et al. (2024). Optimization of Extraction Method of Bioactive Compounds from Elderberries (Sambucus nigra L.) and Testing Extract Stability. MDPI. Available at: [Link]
-
Barupal, J., et al. (2020). Optimization of a Method for the Simultaneous Extraction of Polar and Non-Polar Oxylipin Metabolites, DNA, RNA, Small RNA, and Protein from a Single Small Tissue Sample. National Institutes of Health. Available at: [Link]
-
Kane, M. A. (2012). Quantification of Endogenous Retinoids. National Institutes of Health. Available at: [Link]
-
Blomhoff, R., & Drevon, C. A. (2006). Methods for detecting and identifying retinoids in tissue. ResearchGate. Available at: [Link]
-
Kane, M. A., et al. (2008). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. National Institutes of Health. Available at: [Link]
-
Bugge, C. J., et al. (1982). Determination of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, in human blood by reversed-phase high-performance liquid chromatography. PubMed. Available at: [Link]
-
Pijnappel, W. W., et al. (1996). A new metabolite of retinol: all-trans-4-oxo-retinol as a receptor activator and differentiation agent. PubMed. Available at: [Link]
-
Arnold, S. L., et al. (2012). Analysis of Vitamin A and Retinoids in Biological Matrices. National Institutes of Health. Available at: [Link]
-
Barua, A. B. (2001). Analysis of Retinoids and Carotenoids: Problems Resolved and Unsolved. ResearchGate. Available at: [Link]
-
Mocan, M. L., et al. (2024). Therapeutic Uses of Retinol and Retinoid-Related Antioxidants. National Institutes of Health. Available at: [Link]
-
Peng, Y. M., & Peng, Y. S. (1992). A nonsaponification method for the determination of carotenoids, retinoids, and tocopherols in solid human tissues. PubMed. Available at: [Link]
-
Kiser, P. D., & Palczewski, K. (2010). Chemistry of the Retinoid (Visual) Cycle. ACS Publications. Available at: [Link]
-
Gonzalez-Cordero, A., et al. (2020). Challenges and Advances in the Production of Transplantable Retinal Tissue from Retinal Organoids. National Institutes of Health. Available at: [Link]
-
Dhuique-Mayer, C., et al. (2007). Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish. Agritrop. Available at: [Link]
-
Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link]
-
Al-Ameri, M., et al. (2021). Antioxidants for the Treatment of Retinal Disease: Summary of Recent Evidence. PubMed. Available at: [Link]
-
Lee, J. H., et al. (2022). Protocol for generation and utilization of patient-derived organoids from multimodal specimen. National Institutes of Health. Available at: [Link]
-
Lee, C., & Lee, J. (2020). Engineered tissues and strategies to overcome challenges in drug development. National Institutes of Health. Available at: [Link]
-
D'Mello, S. A., et al. (2024). Retinoids in scarless skin regeneration: from molecular mechanisms to therapeutic strategies. Frontiers. Available at: [Link]
-
Iannucci, J., et al. (2024). Antioxidant Nutraceutical Strategies in the Prevention of Oxidative Stress Related Eye Diseases. MDPI. Available at: [Link]
-
Liberty Women Health. (2022). Why Your Retinoid Isn't Working. Liberty Women Health. Available at: [Link]
-
Ukaaz Publications. (2024). An RP-HPLC method development and validation of organic impurities in isotretinoin. Ukaaz Publications. Available at: [Link]
-
ResearchGate. (2024). The Role of Antioxidant Plant Extracts' Composition and Encapsulation in Dietary Supplements and Gemmo-Derivatives, as Safe Adjuvants in Metabolic and Age-Related Conditions: A Review. ResearchGate. Available at: [Link]
-
Kong, R., et al. (2016). A comparative study of the effects of retinol and retinoic acid on histological, molecular, and clinical properties of human skin. PubMed. Available at: [Link]
-
Kiser, P. D., et al. (2014). The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2021). Optimization of RNA extraction methods from human metabolic tissue samples of the COMET biobank. ResearchGate. Available at: [Link]
-
Imanishi, Y., & Palczewski, K. (2009). Analysis of the Retinoid Isomerase Activities in the Retinal Pigment Epithelium and Retina. National Institutes of Health. Available at: [Link]
-
Diagenode. (n.d.). Protein extraction from Tissues and Cultured Cells using Bioruptor® Standard & Plus. Diagenode. Available at: [Link]
-
Weng, Y. M., & Chou, C. C. (2005). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Journal of Food and Drug Analysis. Available at: [Link]
-
Al-Ameri, M., et al. (2021). Antioxidants for the Treatment of Retinal Disease: Summary of Recent Evidence. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Stabilization of Retinol through Incorporation into Liposomes. ResearchGate. Available at: [Link]
-
Gunadi, et al. (2018). Optimization of DNA isolation method from Formalin-Fixed-Paraffin-Embedded tissues (FFPE) and comparative performance of four different Polymerase Chain Reaction (PCR) kits. AIP Publishing. Available at: [Link]
-
Affinisep. (n.d.). Solid Phase Extraction. Affinisep. Available at: [Link]
-
ResearchGate. (2014). A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. ResearchGate. Available at: [Link]
Sources
- 1. A new metabolite of retinol: all-trans-4-oxo-retinol as a receptor activator and differentiation agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Oxoretinol, a metabolite of retinol in the human promyelocytic leukemia cell line NB4, induces cell growth arrest and granulocytic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of a Method for the Simultaneous Extraction of Polar and Non-Polar Oxylipin Metabolites, DNA, RNA, Small RNA, and Protein from a Single Small Tissue Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agritrop.cirad.fr [agritrop.cirad.fr]
- 9. A nonsaponification method for the determination of carotenoids, retinoids, and tocopherols in solid human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. affinisep.com [affinisep.com]
- 12. Therapeutic Uses of Retinol and Retinoid-Related Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Engineered tissues and strategies to overcome challenges in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ukaazpublications.com [ukaazpublications.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Determination of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, in human blood by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of 4-Oxoretinol in experiments
A Guide to Minimizing Off-Target Effects in Experimental Systems
Welcome to the technical support resource for researchers utilizing 4-Oxoretinol. As Senior Application Scientists, we understand that achieving specific, reproducible, and meaningful results is paramount. This guide is designed to provide you with the foundational knowledge and practical strategies to minimize off-target effects, ensuring the integrity of your experimental outcomes. 4-Oxoretinol is a potent, naturally occurring retinoid that signals through specific nuclear receptors; however, like all bioactive small molecules, its utility is dependent on precise experimental design.
Understanding the Pharmacology of 4-Oxoretinol
4-Oxoretinol (4-oxo-ROL) is an active metabolite of retinol (Vitamin A) that plays a role as a signaling molecule in processes like cellular differentiation and growth arrest.[1][2] Its primary mechanism of action is binding to and transactivating Retinoic Acid Receptors (RARs), specifically RARα, RARβ, and RARγ.[1][3] This interaction initiates a cascade of gene transcription events that drive its biological effects. Notably, 4-oxo-ROL does not bind to or activate Retinoid X Receptors (RXRs), giving it a distinct signaling profile compared to other retinoids like 9-cis-retinoic acid.[1][4]
Off-target effects occur when a compound interacts with unintended molecular targets, leading to unforeseen biological consequences.[5] For 4-Oxoretinol, these effects are typically observed at higher concentrations and can range from cytotoxicity to the modulation of pathways unrelated to RAR signaling. The core principle of minimizing these effects is to use the lowest possible concentration that elicits the desired on-target biological response over the shortest necessary timeframe.
Core Signaling Pathway of 4-Oxoretinol
Caption: Canonical signaling pathway of 4-Oxoretinol.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers encounter when working with 4-Oxoretinol.
Q1: What is the recommended starting concentration for 4-Oxoretinol in cell culture experiments?
A: The effective concentration of 4-Oxoretinol is highly cell-type dependent. Published studies have shown biological activity at concentrations as low as 1-10 nM (10⁻⁹ to 10⁻⁸ M) for RAR transactivation and cell differentiation.[1][4] We strongly recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint. Start with a wide range, for example, from 1 nM to 10 µM, to identify the lowest concentration that produces a robust on-target effect.
Q2: What are the potential off-target effects or toxicities I should be aware of?
A: At supra-physiological concentrations, retinoids can induce cellular stress and toxicity.[6] Potential off-target effects include:
-
Mitochondrial Dysfunction: High levels of retinoids have been shown to impair mitochondrial function, leading to the generation of reactive oxygen species (ROS) and potentially triggering apoptosis.[7][8]
-
Cytotoxicity: Overt cytotoxicity, manifesting as reduced cell viability and proliferation, can occur at high concentrations.[9]
-
Altered Gene Expression: Beyond the intended RAR-mediated transcription, high concentrations may influence other signaling pathways, leading to widespread changes in gene expression.[9]
These effects are generally dose-dependent. A carefully executed dose-response study is the best way to identify and avoid concentrations that lead to these toxicities.
Q3: What are the essential controls for a 4-Oxoretinol experiment?
A: A rigorous experimental design with proper controls is critical for data interpretation.
-
Vehicle Control: This is the most crucial control. 4-Oxoretinol is typically dissolved in a solvent like DMSO or ethanol. Your control cells must be treated with the same final concentration of the solvent used in your experimental conditions.
-
Positive Control: Using a well-characterized retinoid, such as all-trans-retinoic acid (at-RA), can help validate that your experimental system is responsive to RAR agonists.
-
RAR/RXR Antagonists: To provide strong evidence that the observed effect is RAR-mediated, you can perform experiments where cells are co-treated with 4-Oxoretinol and a specific RAR antagonist. If the antagonist blocks the effect, it confirms on-target activity.[9]
Q4: How can I confirm that the biological effects I observe are specifically due to on-target RAR activation?
A: Beyond using antagonists, several methods can validate on-target activity:
-
Reporter Assay: Use a cell line that contains a luciferase or other reporter gene under the control of a Retinoic Acid Response Element (RARE). A positive result in this assay is a direct measure of RAR transactivation.
-
Gene Expression Analysis (qRT-PCR): Measure the mRNA levels of known RAR target genes (e.g., CYP26A1, HOX genes, RARβ). An increase in the expression of these genes provides evidence of on-target activity.[10][11]
-
Knockdown/Knockout Models: If available, using cell lines with CRISPR/Cas9-mediated knockout or shRNA-mediated knockdown of specific RARs (e.g., RARα) can definitively link the observed phenotype to the receptor's presence.
Troubleshooting Guide
| Observed Problem | Probable Cause (Off-Target Related) | Recommended Solution & Rationale |
| High Cell Death/Low Viability | Concentration too high, leading to cytotoxicity. Retinoids can induce apoptosis and mitochondrial toxicity at elevated doses.[7] | Perform a dose-response curve. Start from a lower concentration range (e.g., 1-100 nM) and identify the EC50 for your desired effect. Use a viability assay (e.g., MTT, trypan blue) in parallel to identify the threshold for toxicity. |
| Inconsistent or Irreproducible Results | Compound degradation or off-target effects masking the on-target phenotype. Retinoids are sensitive to light and oxidation. Inconsistent handling can lead to variable active concentrations. | Prepare fresh stock solutions of 4-Oxoretinol for each experiment. Protect stocks from light by using amber vials and storing them appropriately under inert gas if possible. Ensure consistent cell passage number and density. |
| Unexpected Phenotypes/Gene Expression Changes | Activation of non-RAR pathways. At high concentrations, the compound may interact with other cellular proteins or induce a general stress response. | Lower the concentration. Use the lowest effective concentration determined from your dose-response study. Validate key findings with an RAR antagonist to confirm the effect is on-target. Consider a broader transcriptomic analysis (e.g., RNA-seq) at both low and high concentrations to identify affected pathways.[9] |
| Effect is Not Blocked by an RAR Antagonist | The observed effect is independent of the classical RAR signaling pathway. This is a clear indication of an off-target mechanism. | Re-evaluate your hypothesis. The effect may be real but mediated by a different mechanism. Investigate alternative pathways that might be affected. This could be a novel finding but must be clearly distinguished from the canonical on-target activity. |
Experimental Protocols & Workflows
Workflow for Establishing Optimal Experimental Concentration
Caption: Workflow for determining the optimal dose of 4-Oxoretinol.
Protocol 1: Dose-Response and Viability Assessment
This protocol describes a general method for determining the effective and non-toxic concentration range of 4-Oxoretinol in an adherent cell line using a gene expression endpoint (qRT-PCR) and a viability assay (MTT).
Materials:
-
4-Oxoretinol (powder)
-
Anhydrous DMSO
-
Appropriate cell culture medium and supplements
-
Multi-well plates (e.g., 24-well for RNA, 96-well for MTT)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
RNA extraction kit and qRT-PCR reagents
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Oxoretinol in anhydrous DMSO. Aliquot into small volumes in amber tubes and store at -80°C, protected from light.
-
Cell Seeding: Plate your cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and recover for 24 hours.
-
Compound Dilution and Treatment:
-
Perform a serial dilution of the 10 mM stock to create working solutions.
-
For example, create a dilution series to treat cells with final concentrations of: 0 (vehicle), 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM.
-
Ensure the final DMSO concentration is constant across all wells (e.g., 0.1%) including the vehicle-only control.
-
Replace the medium in each well with the medium containing the appropriate concentration of 4-Oxoretinol or vehicle.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48 hours). This should be determined based on the kinetics of your expected biological response.
-
MTT Assay (Performed in parallel on a 96-well plate):
-
Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a proprietary buffer) to dissolve the formazan crystals.
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).
-
-
RNA Extraction and qRT-PCR (From 24-well plate):
-
Wash cells with PBS and lyse them directly in the wells using the lysis buffer from your RNA extraction kit.
-
Purify RNA according to the kit manufacturer's protocol.
-
Synthesize cDNA and perform qRT-PCR using primers for a known RAR target gene and a stable housekeeping gene.
-
-
Data Analysis:
-
Viability: Normalize the absorbance readings to the vehicle control (set to 100% viability). Plot viability (%) vs. log[4-Oxoretinol].
-
Gene Expression: Calculate the relative expression (fold change) of the target gene for each concentration compared to the vehicle control using the ΔΔCt method. Plot fold change vs. log[4-Oxoretinol].
-
Selection: Choose the lowest concentration that gives a maximal or near-maximal induction of your target gene without a significant drop in cell viability.
-
References
-
Achkar, C. C., et al. (1996). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. Proceedings of the National Academy of Sciences, 93(10), 4879–4884. [Link]
-
Achkar, C. C., et al. (1996). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. [No source title provided]. [Link]
-
Sabattini, E., et al. (2005). Identification of the Fenretinide Metabolite 4-Oxo-Fenretinide Present in Human Plasma and Formed in Human Ovarian Carcinoma Cells through Induction of Cytochrome P450 26A1. Clinical Cancer Research, 11(20), 7485-7493. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
Labroots. (2021). How to measure and minimize off-target effects... YouTube. [Link]
-
Pavez Loriè, E., et al. (2007). Metabolism and biological activities of topical 4-oxoretinoids in mouse skin. Biochemical Pharmacology, 74(8), 1245-1255. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Oxoretinoic acid. PubChem. [Link]
-
Achkar, C. C., et al. (1996). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. PubMed. [Link]
-
Jurczak, A., et al. (1998). 4-Oxoretinol, a metabolite of retinol in the human promyelocytic leukemia cell line NB4, induces cell growth arrest and granulocytic differentiation. Cancer Research, 58(9), 2007-2013. [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
Törmä, H., & Vahlquist, A. (2007). Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro. Journal of Investigative Dermatology, 127(6), 1346-1353. [Link]
-
Pijnappel, W. W., et al. (1993). The Retinoid Ligand 4-oxo-retinoic Acid Is a Highly Active Modulator of Positional Specification. Nature, 366(6453), 340-344. [Link]
-
Griffiths, C. E., et al. (1993). An in vivo experimental model for effects of topical retinoic acid in human skin. British Journal of Dermatology, 129(4), 389-394. [Link]
-
Wikipedia. (n.d.). Hypervitaminosis A. Wikipedia. [Link]
-
Appierto, V., et al. (2005). 4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines. Cancer Research, 65(22), 10453-10461. [Link]
-
Szakács, G., et al. (2021). Targeting Multidrug Resistance in Cancer: Impact of Retinoids, Rexinoids, and Carotenoids on ABC Transporters. Cancers, 13(15), 3885. [Link]
-
Mukherjee, S., et al. (2006). Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety. Clinical Interventions in Aging, 1(4), 327–348. [Link]
-
de Oliveira, M. R. (2015). Vitamin A and Retinoids as Mitochondrial Toxicants. Oxidative Medicine and Cellular Longevity, 2015, 140267. [Link]
-
Teelmann, K. (1989). Toxicity of Retinoids in Humans and Animals. [No source title provided]. [Link]
-
Poliakov, E., et al. (2018). Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Δ4-desaturase 1. PLOS ONE, 13(12), e0207466. [Link]
-
Szymański, Ł., et al. (2020). A Clinical Anti-Ageing Comparative Study of 0.3 and 0.5% Retinol Serums: A Clinically Controlled Trial. Skin Pharmacology and Physiology, 33(2), 1-10. [Link]
-
Kane, M. A. (2014). Quantification of Endogenous Retinoids. Methods in Molecular Biology, 1153, 133–157. [Link]
-
de Oliveira, M. R. (2015). The neurotoxic effects of vitamin A and retinoids. Anais da Academia Brasileira de Ciências, 87(2 Suppl), 1361-1373. [Link]
-
Zasada, M., & Budzisz, E. (2019). Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments. Postepy Dermatologii I Alergologii, 36(4), 392–397. [Link]
-
de Oliveira, M. R. (2015). The neurotoxic effects of vitamin A and retinoids. SciELO. [Link]
-
Szymański, Ł., et al. (2019). Randomized parallel control trial checking the efficacy and impact of two concentrations of retinol in the original formula on the aging skin condition: Pilot study. [No source title provided]. [Link]
-
Christou, G. A., et al. (2012). The metabolic role of retinol binding protein 4: an update. Hormone and Metabolic Research, 44(1), 6-14. [Link]
Sources
- 1. 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Oxoretinol, a metabolite of retinol in the human promyelocytic leukemia cell line NB4, induces cell growth arrest and granulocytic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]
- 4. 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Vitamin A and Retinoids as Mitochondrial Toxicants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. redalyc.org [redalyc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Metabolism and biological activities of topical 4-oxoretinoids in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing 4-Oxoretinol Concentration for Inducing Cell Differentiation: A Technical Support Guide
Welcome to the technical support center for optimizing 4-oxoretinol in your cell differentiation experiments. This guide is designed for researchers, scientists, and drug development professionals seeking to harness the potential of this potent retinoid. Here, we move beyond basic protocols to provide in-depth, field-proven insights into the nuances of using 4-oxoretinol, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the use of 4-oxoretinol.
Q1: What is 4-oxoretinol and how does it induce cell differentiation?
4-oxoretinol is a biologically active metabolite of retinol (Vitamin A).[1] It induces cell differentiation by binding to and activating retinoic acid receptors (RARs), which are nuclear receptors that function as ligand-activated transcription factors.[1][2] Unlike all-trans-retinoic acid (ATRA), 4-oxoretinol can activate RARs without possessing a terminal acid moiety.[1][2] Once activated, the RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding initiates a cascade of transcriptional changes, leading to the expression of genes that drive the differentiation process.[3] Importantly, 4-oxoretinol does not bind to or activate RXRs directly.[1][2]
Q2: How does 4-oxoretinol differ from all-trans-retinoic acid (ATRA)?
While both are potent inducers of cell differentiation that act through RARs, there are key distinctions. 4-oxoretinol is a metabolite of retinol and has been shown to be the endogenously produced, active retinoid in some cell types, such as F9 embryonic teratocarcinoma cells.[1][2] In certain cell lines, like the human promyelocytic leukemia cell line NB4, 4-oxoretinol can be produced from retinol, and its administration can even induce its own synthesis, leading to a sustained intracellular concentration.[4] This is a notable advantage over ATRA, which can be rapidly metabolized and cleared by cells.[4] Furthermore, in some contexts, 4-oxoretinol may exhibit different potency and efficacy compared to ATRA.
Q3: What is the optimal concentration range for 4-oxoretinol?
The optimal concentration of 4-oxoretinol is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. However, based on published literature, a general starting range can be recommended.
| Cell Line | Effective Concentration Range | Notes |
| F9 (murine embryonal carcinoma) | 10⁻¹⁰ M to 10⁻⁹ M | Low doses are sufficient to activate RARs and induce differentiation.[1][2] |
| NB4 (human promyelocytic leukemia) | 1 µM | At this concentration, it induces granulocytic differentiation and growth arrest.[4] |
| Human Mammary Epithelial Cells (HMECs) | Not explicitly stated, but shown to inhibit proliferation | A dose-response curve is recommended to determine the optimal concentration for growth inhibition versus differentiation. |
Q4: How should I prepare and store 4-oxoretinol stock solutions?
4-oxoretinol, like other retinoids, is sensitive to light, air, and high temperatures.[5] Proper handling and storage are critical for maintaining its activity.
-
Solvent: Dissolve 4-oxoretinol in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[3][6][7]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) to minimize the volume of solvent added to your cell culture medium. The final solvent concentration in the culture should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[3]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.[3][8] Avoid repeated freeze-thaw cycles.[3]
-
Working Solution: When preparing your working solution in cell culture medium, it is recommended to do so immediately before use.[3] The stability of retinoids can be reduced in aqueous solutions, especially in serum-free media.[5][9][10]
Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This section provides guidance on common issues encountered when using 4-oxoretinol for cell differentiation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no differentiation observed | Suboptimal 4-oxoretinol concentration: The concentration may be too low to elicit a response or too high, leading to cytotoxicity. | Perform a thorough dose-response experiment to identify the optimal concentration for your cell line. We recommend a range of concentrations spanning several orders of magnitude (e.g., 1 nM to 10 µM). |
| Degraded 4-oxoretinol: Improper storage or handling can lead to loss of activity. | Prepare a fresh stock solution of 4-oxoretinol. Ensure it is stored correctly (aliquoted, protected from light, at -20°C or below).[3][8] | |
| Inappropriate cell density: Cells may be too sparse or too confluent to respond to differentiation cues. | Optimize cell seeding density. Some cell types require cell-to-cell contact to differentiate efficiently. | |
| Incorrect media components: The basal medium or serum batch may not support differentiation. | Ensure you are using the recommended medium and serum for your cell line's differentiation. Test different batches of fetal bovine serum (FBS), as quality can vary. | |
| Insufficient incubation time: The duration of treatment may not be long enough for differentiation to occur. | Perform a time-course experiment to determine the optimal treatment duration. | |
| High cell death/cytotoxicity | 4-oxoretinol concentration is too high: Exceeding the optimal concentration can lead to apoptosis or necrosis. | Refer to your dose-response curve and use a lower, non-toxic concentration that still induces differentiation. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final solvent concentration in your culture medium is below 0.1%.[3] | |
| Cell line sensitivity: Some cell lines are inherently more sensitive to retinoids. | If possible, try a different cell line or consider using a lower concentration of 4-oxoretinol for a longer duration. | |
| Inconsistent results between experiments | Variability in 4-oxoretinol stock: Inconsistent preparation or storage of the stock solution. | Always prepare and store 4-oxoretinol stock solutions under the same standardized conditions. |
| Cell passage number: High passage numbers can lead to genetic drift and altered cellular responses. | Use cells within a consistent and low passage number range for all experiments. | |
| Variations in cell culture conditions: Minor differences in media, supplements, or incubation conditions. | Maintain strict consistency in all cell culture parameters, including media preparation, cell handling, and incubator conditions. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of 4-Oxoretinol (Dose-Response Experiment)
This protocol provides a framework for identifying the ideal concentration of 4-oxoretinol for inducing differentiation in your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium (appropriate for your cell line)
-
4-oxoretinol powder
-
DMSO or ethanol (for stock solution)
-
Sterile, light-protected microcentrifuge tubes
-
Multi-well plates (e.g., 24-well or 96-well)
-
Assay reagents for assessing cell viability (e.g., MTT, PrestoBlue) and differentiation (see Protocol 2)
Procedure:
-
Prepare 4-Oxoretinol Stock Solution:
-
On the day of the experiment, prepare a 10 mM stock solution of 4-oxoretinol in DMSO or ethanol. Handle the compound and solution in a dark environment or under yellow light to prevent degradation.
-
Perform serial dilutions of the stock solution to create a range of concentrations for your experiment (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
-
Cell Seeding:
-
Seed your cells in a multi-well plate at a density that will allow for several days of growth and differentiation without becoming over-confluent. This density should be optimized for your specific cell line.
-
-
Treatment:
-
Allow the cells to adhere and recover for 24 hours after seeding.
-
Carefully remove the medium and replace it with fresh medium containing the different concentrations of 4-oxoretinol. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest 4-oxoretinol concentration) and an untreated control.
-
-
Incubation:
-
Incubate the cells for a predetermined period based on known differentiation timelines for your cell type or a pilot experiment (e.g., 48-96 hours).
-
-
Assessment:
-
Cell Viability: At the end of the incubation period, assess cell viability using a standard assay (e.g., MTT). This will help you identify the cytotoxic concentration range.
-
Differentiation Markers: Assess the expression of relevant differentiation markers (see Protocol 2) for each concentration.
-
-
Data Analysis:
-
Plot cell viability and the expression of differentiation markers as a function of 4-oxoretinol concentration. The optimal concentration will be the one that induces a robust differentiation response with minimal cytotoxicity.
-
Protocol 2: Assessing Cell Differentiation
Confirming successful differentiation is a critical step. The choice of method will depend on your cell type and the expected differentiated phenotype.
-
Morphological Analysis:
-
Visually inspect the cells daily using a light microscope. Look for characteristic changes in morphology associated with differentiation, such as changes in cell shape, neurite outgrowth (for neuronal differentiation), or the formation of specific structures.[11]
-
-
Marker Gene Expression (qRT-PCR):
-
Isolate total RNA from your control and treated cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes known to be up- or down-regulated during the differentiation of your cell type. For example, in glioblastoma stem cells, a decrease in stemness markers like SOX2 and Nestin can indicate differentiation.[12]
-
-
Marker Protein Expression (Immunofluorescence or Western Blotting):
-
Immunofluorescence: Fix and stain your cells with antibodies against specific differentiation markers. This allows for the visualization of protein expression and localization within the cells.
-
Western Blotting: Lyse the cells and perform a Western blot to quantify the total amount of a specific differentiation marker protein.
-
-
Functional Assays:
-
Depending on the differentiated cell type, you may be able to perform functional assays. For example, for granulocytic differentiation of NB4 cells, a nitroblue tetrazolium (NBT) reduction assay can be used to measure respiratory burst activity, a hallmark of mature granulocytes.[4]
-
Visualization of Key Processes
4-Oxoretinol Signaling Pathway
Caption: 4-Oxoretinol signaling pathway leading to cell differentiation.
Experimental Workflow for Optimizing 4-Oxoretinol Concentration
Caption: Workflow for determining the optimal 4-oxoretinol concentration.
References
-
Achkar, C. C., et al. (1996). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. Proceedings of the National Academy of Sciences, 93(10), 4879–4884. [Link]
-
Arnhold, S. J., et al. (1998). 4-Oxoretinol, a metabolite of retinol in the human promyelocytic leukemia cell line NB4, induces cell growth arrest and granulocytic differentiation. Cancer Research, 58(9), 2007–2013. [Link]
-
Chen, A., et al. (2021). SOX4 Mediates ATRA-Induced Differentiation in Neuroblastoma Cells. Cells, 10(7), 1774. [Link]
-
Achkar, C. C., et al. (1996). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. PNAS, 93(10), 4879-4884. [Link]
-
Appierto, V., et al. (2005). 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines. Cancer Research, 65(23), 11037-11045. [Link]
-
Collins, S. J. (2023). Retinoic acid receptor regulation of decision-making for cell differentiation. Frontiers in Cell and Developmental Biology, 11, 1199635. [Link]
-
Soderstrom, M., et al. (2002). Identification of the Fenretinide Metabolite 4-Oxo-Fenretinide Present in Human Plasma and Formed in Human Ovarian Carcinoma Cells through Induction of Cytochrome P450 26A1. Clinical Cancer Research, 8(8), 2647-2655. [Link]
-
Author, A. A. (2024). All-Trans Retinoic Acid Induces Differentiation and Downregulates Stemness Markers and MGMT Expression in Glioblastoma Stem Cells. Preprints.org. [Link]
-
Bio-Techne. (n.d.). Compounds for ESC/iPSC Cell Differentiation Products. Retrieved from [Link]
-
Day, R. O., et al. (2013). Understanding the dose-response relationship of allopurinol: predicting the optimal dosage. British Journal of Clinical Pharmacology, 76(5), 763–773. [Link]
-
Gudas, L. J. (2012). Retinoids induce stem cell differentiation via epigenetic changes. Mechanisms of Development, 129(5-8), 138–144. [Link]
-
Sharow, M. A., et al. (2012). Retinoic acid stability in stem cell cultures. Stem Cells and Development, 21(16), 2959–2967. [Link]
-
Chen, Y., et al. (2014). Distinguishing between cancer cell differentiation and resistance induced by all-trans retinoic acid using transcriptional profiles and functional pathway analysis. BMC Genomics, 15, 556. [Link]
-
Sharow, M. A., et al. (2012). Retinoic acid stability in stem cell cultures. ResearchGate. [Link]
-
ResearchGate. (n.d.). Cytotoxicity of compounds on different cell lines. [Table]. Retrieved from [Link]
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
Al-Ostoot, F. H., et al. (2021). Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines. Molecules, 26(11), 3247. [Link]
-
Rochette-Egly, C., & Germain, P. (2021). Two Opposing Faces of Retinoic Acid: Induction of Stemness or Induction of Differentiation Depending on Cell-Type. International Journal of Molecular Sciences, 22(16), 8826. [Link]
-
Kumar, A., et al. (2018). Data on retinoic acid and reduced serum concentration induced differentiation of Neuro-2a neuroblastoma cells. Data in Brief, 21, 2529–2534. [Link]
-
Reprocell. (n.d.). Stemolecule™ All-Trans Retinoic Acid Product Specification Sheet. Retrieved from [Link]
-
Author, A. A. (2024). All-Trans Retinoic Acid Induces Differentiation and Downregulates Stemness Markers and MGMT Expression in Glioblastoma Stem Cells. MDPI. [Link]
-
ResearchGate. (n.d.). An example concentration-response curve with the 4 parameters. [Image]. Retrieved from [Link]
-
Bio-Rad. (2024, July 28). Off-target toxicity in antibody-drug conjugates. [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
-
Kane, M. A. (2014). Analysis of Vitamin A and Retinoids in Biological Matrices. Methods in Molecular Biology, 1153, 139–161. [Link]
-
Forouz, F., et al. (2023). In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. EXCLI Journal, 22, 1173–1191. [Link]
-
Dvorakova, K., et al. (2018). Why Differentiation Therapy Sometimes Fails: Molecular Mechanisms of Resistance to Retinoids. International Journal of Molecular Sciences, 19(1), 163. [Link]
-
Dette, A. K., et al. (2014). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology, 88(10), 1837–1851. [Link]
-
Gudas, L. J. (2021). Retinoids Regulate Stem Cell Differentiation. Vitamins and Hormones, 117, 227–251. [Link]
-
Kim, J., et al. (2019). UV and storage stability of retinol contained in oil-in-water nanoemulsions. Food Chemistry, 271, 487–493. [Link]
-
Alassane-Kpembi, I., et al. (2017). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins, 9(1), 22. [Link]
-
Marlet, J., et al. (2017). From carrot to clinic: an overview of the retinoic acid signaling pathway. Cellular and Molecular Life Sciences, 74(14), 2583–2604. [Link]
-
Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. [Link]
-
Achkar, C. C., et al. (1996). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. PubMed. [Link]
-
Gudas, L. J., et al. (2009). Differential activation of GAL4-RARs and GAL4-RXRs by 9-cis-4-oxo-RA. ResearchGate. [Link]
Sources
- 1. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]
- 2. 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. 4-Oxoretinol, a metabolite of retinol in the human promyelocytic leukemia cell line NB4, induces cell growth arrest and granulocytic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. store.reprocell.com [store.reprocell.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SOX4 Mediates ATRA-Induced Differentiation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. All-Trans Retinoic Acid Induces Differentiation and Downregulates Stemness Markers and MGMT Expression in Glioblastoma Stem Cells[v1] | Preprints.org [preprints.org]
Refining 4-Oxoretinol Treatment Protocols for Primary Cell Cultures: A Technical Support Center
Welcome to the technical support center for refining 4-Oxoretinol treatment protocols in primary cell cultures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful application of 4-Oxoretinol in your experiments.
Introduction to 4-Oxoretinol
4-Oxoretinol is a biologically active metabolite of retinol (Vitamin A) that has garnered significant interest for its ability to regulate cell proliferation, differentiation, and other cellular processes. Unlike its more extensively studied counterpart, all-trans-retinoic acid (ATRA), 4-Oxoretinol exhibits unique metabolic stability and distinct biological activities, making it a valuable tool for in vitro studies, particularly in primary cell cultures.[1][2] This guide will provide you with the necessary information to confidently design and execute your 4-Oxoretinol experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common questions researchers have when starting to work with 4-Oxoretinol.
Q1: What is the primary mechanism of action of 4-Oxoretinol?
A1: 4-Oxoretinol exerts its biological effects primarily by binding to and activating retinoic acid receptors (RARs), which are nuclear hormone receptors that function as ligand-dependent transcription factors.[1][2] Upon binding, the 4-Oxoretinol-RAR complex translocates to the nucleus and binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their expression.[1][2] Importantly, 4-Oxoretinol is not converted to all-trans-retinoic acid (ATRA) in cells, indicating its direct biological activity.[3]
Q2: How does 4-Oxoretinol differ from all-trans-retinoic acid (ATRA)?
A2: While both 4-Oxoretinol and ATRA are active retinoids that bind to RARs, they have key differences:
-
Metabolism: 4-Oxoretinol is a metabolite of retinol but is not converted to ATRA.[3] This metabolic stability can be advantageous for longer-term cell culture experiments.
-
Biological Activity: While both compounds can induce differentiation and inhibit proliferation in various cell types, they can elicit different gene expression profiles and may have varying potencies in specific cell types.[1][3] For example, in normal human mammary epithelial cells (HMECs), both 4-Oxoretinol and ATRA inhibit proliferation, but they differentially regulate the expression of certain genes.[1][3]
Q3: What are the typical working concentrations for 4-Oxoretinol in primary cell culture?
A3: The optimal working concentration of 4-Oxoretinol is highly dependent on the primary cell type and the specific biological endpoint being investigated. Based on available literature for other retinoids and related compounds, a good starting point for dose-response experiments is in the range of 10 nM to 10 µM. For example, studies with the NB4 cell line have used 1 µM 4-Oxoretinol to induce differentiation.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific primary cell culture system.
Q4: How should I prepare and store 4-Oxoretinol stock solutions?
A4: 4-Oxoretinol, like other retinoids, is a hydrophobic and light-sensitive molecule.
-
Solvent: It is recommended to dissolve 4-Oxoretinol in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution (e.g., 1-10 mM).
-
Storage: Aliquot the stock solution into light-protected tubes and store at -20°C or -80°C to minimize degradation from freeze-thaw cycles and light exposure. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium immediately before use.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments involving 4-Oxoretinol treatment of primary cell cultures.
Protocol 1: Preparation of 4-Oxoretinol Working Solutions
This protocol describes the preparation of 4-Oxoretinol working solutions for treating primary cell cultures.
Materials:
-
4-Oxoretinol powder
-
Anhydrous dimethyl sulfoxide (DMSO) or 100% ethanol
-
Sterile, light-protected microcentrifuge tubes
-
Pre-warmed complete cell culture medium
Procedure:
-
In a sterile, light-protected environment (e.g., a biological safety cabinet with lights off or dimmed), weigh out the desired amount of 4-Oxoretinol powder.
-
Dissolve the 4-Oxoretinol in the appropriate volume of DMSO or ethanol to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by gentle vortexing.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature, protected from light.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration immediately before adding it to your cells. Note: The final concentration of the solvent (DMSO or ethanol) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Treatment of Primary Keratinocytes with 4-Oxoretinol
This protocol outlines a general procedure for treating primary human keratinocytes with 4-Oxoretinol to assess its effects on differentiation.
Materials:
-
Primary human keratinocytes
-
Keratinocyte growth medium
-
4-Oxoretinol working solutions (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS)
-
RNA lysis buffer (for gene expression analysis) or protein lysis buffer (for western blotting)
-
Multi-well cell culture plates
Procedure:
-
Plate primary human keratinocytes in multi-well plates at a density that allows for logarithmic growth during the treatment period.
-
Culture the cells in keratinocyte growth medium until they reach the desired confluency (typically 60-70%).
-
Prepare fresh 4-Oxoretinol working solutions in pre-warmed keratinocyte growth medium at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM).
-
Remove the existing medium from the cells and gently wash once with sterile PBS.
-
Add the 4-Oxoretinol-containing medium or vehicle control medium to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, observe the cells for any morphological changes under a microscope.
-
Harvest the cells for downstream analysis. For example:
-
Gene Expression Analysis: Lyse the cells directly in the wells using an appropriate RNA lysis buffer and proceed with RNA extraction and qRT-PCR for differentiation markers such as Keratin 10 (KRT10) and Involucrin (IVL).
-
Protein Analysis: Lyse the cells using a suitable protein lysis buffer and perform western blotting to analyze the expression of differentiation marker proteins.
-
Troubleshooting Guide
This section provides solutions to common problems encountered during 4-Oxoretinol treatment of primary cell cultures.
| Problem | Possible Cause | Recommended Solution |
| Precipitation of 4-Oxoretinol in culture medium | Stock solution not fully dissolved. | Ensure the stock solution is completely dissolved before further dilution. Gentle warming (to 37°C) may aid dissolution. |
| Final concentration is too high. | Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your cell type. | |
| Low solubility in the final medium. | Prepare fresh working solutions immediately before use. Avoid prolonged storage of diluted solutions. | |
| High cell death or unexpected cytotoxicity | Solvent (DMSO/ethanol) concentration is too high. | Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.1%). Perform a solvent toxicity control experiment. |
| 4-Oxoretinol concentration is too high. | Perform a dose-response and time-course experiment to determine the optimal, non-toxic treatment conditions. | |
| Cells are stressed or unhealthy. | Ensure primary cells are healthy and in the logarithmic growth phase before treatment. | |
| Inconsistent or variable results between experiments | Degradation of 4-Oxoretinol stock solution. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect all solutions from light. Prepare fresh working solutions for each experiment. |
| Variation in primary cell batches. | Use cells from the same donor and passage number for a set of experiments. Characterize each new batch of primary cells. | |
| Inconsistent cell plating density or confluency at the time of treatment. | Standardize cell seeding and ensure consistent confluency at the start of each experiment. | |
| No observable effect of 4-Oxoretinol treatment | Sub-optimal concentration or treatment duration. | Perform a comprehensive dose-response and time-course experiment. |
| Inactive 4-Oxoretinol. | Purchase 4-Oxoretinol from a reputable supplier and handle it according to the storage and preparation guidelines to prevent degradation. | |
| Cell type is not responsive to 4-Oxoretinol. | Confirm the expression of RARs in your primary cell type. |
Data Presentation
Table 1: Comparative Gene Expression Changes in Primary Human Mammary Epithelial Cells (HMECs) Treated with 4-Oxoretinol vs. ATRA
This table summarizes the fold-change in the expression of selected genes in HMECs after 24 hours of treatment with 1 µM 4-Oxoretinol or 1 µM ATRA, as determined by microarray analysis.[1]
| Gene Symbol | Gene Name | Fold Change (4-Oxoretinol) | Fold Change (ATRA) |
| Upregulated Genes | |||
| ABCG1 | ATP binding cassette subfamily G member 1 | 2.5 | 2.1 |
| SDR1 | Short-chain dehydrogenase/reductase family 16C member 1 | 2.3 | 2.0 |
| Downregulated Genes | |||
| ADRB2 | Adrenoceptor beta 2 | -2.1 | -1.8 |
| RAC2 | Rac family small GTPase 2 | -1.9 | -1.7 |
Data adapted from Chen et al., 2010.[1]
Visualization of Signaling Pathways and Workflows
4-Oxoretinol Signaling Pathway
Caption: General experimental workflow for studying the effects of 4-Oxoretinol.
References
-
Chen, J., et al. (2010). Metabolism and Regulation of Gene Expression by 4-Oxoretinol versus All-trans Retinoic Acid in Normal Human Mammary Epithelial Cells. Journal of Cellular Physiology, 223(1), 1-13. [Link]
-
Achkar, C. C., et al. (1996). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. Proceedings of the National Academy of Sciences, 93(10), 4879-4884. [Link]
-
Faria, T. N., et al. (1998). 4-Oxoretinol, a metabolite of retinol in the human promyelocytic leukemia cell line NB4, induces cell growth arrest and granulocytic differentiation. Cancer Research, 58(9), 1899-1907. [Link]
Sources
- 1. Metabolism and Regulation of Gene Expression by 4-Oxoretinol versus All-trans Retinoic Acid in Normal Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Oxoretinol, a metabolite of retinol in the human promyelocytic leukemia cell line NB4, induces cell growth arrest and granulocytic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A step-by-step guide to performing cancer metabolism research using custom-made media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Specific Interaction of Retinoic Acid Receptors with Target Genes in Mouse Embryonic Fibroblasts and Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Long-Term Storage & Handling of 4-Oxoretinol Stocks
Document Control:
-
Subject: 4-Oxoretinol (CAS: 38030-57-8 / General Retinoid Class)
-
Scope: Solubilization, Cryopreservation, and Troubleshooting
Introduction
4-Oxoretinol is not merely a metabolic intermediate; it is a biologically distinct ligand capable of activating Retinoic Acid Receptors (RARs) and driving specific differentiation pathways, such as in F9 teratocarcinoma cells, often without conversion to retinoic acid [1, 2].[1]
However, its polyene chain structure makes it inherently unstable. Like all retinoids, 4-Oxoretinol is susceptible to photo-isomerization and oxidative degradation . A compromised stock solution introduces experimental noise, leading to inconsistent IC50 values or failed phenotype induction. This guide provides a self-validating protocol to ensure the integrity of your bioactive stocks.
Part 1: Preparation & Solubilization Strategy
Q: What is the optimal solvent for long-term storage?
A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.
-
The Science: While 4-Oxoretinol is soluble in Ethanol (~15 mg/mL) and DMF, DMSO (~30 mg/mL) is preferred for freezing because it has a higher boiling point and lower vapor pressure, reducing concentration shifts due to evaporation during handling [3]. Furthermore, Ethanol is hygroscopic; absorbed water can accelerate hydrolytic degradation over months of storage.
-
Protocol:
-
Use biotech-grade, anhydrous DMSO (water content <0.005%).
-
Target a stock concentration of 10 mM to 50 mM . Higher concentrations reduce the solvent-to-solute surface area ratio, marginally protecting against oxidation.
-
Q: How do I handle the initial weighing and dissolution?
A: Perform all steps under low-light conditions.
-
The Mechanism: Retinoids possess a conjugated pi-electron system that absorbs UV and visible light (approx. 325–400 nm range), providing the energy for cis-trans isomerization.
-
The Protocol:
-
Amber Everything: Use amber borosilicate glass vials. If unavailable, wrap clear tubes in aluminum foil before adding the compound.
-
Red Light Only: If possible, work under yellow or red safety lights. Avoid direct exposure to fluorescent lab lights.
-
Part 2: Long-Term Storage Protocols
The following workflow is designed to minimize the three enemies of retinoid stability: Light, Oxygen, and Heat.
Visualization: The "Inert-Cryo" Preservation Workflow
Figure 1: The "Inert-Cryo" workflow prioritizes oxygen displacement and light exclusion to prevent stochastic oxidation and isomerization.
Step-by-Step Storage Protocol
-
Aliquot Immediately: Never store the bulk stock in a single container. Repeated freeze-thaw cycles cause microscopic ice crystal formation that can shear molecules and introduce moisture.
-
Action: Divide stock into single-use aliquots (e.g., 50 µL).
-
-
The Inert Gas Overlay (Critical Step):
-
Why: Oxygen attacks the double bonds in the polyene chain.
-
Method: Gently flow Argon or Nitrogen gas over the liquid surface for 5-10 seconds before capping.
-
Expert Tip:Argon is superior to Nitrogen. Argon is heavier than air and settles over the liquid, forming a stable "blanket." Nitrogen is lighter and mixes more easily with atmospheric air if not sealed instantly [4].
-
-
Temperature: Store at -80°C .
-
Note: -20°C is acceptable for short-term (<1 month), but -80°C is required to virtually halt chemical kinetics for long-term stability (6 months to years) [3].
-
Part 3: Troubleshooting & FAQs
Q: My stock solution has turned from yellow to colorless or brown. Is it safe to use?
A: No. Discard immediately.
-
Diagnosis:
-
Yellow: Normal appearance for concentrated retinoids.
-
Colorless: Indicates massive oxidative bleaching or precipitation where the chromophore has been destroyed.
-
Brown/Orange: Indicates polymerization or formation of complex degradation products (e.g., quinones).
-
Q: I see a precipitate when diluting into cell culture media. Why?
A: You have exceeded the "Solubility Cliff."
-
The Science: 4-Oxoretinol is highly lipophilic. When diluted into aqueous media (PBS, DMEM), it is thermodynamically driven to aggregate if the concentration is too high.
-
Solution:
-
Limit Final DMSO: Keep the final DMSO concentration <0.1% to avoid solvent toxicity, but ensure it is high enough to keep the retinoid soluble during the transition.
-
Intermediate Dilution: Do not go straight from 50 mM stock to 10 nM media. Perform a serial dilution in DMSO first (e.g., 50 mM -> 5 mM -> 0.5 mM), then spike the 0.5 mM into media.
-
Vortex Immediately: Vortex the media vigorously while adding the retinoid to prevent local high-concentration "hotspots" that trigger precipitation.
-
Q: Can I check the purity of my stored stock?
A: Yes, via UV-Vis Spectroscopy.
-
Method: Dilute a small aliquot in Ethanol (1:1000).
-
Validation: 4-Oxoretinol typically exhibits a specific absorbance maximum (
). Check the Certificate of Analysis (CoA) for your specific batch (often ~360-370 nm range, distinct from Retinol's ~325 nm). A significant shift in or flattening of the peak indicates degradation [1].
Part 4: Biological Context & Handling[2]
Understanding the signaling pathway clarifies why "active" metabolites like 4-Oxoretinol require such rigorous care.
Visualization: Retinoid Metabolic & Signaling Pathway
Figure 2: 4-Oxoretinol can directly activate RARs without conversion to Retinoic Acid.[1] Degradation (gray node) removes this biological potency, leading to false-negative experimental results [1, 5].
Summary of Quantitative Data
| Parameter | Specification | Notes |
| Primary Solvent | Anhydrous DMSO | Preferred for -80°C storage. |
| Solubility Limit | ~30 mg/mL (DMSO) | Do not saturate; leave safety margin. |
| Storage Temp | -80°C | Critical for >1 month storage. |
| Light Sensitivity | High (UV/Vis) | Handle in amber vials/darkness.[2] |
| Inert Gas | Argon (Best) or N2 | Argon is heavier and protects better. |
| Shelf Life | 6-12 Months | If stored strictly at -80°C under gas. |
References
-
Achkar, C. C., et al. (1996). "4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors."[1][3] Proceedings of the National Academy of Sciences (PNAS), 93(10), 4879–4884.
-
Baron, S., et al. (2005). "Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro."[4] Journal of Investigative Dermatology, 125(1), 143-150.
-
Cayman Chemical. (2022).[5] "Product Information: 4-oxo Isotretinoin." Cayman Chemical Product Inserts.
-
Fagron Academy. (2020). "Stabilization of Oxidation Prone Ingredients." Fagron Technical Notes.
-
Napoli, J. L. (1996). "Retinoic acid biosynthesis and metabolism." FASEB Journal, 10(9), 993-1001.
Sources
- 1. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]
- 2. Storing Retinol: Best Practices to Maintain Its Effectiveness | Authorised Retailers | BuyCosmetics.CY [buycosmetics.cy]
- 3. pnas.org [pnas.org]
- 4. Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Mitigating High-Concentration 4-Oxoretinol Cytotoxicity
This guide is designed for researchers, scientists, and drug development professionals encountering cytotoxicity with 4-Oxoretinol at high concentrations in their experimental models. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. The strategies outlined below are based on established principles of retinoid biology and cellular toxicology. Given the limited specific literature on 4-Oxoretinol, these recommendations are extrapolated from well-studied retinoids like all-trans retinoic acid (ATRA) and retinol. Empirical validation in your specific model system is crucial.
Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
Q1: We are observing significant cell death at high concentrations of 4-Oxoretinol. What are the likely cellular mechanisms driving this cytotoxicity?
A1: High concentrations of retinoids, including likely 4-Oxoretinol, can induce cytotoxicity through several primary mechanisms. A key driver is the induction of overwhelming oxidative stress. Retinoid metabolism can lead to the generation of reactive oxygen species (ROS), which, when produced in excess, can damage cellular components like lipids, proteins, and DNA, ultimately triggering apoptosis or necrosis.
Furthermore, retinoids are potent signaling molecules that regulate gene expression through nuclear receptors (RARs and RXRs). At supra-physiological concentrations, this signaling can become dysregulated, leading to the activation of pro-apoptotic pathways. For instance, the expression of genes involved in cell cycle arrest and apoptosis can be significantly upregulated.
Finally, direct effects on mitochondrial function have been reported for some retinoids. This can include the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the intrinsic apoptotic cascade.
Q2: How can we confirm that oxidative stress is the primary cause of the cytotoxicity we are observing with 4-Oxoretinol?
A2: To specifically implicate oxidative stress in 4-Oxoretinol-induced cytotoxicity, a multi-pronged experimental approach is recommended. The most direct method is to measure intracellular ROS levels in your cells following treatment. Fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA) are commonly used for this purpose. A significant increase in fluorescence in 4-Oxoretinol-treated cells compared to vehicle controls would be a strong indicator of ROS production.
To establish a causal link, you can perform rescue experiments by co-treating the cells with 4-Oxoretinol and a well-characterized antioxidant, such as N-acetylcysteine (NAC) or Vitamin E (α-tocopherol). A significant attenuation of cytotoxicity in the presence of the antioxidant would provide compelling evidence for the role of oxidative stress.
Part 2: Troubleshooting Guides - Practical Solutions
Guide 1: General Strategies for Cytotoxicity Mitigation
This guide provides a tiered approach to mitigating cytotoxicity, starting with the simplest modifications to your experimental setup.
Problem: Significant decrease in cell viability observed in 4-Oxoretinol-treated cells at desired concentrations.
Workflow for Mitigation:
Caption: Advanced workflow for investigating and targeting specific cytotoxic pathways.
Part 3: Experimental Protocols
Protocol 1: Assessing Intracellular ROS with DCFDA
Objective: To quantify the generation of reactive oxygen species in response to 4-Oxoretinol treatment.
Materials:
-
2',7'-dichlorofluorescin diacetate (DCFDA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of 4-Oxoretinol and appropriate controls (vehicle, positive control like H₂O₂).
-
At the end of the treatment period, remove the medium and wash the cells once with warm PBS.
-
Prepare a working solution of DCFDA in pre-warmed serum-free medium (final concentration typically 5-10 µM).
-
Add the DCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Remove the DCFDA solution and wash the cells once with warm PBS.
-
Add warm PBS or serum-free medium to each well.
-
Immediately measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Data Interpretation: An increase in fluorescence intensity in 4-Oxoretinol-treated wells compared to vehicle controls indicates an increase in intracellular ROS.
| Treatment Group | Mean Fluorescence Intensity (AU) | Fold Change vs. Vehicle |
| Vehicle Control | 1500 | 1.0 |
| 4-Oxoretinol (Low Conc.) | 2500 | 1.7 |
| 4-Oxoretinol (High Conc.) | 7500 | 5.0 |
| Positive Control (H₂O₂) | 9000 | 6.0 |
Protocol 2: Cytotoxicity Rescue with N-acetylcysteine (NAC)
Objective: To determine if the observed cytotoxicity of 4-Oxoretinol is mediated by oxidative stress.
Materials:
-
N-acetylcysteine (NAC)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare treatment groups:
-
Vehicle control
-
4-Oxoretinol alone (at a cytotoxic concentration)
-
NAC alone (at a non-toxic concentration, typically 1-5 mM)
-
4-Oxoretinol + NAC (co-treatment)
-
-
Pre-treat the "4-Oxoretinol + NAC" wells with NAC for 1-2 hours before adding 4-Oxoretinol.
-
Add 4-Oxoretinol to the appropriate wells.
-
Incubate for the desired treatment duration (e.g., 24, 48 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
Data Interpretation: A statistically significant increase in cell viability in the "4-Oxoretinol + NAC" group compared to the "4-Oxoretinol alone" group suggests that oxidative stress is a major contributor to the cytotoxicity.
| Treatment Group | % Cell Viability |
| Vehicle Control | 100% |
| 4-Oxoretinol (High Conc.) | 35% |
| NAC alone | 98% |
| 4-Oxoretinol + NAC | 85% |
References
-
Pignatello, R., et al. (2021). Retinoids: A Journey from Basic Science to Clinical Applications. Molecules. Available at: [Link]
-
Ziouzenkova, O., & Plutzky, J. (2008). Retinoid metabolism and nuclear receptor responses: New insights into coordinated regulation of the biological actions of vitamin A. The FEBS Journal. Available at: [Link]
-
Altucci, L., & Gronemeyer, H. (2001). The Promise of Retinoids to Prevent and Treat Cancer. Nature Reviews Cancer. Available at: [Link]
-
Orfali, N., et al. (2021). Retinoic Acid and Retinoid Metabolism in Cancer. Cancers. Available at: [Link]
Validation & Comparative
Comparative Efficacy Guide: 4-Oxoretinol vs. All-trans Retinoic Acid (ATRA)
Executive Summary
This guide provides a technical comparison between All-trans Retinoic Acid (ATRA) , the canonical bioactive form of Vitamin A, and 4-Oxoretinol (4-oxo-ROL) , a distinct, biologically active metabolite.[1][2][3][4][5] While ATRA is the high-affinity "gold standard" ligand for Retinoic Acid Receptors (RARs), 4-oxo-ROL challenges the dogma that retinol must be oxidized to an acid to be active.
Key Takeaway: ATRA exhibits superior receptor binding affinity (nanomolar range) but suffers from rapid auto-induced catabolism (half-life ~3.5 hrs). In contrast, 4-oxo-ROL displays lower receptor affinity but significantly enhanced metabolic stability (half-life >15 hrs) and unique RAR-subtype selectivity. This makes 4-oxo-ROL a critical molecule of interest for sustained signaling in differentiation therapies (e.g., NB4 leukemia cells) where ATRA resistance often develops due to rapid clearance.
Molecular Mechanism & Pharmacology[6]
Receptor Binding Profile
ATRA binds all three RAR isotypes (
Table 1: Comparative Binding Affinity (IC50) and Selectivity
| Parameter | All-trans Retinoic Acid (ATRA) | 4-Oxoretinol (4-oxo-ROL) |
| Chemical Nature | Carboxylic Acid (C15 oxidized) | Alcohol (C15 reduced, C4 ketone) |
| RAR | ~4 nM | ~330 nM |
| RAR | ~5 nM | ~420 nM |
| RAR | ~2 nM | ~3200 nM |
| RXR Binding | None | None |
| Primary Mode | High-affinity, rapid activation | Moderate-affinity, sustained activation |
Note: IC50 values represent the concentration required to inhibit 50% of [3H]ATRA binding. Lower numbers indicate higher affinity.
Metabolic Stability & Pharmacokinetics
The clinical limitation of ATRA is "auto-induction" of its own catabolism via CYP26 enzymes, leading to resistance. 4-oxo-ROL bypasses this immediate feedback loop.
-
ATRA: Induces CYP26A1 expression, leading to rapid hydroxylation and clearance. Half-life (
) in F9 cells is approx. 3.5–4 hours.[4] -
4-oxo-ROL: Exhibits a
hours in F9 cells. It does not require conversion to ATRA to be active, acting as a stable "reservoir" of retinoid activity.
Signaling Pathway Visualization
The following diagram illustrates the divergent metabolic and signaling pathways. Note how 4-oxo-ROL provides a direct activation route that bypasses the labile ATRA intermediate.
Caption: Divergent signaling pathways. ATRA (Red) is the high-affinity ligand subject to rapid degradation. 4-oxo-ROL (Green) offers a stable, alternative activation route.
Efficacy in Biological Systems[9]
F9 Teratocarcinoma Differentiation
In F9 murine teratocarcinoma cells, differentiation is marked by the expression of Laminin B1 and Collagen IV.
-
Observation: Despite lower affinity, 4-oxo-ROL induces differentiation markers (Laminin, Collagen IV) and morphological changes indistinguishable from ATRA at saturating concentrations (
M). -
Mechanism: 4-oxo-ROL activates the RAR
2 promoter directly. It does not function merely as a precursor to 4-oxoretinoic acid.
NB4 Promyelocytic Leukemia Cells[10]
-
Efficacy: 4-oxo-ROL induces growth arrest and granulocytic differentiation (CD11b expression).
-
Advantage: Due to its stability, 4-oxo-ROL maintains cytodifferentiating concentrations intracellularly for extended periods (48+ hours) compared to ATRA, potentially overcoming resistance mechanisms in APL (Acute Promyelocytic Leukemia).
Xenopus Embryogenesis (Teratogenicity)
-
Assay: Axial truncation in Xenopus laevis embryos.
-
Result: 4-oxo-ROL causes axial defects similar to ATRA, confirming it is bioavailable and active in vivo.[1][2][5] This validates that the alcohol form (lacking the carboxyl group) can drive morphogenic signaling.
Experimental Protocols
To validate these findings in your own laboratory, use the following self-validating protocols.
Protocol A: RAR Transactivation Assay (Luciferase Reporter)
Objective: Quantify the ability of 4-oxo-ROL to activate specific RAR isotypes compared to ATRA.
Reagents:
-
COS-7 or HeLa cells.
-
Expression vectors: pSG5-RAR
, pSG5-RAR , pSG5-RAR . -
Reporter: RARE-tk-Luc (Retinoic Acid Response Element linked to Luciferase).[7]
-
Ligands: ATRA (Sigma), 4-oxo-ROL (synthetic or HPLC purified).
Workflow:
-
Seeding: Plate cells at
cells/well in 24-well plates. -
Transfection: Cotransfect 50 ng receptor plasmid + 200 ng reporter plasmid using Lipofectamine.
-
Treatment: After 24h, treat cells with increasing log-doses of ATRA (
to M) and 4-oxo-ROL ( to M).-
Control: DMSO vehicle (<0.1%).
-
-
Lysis: Harvest cells after 24h incubation using Passive Lysis Buffer.
-
Measurement: Quantify luminescence. Plot Dose-Response curves to calculate EC50.
Protocol B: F9 Cell Differentiation Assay
Objective: Assess biological efficacy via endogenous gene induction.
Workflow Visualization:
Caption: Step-by-step workflow for validating retinoid-induced differentiation in F9 stem cells.
Detailed Steps:
-
Culture: Maintain F9 cells in DMEM + 15% heat-inactivated FBS on gelatin-coated flasks.
-
Induction: Seed cells at low density. Treat with:
-
Group A: Vehicle (Ethanol).
-
Group B: ATRA (1
M) + db-cAMP (1 mM). -
Group C: 4-oxo-ROL (1
M) + db-cAMP (1 mM).
-
-
Maintenance: Replenish media and retinoids every 48 hours (critical for ATRA due to degradation; less critical for 4-oxo-ROL but recommended for consistency).
-
Readout (72-96h):
References
-
Achkar, C. C., et al. (1996). "4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors." Proceedings of the National Academy of Sciences, 93(10), 4879–4884.
-
Idres, N., et al. (2002). "Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers." Journal of Biological Chemistry, 277(35), 31491-31498.
-
Faria, T. N., et al. (1998). "4-Oxoretinol, a metabolite of retinol in the human promyelocytic leukemia cell line NB4, induces cell growth arrest and granulocytic differentiation." Cancer Research, 58, 2777-2783.
-
Pijnappel, W. W., et al. (1993). "The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification."[1][3] Nature, 366, 340–344.
- Lane, M. A., et al. (1999). "4-Oxoretinol, a natural retinoid, induces the expression of the cellular retinoic acid-binding proteins in F9 embryonal carcinoma cells." Experimental Cell Research, 248(2), 557-566.
Sources
- 1. 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]
- 5. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]
- 6. mdpi.com [mdpi.com]
- 7. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism and Regulation of Gene Expression by 4-Oxoretinol versus All-trans Retinoic Acid in Normal Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The F9-EC cell line as a model for the analysis of differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands and transcriptional coregulators | bioRxiv [biorxiv.org]
Beyond the Degradation Pathway: A Technical Guide to Reproducing 4-Oxoretinol Signaling
Introduction: The Reproducibility Crisis in Retinoid Biology
For decades, 4-Oxoretinol (4-oxo-ROL) was dismissed as a transient catabolic intermediate—a mere pit stop on the road to elimination. This dogma is obsolete. Emerging data confirms that 4-oxo-ROL is a distinct, biologically active ligand capable of driving differentiation and gene expression through Retinoic Acid Receptors (RARs) independent of conversion to All-trans Retinoic Acid (atRA).[1]
However, reproducing 4-oxo-ROL data is notoriously difficult. The molecule sits at a volatile intersection of rapid enzymatic degradation (CYP26-mediated), photo-isomerization, and non-specific protein binding. Inconsistent data in the literature often stems not from biological variance, but from failures in stabilizing the compound or controlling for the "metabolic sink" of the cell culture system.
This guide provides a rigorous, self-validating framework to assess 4-oxo-ROL activity, comparing it objectively against the gold standard, atRA.
Mechanistic Comparison: 4-Oxoretinol vs. Alternatives[1][2][3][4][5][6]
To design robust experiments, one must understand how 4-oxo-ROL differs mechanistically from its precursor (Retinol) and its acidic counterpart (atRA).
Receptor Dynamics and Signaling
Unlike Retinol, which is largely a pro-hormone requiring oxidation to active forms, 4-oxo-ROL directly binds and activates RARs (
The Intracellular Depot Effect
A critical differentiator is intracellular retention. While atRA is rapidly cleared or glucuronidated, 4-oxo-ROL exhibits a unique "depot effect" in certain cell lines (e.g., NB4 promyelocytic leukemia cells). It can induce its own synthesis and maintain cytodifferentiating concentrations for extended periods (up to 48 hours), whereas atRA spikes and crashes.
Table 1: Comparative Technical Profile
| Feature | 4-Oxoretinol (4-oxo-ROL) | All-trans Retinoic Acid (atRA) | Retinol (ROL) |
| Primary Role | Active Ligand & Metabolic Intermediate | High-Affinity Active Ligand | Pro-hormone / Storage |
| Receptor Target | RAR | RAR | None (must be metabolized) |
| RXR Activation | No | No | No |
| Intracellular Stability | High (sustained retention) | Low (rapid CYP26 clearance) | Variable (esterified for storage) |
| Key Gene Targets | ABCG1 (High induction), Hoxb1, Cyp26a1 | Cyp26a1, Rarb, Hox clusters | Indirect via metabolites |
| Differentiation Potency | High (e.g., F9, NB4 cells) | Very High (Gold Standard) | Low to Moderate |
| Handling Risk | High (Photo-unstable, hydrophobic) | High (Photo-unstable, oxidation prone) | Moderate |
Visualization: Signaling & Metabolic Pathways
The following diagram illustrates the distinct entry points and feedback loops for 4-oxo-ROL versus atRA. Note the critical role of CYP26A1 not just as a degradation enzyme, but as a negative feedback regulator induced by the ligand itself.
Caption: 4-Oxoretinol activates RARs directly while simultaneously acting as a substrate and inducer for CYP26A1, creating a complex feedback loop distinct from atRA.
Validated Experimental Protocol
To ensure reproducibility, this protocol uses a Serum-Free/BSA-Stabilized system. Standard Fetal Bovine Serum (FBS) contains undefined retinoids and binding proteins that introduce unacceptable variability.
Phase 1: Preparation (The "Dark" Phase)
-
Lighting: All steps must be performed under yellow light (wavelength >500nm). 4-oxo-ROL isomerizes rapidly under standard fluorescent lab lights.
-
Vessel: Use glass or solvent-resistant plastic (e.g., polypropylene). Retinoids adsorb to polystyrene.
-
Solvent: Dissolve 4-oxo-ROL in DMSO. Argon-purge the stock vial after every use and store at -80°C. Never store working dilutions.
Phase 2: The Self-Validating Culture System
This protocol includes an internal "Metabolic Check" (Step 4) to verify that the observed effects are due to the ligand and not a degradation product.
Reagents:
-
Basal Medium: DMEM/F12 (Phenol-red free preferred).
-
Carrier: 0.5% Fatty-Acid Free BSA (Critical for stability in absence of serum).
-
Ligand: 4-Oxoretinol (Target: 10 nM - 1 µM).
-
Control: atRA (1 µM) and Vehicle (DMSO < 0.1%).
Workflow:
-
Seeding: Seed cells (e.g., NB4 or F9) in standard serum media 24h prior to allow attachment.
-
Starvation (Time 0): Wash cells 2x with PBS. Switch to Serum-Free Medium + 0.5% BSA . Incubate for 4 hours to deplete intracellular retinoid stores.
-
Induction: Add 4-oxo-ROL or controls.
-
Note: Perform a dose-response (10 nM, 100 nM, 1 µM) to distinguish specific receptor activity from toxicity.
-
-
Sampling (The Critical Window):
-
6 Hours: Harvest RNA for early response genes (Cyp26a1). This validates that the ligand successfully entered the nucleus and activated RAR.
-
24-48 Hours: Harvest for phenotypic markers (ABCG1, differentiation surface markers).
-
Phase 3: Data Validation Criteria
For an experiment to be considered "Reproducible," it must meet these criteria:
-
Positive Control: atRA (1 µM) must induce Cyp26a1 expression by >50-fold (cell type dependent).
-
Stability Check: If using HPLC/MS, >50% of parent 4-oxo-ROL should remain in the supernatant at 6 hours (in BSA-supplemented media).
-
Gene Signature: 4-oxo-ROL should induce ABCG1 at levels comparable to or higher than atRA at equimolar concentrations.
Visualizing the Experimental Workflow
Caption: Step-by-step workflow emphasizing the serum-starvation step and the critical 6-hour metabolic quality control check.
References
-
Achkar, C. C., et al. (1996). "4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors." Proceedings of the National Academy of Sciences. [Link][2][3]
-
Chen, Y., et al. (1998). "4-Oxoretinol, a metabolite of retinol in the human promyelocytic leukemia cell line NB4, induces cell growth arrest and granulocytic differentiation." Cancer Research. [Link]
-
Rexer, B. N., et al. (2001). "Metabolism and Regulation of Gene Expression by 4-Oxoretinol versus All-trans Retinoic Acid in Normal Human Mammary Epithelial Cells." Cancer Research. [Link]
-
Arnold, S. L., et al. (2015). "Retinoic acid stability in stem cell cultures." Journal of Tissue Engineering and Regenerative Medicine. [Link]
-
Topletz, A. R., et al. (2015). "Comparison of the function and metabolism of CYP26A1 and CYP26B1." Biochemical Pharmacology. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. The retinoic acid-metabolizing enzyme, CYP26A1, is essential for normal hindbrain patterning, vertebral identity, and development of posterior structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Formation and Metabolism of 4-Hydroxy-Retinoic Acid Enantiomers by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
side-by-side comparison of the effects of 4-Oxoretinol and retinol
Executive Summary
In the landscape of retinoid drug development, the distinction between Retinol (Vitamin A) and its oxidized metabolite 4-Oxoretinol is critical for understanding potency, stability, and mechanism of action. While Retinol serves primarily as a circulating pro-hormone requiring metabolic activation, 4-Oxoretinol represents a distinct, bioactive ligand capable of direct receptor activation without conversion to retinoic acid.[1]
This guide delineates the functional divergence of these two compounds, providing experimental evidence that challenges the traditional view of 4-oxoretinoids as merely inactive catabolites. For researchers, 4-Oxoretinol offers a unique tool: a stable, direct RAR agonist that bypasses the tightly regulated Retinol-to-Retinoic Acid metabolic bottleneck.
Chemical & Metabolic Architecture
Metabolic Divergence
Retinol is the parent compound, maintained in homeostasis via Retinol Binding Protein 4 (RBP4) transport.[2][3] Its canonical activation involves two-step oxidation to All-Trans Retinoic Acid (atRA) . However, in specific contexts (e.g., Xenopus embryogenesis, murine F9 teratocarcinoma cells), Retinol enters an alternative oxidative pathway yielding 4-Oxoretinol .
Crucially, 4-Oxoretinol is not a precursor to atRA . It functions as a parallel signaling molecule.
Figure 1: Metabolic bifurcation showing 4-Oxoretinol as a direct RAR agonist distinct from the canonical Retinoic Acid pathway.
Pharmacodynamics: Mechanism of Action
Receptor Binding Profile
The defining difference lies in receptor interaction . Retinol is physiologically inert at the nuclear receptor level until metabolized. In contrast, 4-Oxoretinol binds directly to Retinoic Acid Receptors (RARs).
-
Retinol: Binds with high affinity to CRBP (Cellular Retinol Binding Protein) and RBP4 (plasma). It has negligible affinity for nuclear receptors (RARs/RXRs).
-
4-Oxoretinol: Binds directly to RARα, RARβ, and RARγ .[4] It does not bind Retinoid X Receptors (RXRs).
Signaling Potency & Stability
Experimental data from F9 stem cell models reveals that 4-Oxoretinol is not only active but can be more potent than Retinol in specific gene induction assays because it bypasses the rate-limiting oxidation steps.
Key Insight: In F9 cells, 4-Oxoretinol induces Hoxa-1 (a differentiation marker) expression more rapidly than Retinol.[5] This is because Retinol must first be converted to RA (or 4-Oxoretinol) to act, whereas exogenous 4-Oxoretinol acts immediately [1].
Experimental Validation Protocols
To objectively compare these compounds, researchers must utilize assays that distinguish between metabolic conversion and direct activity.
Protocol: Differentiation Assay (F9 Teratocarcinoma Cells)
This assay validates the direct activity of 4-Oxoretinol. If Retinol is used, activity is delayed due to metabolic lag.
Workflow:
-
Culture: Maintain F9 cells in DMEM + 10% Charcoal-Stripped FBS (to remove endogenous retinoids).
-
Treatment: Treat cells with vehicle, Retinol (1 µM), or 4-Oxoretinol (1 µM).
-
Control: Add 4-Methylpyrazole (ADH inhibitor) to block Retinol -> Retinal conversion.
-
-
Readout: Measure mRNA of Hoxa-1 or Laminin B1 via qPCR at 12h, 24h, 48h.
Expected Result:
-
Retinol + Inhibitor: No differentiation (Metabolism blocked).
-
4-Oxoretinol + Inhibitor: Full Differentiation (Direct activity confirmed).
Protocol: HPLC Separation
Distinguishing these compounds in biological samples requires precise chromatographic separation due to their structural similarity.
-
Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: Methanol:Water gradient (starting 85:15 increasing to 100% Methanol).
-
Detection:
-
Retinol:
325 nm. -
4-Oxoretinol:
~360 nm (Red-shifted due to ketone conjugation).
-
Figure 2: Analytical workflow for simultaneous detection and differentiation of Retinol and 4-Oxoretinol.
Data Summary: Side-by-Side Comparison
| Feature | Retinol (Vitamin A) | 4-Oxoretinol |
| Primary Role | Circulating Pro-hormone / Storage | Active Signaling Ligand / Metabolite |
| Nuclear Receptor Binding | None (Indirect via RA) | Direct Agonist (RARα, β, γ) [1,2] |
| RXR Binding | None | None |
| Metabolic Requirement | Must be oxidized to RA or 4-oxo-RA | Active per se (No conversion needed) |
| Teratogenicity | High (upon conversion) | High (Causes axial truncation in Xenopus) [3] |
| UV Absorbance ( | 325 nm | ~360 nm |
| Intracellular Stability | Rapidly metabolized to esters or RA | More stable than RA in F9 cells [1] |
| Key Biomarker | Plasma RBP4-Retinol Complex | Presence in Xenopus / Differentiating tissues |
Expert Commentary
Why choose 4-Oxoretinol for research? In drug development, using Retinol to study RAR activation introduces variables related to the cell's metabolic capacity (e.g., expression of ADH/RALDH enzymes). If a cell line lacks these enzymes, Retinol will appear inactive. 4-Oxoretinol bypasses this variable , allowing researchers to probe the RAR signaling pathway directly while using a compound that is structurally closer to the "parent" vitamin than Retinoic Acid.
Furthermore, the discovery that 4-Oxoretinol induces its own synthesis in specific leukemic cell lines (NB4) suggests a positive feedback loop that may be exploited in differentiation therapies [4].
References
-
Achkar, C. C., et al. (1996).[1][6][4] "4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors."[4][5][7] Proceedings of the National Academy of Sciences, 93(10), 4879–4884.[4] [4]
-
Ross, S. A., & De Luca, L. M. (1996). "A new metabolite of retinol: all-trans-4-oxo-retinol as a receptor activator and differentiation agent." Nutrition Reviews, 54(11), 355-356.
-
Blumberg, B., et al. (1996).[1][8] "Novel retinoic acid receptor ligands in Xenopus embryos." Proceedings of the National Academy of Sciences, 93(10), 4873–4878.
-
Faria, T. N., et al. (1998).[1] "4-Oxoretinol, a metabolite of retinol in the human promyelocytic leukemia cell line NB4, induces cell growth arrest and granulocytic differentiation." Journal of Biological Chemistry.
Sources
- 1. Metabolism and Regulation of Gene Expression by 4-Oxoretinol versus All-trans Retinoic Acid in Normal Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Vitamin A/Retinol and Maintenance of Pluripotency of Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]
- 6. LIF Removal Increases CRABPI and CRABPII Transcripts in Embryonic Stem Cells Cultured in Retinol or 4-Oxoretinol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms of Feedback Regulation of Vitamin A Metabolism | MDPI [mdpi.com]
A Senior Application Scientist's Guide to Evaluating the Synergistic Effects of 4-Oxoretinol with Other Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of retinoid research and development, 4-Oxoretinol is emerging as a compound of significant interest. As a biologically active metabolite of retinol, it uniquely activates retinoic acid receptors (RARs) without the need for conversion to retinoic acid, presenting a distinct mechanism of action.[1][2] This guide provides an in-depth, technical framework for evaluating the synergistic potential of 4-Oxoretinol with other compounds, a crucial step in unlocking its full therapeutic value. We will delve into the mechanistic rationale for exploring such combinations, present detailed experimental protocols for assessing synergy, and offer insights into the interpretation of the resulting data.
The Rationale for Synergy: Beyond Monotherapy
The therapeutic efficacy of a single active compound can often be enhanced by combining it with other agents. This approach, known as combination therapy, can lead to synergistic effects, where the combined effect of two or more drugs is greater than the sum of their individual effects.[3] For 4-Oxoretinol, exploring synergistic combinations is particularly compelling for several reasons:
-
Multi-target approach: Many biological processes, particularly in complex conditions like skin aging and acne, are driven by multiple pathways. Combining 4-Oxoretinol with compounds that target complementary pathways can lead to a more comprehensive and effective intervention.
-
Dose reduction and safety: Synergy can allow for the use of lower concentrations of each active ingredient to achieve the desired effect, potentially reducing the risk of adverse effects often associated with higher doses of retinoids.[4]
-
Overcoming resistance: In some therapeutic areas, the development of resistance to a single agent is a significant challenge. Combination therapy can help to mitigate this by targeting the biological system from multiple angles.
Mechanistic Insights into 4-Oxoretinol's Synergistic Potential
4-Oxoretinol's ability to directly activate RARs forms the foundation of its biological activity.[1][2] This activation triggers a cascade of gene expression that can influence cell differentiation, proliferation, and other key cellular processes. The exploration of synergistic combinations should be guided by a sound mechanistic hypothesis. Below, we explore potential synergistic pairings for 4-Oxoretinol based on their mechanisms of action.
Signaling Pathways at the Core of 4-Oxoretinol Action
The following diagram illustrates the central role of 4-Oxoretinol in activating the retinoic acid signaling pathway. Understanding this is key to hypothesizing synergistic interactions.
Caption: 4-Oxoretinol directly activates the RAR/RXR heterodimer, initiating a signaling cascade that modulates gene transcription and leads to a biological response.
Potential Synergistic Combinations and Their Rationale
| Compound Class | Specific Example | Rationale for Synergy with 4-Oxoretinol | Potential Application |
| Immunomodulators | Interferon-gamma (IFN-γ) | 4-Oxoretinol has been shown to synergize with IFN-γ in promoting growth arrest in leukemia cells, suggesting a cooperative effect on cell cycle regulation and differentiation pathways.[1] | Oncology, Immuno-dermatology |
| Antioxidants | Vitamin C, Ferulic Acid | Retinoids can induce oxidative stress. Combining with antioxidants can mitigate this, allowing for better tolerability and potentially enhancing the overall therapeutic effect by protecting the skin from free radical damage.[3][5] | Skin Aging, Photodamage |
| Hydrating Agents | Hyaluronic Acid | Retinoids can cause dryness. Hyaluronic acid can provide intense hydration, improving the skin barrier and overall tolerance to 4-Oxoretinol, leading to better compliance and results.[6] | Skin Aging, Acne |
| Exfoliating Agents | Salicylic Acid | For acne, combining the comedolytic and anti-inflammatory properties of salicylic acid with the cell-regulating effects of 4-Oxoretinol could provide a multi-pronged approach to lesion control.[7][8] | Acne |
| Peptides | Palmitoyl Tripeptide-5 | 4-Oxoretinol can stimulate collagen production. Certain peptides also signal for collagen synthesis. A combination could lead to a more robust and synergistic effect on dermal matrix components.[9][10] | Skin Aging |
Experimental Design for Evaluating Synergy
A robust experimental design is critical for accurately assessing the synergistic potential of 4-Oxoretinol combinations. The following workflow outlines a comprehensive approach, from initial in vitro screening to more complex tissue models.
Caption: A stepwise workflow for the comprehensive evaluation of synergistic effects, from initial screening to mechanistic validation in advanced models.
PART 1: In Vitro Screening for Synergy
The initial step involves determining the dose-response of individual compounds and their combinations in relevant cell lines (e.g., human dermal fibroblasts, keratinocytes, or sebocytes).
Experimental Protocol: Cell Viability Assay and Dose-Response Matrix
-
Cell Culture: Plate cells at an appropriate density in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of 4-Oxoretinol and the compound of interest. Create a dilution series for each compound individually and in combination at fixed ratios (e.g., based on their individual IC50 values).
-
Treatment: Treat the cells with the single agents and their combinations for a predetermined time (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a suitable cell viability assay, such as the MTT or CellTiter-Glo® assay, to measure the cellular response.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration.
-
Generate dose-response curves for each compound and combination.
-
Determine the IC50 (half-maximal inhibitory concentration) for each.
-
Data Presentation: Dose-Response Data Summary
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| 4-Oxoretinol | HDFa | 48 | Value |
| Compound X | HDFa | 48 | Value |
| 4-Oxoretinol + Compound X (1:1) | HDFa | 48 | Value |
| 4-Oxoretinol + Compound X (1:2) | HDFa | 48 | Value |
| 4-Oxoretinol + Compound X (2:1) | HDFa | 48 | Value |
PART 2: Quantitative Analysis of Synergy
Once dose-response data is obtained, specialized software can be used to calculate a Combination Index (CI), a quantitative measure of synergy.
Protocol: Synergy Calculation using CompuSyn
-
Data Input: Enter the dose and effect (fraction affected, Fa) data for each single agent and their combinations into the CompuSyn software.
-
Analysis: The software will calculate the CI value based on the Chou-Talalay method.
-
Interpretation of CI Values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Data Presentation: Combination Index (CI) Values
| Combination Ratio (4-Oxoretinol:Compound X) | Fa 0.5 (IC50) | Fa 0.75 | Fa 0.90 | Synergy Interpretation |
| 1:1 | CI Value | CI Value | CI Value | Synergistic/Additive/Antagonistic |
| 1:2 | CI Value | CI Value | CI Value | Synergistic/Additive/Antagonistic |
| 2:1 | CI Value | CI Value | CI Value | Synergistic/Additive/Antagonistic |
PART 3: Mechanistic Validation
Identifying a synergistic interaction is the first step. Understanding the underlying molecular mechanisms is crucial for further development.
Protocol: Gene Expression Analysis by qPCR
-
Treatment: Treat cells with 4-Oxoretinol, the synergistic partner, and the combination at the determined synergistic ratio and concentration.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse transcribe it to cDNA.
-
qPCR: Perform quantitative real-time PCR using primers for target genes related to the hypothesized mechanism (e.g., collagen I, elastin, MMPs for skin aging; inflammatory cytokines for acne).
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Data Presentation: Synergistic Gene Expression Changes
| Gene | 4-Oxoretinol (Fold Change) | Compound X (Fold Change) | Combination (Fold Change) | Synergistic Effect |
| COL1A1 | Value | Value | Value | Yes/No |
| ELN | Value | Value | Value | Yes/No |
| MMP1 | Value | Value | Value | Yes/No |
Conclusion and Future Directions
The evaluation of synergistic combinations of 4-Oxoretinol holds immense promise for the development of novel and more effective therapeutic strategies. The systematic approach outlined in this guide, from initial in vitro screening to mechanistic validation, provides a robust framework for identifying and characterizing these synergistic interactions. While the synergistic effect of 4-Oxoretinol with IFN-gamma has been demonstrated in a non-dermatological context, further research is critically needed to explore its potential in skin aging and acne.[1] Future studies should focus on testing combinations with antioxidants, hydrating agents, and other relevant compounds in advanced skin models to translate these promising concepts into tangible therapeutic advancements.
References
-
Effects of vitamin C treatment on 4-oxo-4-HPRinduced ROS generation and... - ResearchGate. Available at: [Link]
-
4-Oxoretinol, a metabolite of retinol in the human promyelocytic leukemia cell line NB4, induces cell growth arrest and granulocytic differentiation - PubMed. Available at: [Link]
-
Effects of antioxidant-anti-inflammatory therapy on skin rejuvenation and repair. The clinical case series study - Termedia. Available at: [Link]
-
Can Hyaluronic Acid and Retinol Be Used Together - Medik8. Available at: [Link]
-
4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors - PubMed. Available at: [Link]
-
Investigating the efficacy of calcipotriol–acitretin combination therapy versus monotherapy protocols in psoriasis and its effect on serum inflammatory factors: a systematic review and meta-analysis - PMC - NIH. Available at: [Link]
-
A Prospective Double-blind, Placebo-controlled Clinical Trial Evaluating the Efficacy of a Novel Combination of Hyaluronic Acid Serum and Antioxidant Cream for Rejuvenation of the Aging Neck. Available at: [Link]
-
Better Aging Ingredient Inspiration from a Cosmetic Chemist - Covalo Blog. Available at: [Link]
-
Effectiveness of a combination of salicylic acid-based products for the treatment of mild comedonal-papular acne: a multicenter prospective observational study - PubMed. Available at: [Link]
-
Clinical Evaluation of Next-generation, Multi-weight Hyaluronic Acid Plus Antioxidant Complex-based Topical Formulations with Targeted Delivery to Enhance Skin Rejuvenation - NIH. Available at: [Link]
-
Effectiveness of a combination of salicylic acid-based products for the treatment of mild comedonal-papular acne - AIR Unimi. Available at: [Link]
-
The Oral Intake of Specific Bovine-Derived Bioactive Collagen Peptides Has a Stimulatory Effect on Dermal Matrix Synthesis and Improves Various Clinical Skin Parameters - MDPI. Available at: [Link]
-
Ferulic acid in synergy with retinol alleviates oxidative injury of HaCaT cells during UVB-induced photoaging - PMC - NIH. Available at: [Link]
-
Can a patient with acne-prone skin safely combine salicylic acid and retinol in their skincare regimen? - Dr.Oracle. Available at: [Link]
-
Uncovering expression signatures of synergistic drug responses via ensembles of explainable machine-learning models - NIH. Available at: [Link]
-
A review of the use of combination therapies for the treatment of acne vulgaris - PubMed. Available at: [Link]
-
Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro. Available at: [Link]
-
Combinations of peptides synergistically activate the regenerative capacity of skin cells in vitro - PMC - NIH. Available at: [Link]
-
Enhancement of Efficacy of Retinoids through Enhancing Retinoid-Induced RAR Activity and Inhibiting Hydroxylation of Retinoic Acid, and Its Clinical Efficacy on Photo-Aging - NIH. Available at: [Link]
-
A Computational Approach for Identifying Synergistic Drug Combinations - PMC - NIH. Available at: [Link]
-
Synergy and Its Clinical Relevance in Topical Acne Therapy | JCAD. Available at: [Link]
-
Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC - PubMed Central. Available at: [Link]
-
Identifying Multi-Omics Interactions for Lung Cancer Drug Targets Discovery Using Kernel Machine Regression - MDPI. Available at: [Link]
-
Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC - NIH. Available at: [Link]
-
Predicting Tumor Cell Response to Synergistic Drug Combinations Using a Novel Simplified Deep Learning Model - NIH. Available at: [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. Available at: [Link]
-
Anti-Inflammatory, Antithrombotic and Antioxidant Efficacy and Synergy of a High-Dose Vitamin C Supplement Enriched with a Low Dose of Bioflavonoids; In Vitro Assessment and In Vivo Evaluation Through a Clinical Study in Healthy Subjects - MDPI. Available at: [Link]
-
SynergyFinder™ Drug Combination Studies | Oncolines B.V. Available at: [Link]
-
The synergistic effect of retinyl propionate and hydroxypinacolone retinoate on skin aging - ResearchGate. Available at: [Link]
-
Clinical Trials Unit | Dermatology - Stanford Medicine. Available at: [Link]
-
Synergism of antioxidant action of vitamins E, C and quercetin is related to formation of molecular associations in biomembranes - Chemical Communications (RSC Publishing). Available at: [Link]
-
From Retinol to Peptides: The Ultimate Guide to Skincare Ingredients for Collagen and Elastin Production - Dp Derm. Available at: [Link]
-
Identifying multi-omics interactions for lung cancer drug targets discovery using Kernel Machine Regression - arXiv. Available at: [Link]
-
Expert in "in vitro" co-culture models to evaluate your cosmetic ingredients - GLYcoDiag. Available at: [Link]
-
CompuSyn - ComboSyn. Available at: [Link]
-
Oral Intake of Specific Bioactive Collagen Peptides Reduces Skin Wrinkles and Increases Dermal Matrix Synthesis - ResearchGate. Available at: [Link]
-
SynergyFinder 3.0: an interactive analysis and consensus interpretation of multi-drug synergies across multiple samples - PMC - NIH. Available at: [Link]
-
Skin-Nerve Co-Culture Systems for Disease Modeling and Drug Discovery - PMC. Available at: [Link]
-
Clinical approaches in vogue for combination therapies for acne and post-inflammatory hyperpigmentation – A comprehensive review - Cosmoderma. Available at: [Link]
-
Retinol potentiates the inhibitory effect of ascorbic acid on uric acid assay - PubMed. Available at: [Link]
-
Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PMC - NIH. Available at: [Link]
-
How to access the web interphase of SynergyFinder to estimate the synergy between two drugs? | ResearchGate. Available at: [Link]
Sources
- 1. 4-Oxoretinol, a metabolite of retinol in the human promyelocytic leukemia cell line NB4, induces cell growth arrest and granulocytic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the efficacy of calcipotriol–acitretin combination therapy versus monotherapy protocols in psoriasis and its effect on serum inflammatory factors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of antioxidant-anti-inflammatory therapy on skin rejuvenation and repair. The clinical case series study [termedia.pl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medik8.com [medik8.com]
- 7. Effectiveness of a combination of salicylic acid-based products for the treatment of mild comedonal-papular acne: a multicenter prospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. Combinations of peptides synergistically activate the regenerative capacity of skin cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dpderm.com [dpderm.com]
Comparative Guide: 4-Oxoretinol vs. Synthetic 4-Oxo-Retinoid Analogs
Executive Summary: The "4-Oxo" Functional Switch
In the classical view of retinoid metabolism, oxidation at the C-4 position of the cyclohexenyl ring was dismissed as the first step toward catabolic inactivation. This view is obsolete. 4-Oxoretinol (4-oxo-ROL) is now recognized as a distinct, biologically active signaling molecule that functions independently of Retinoic Acid (RA).[1]
For drug developers, the "4-oxo" moiety represents a critical pharmacophore. While the natural metabolite 4-oxo-ROL drives differentiation via nuclear receptors (RARs), its synthetic analog 4-oxo-Fenretinide (4-oxo-4-HPR) exploits this same oxidative modification to trigger completely different, non-genomic apoptotic pathways (ROS generation and microtubule destabilization).
This guide compares the natural ligand 4-Oxoretinol against its primary synthetic and metabolic analogs, focusing on their divergent mechanisms, stability profiles, and experimental utility in oncology and stem cell research.
The Contenders: Structural & Functional Profiling
The Natural Ligand: 4-Oxoretinol (4-oxo-ROL)[1]
-
Origin: Endogenous metabolite of Retinol (Vitamin A) produced in differentiating cells (e.g., F9 teratocarcinoma).
-
Core Function: High-affinity ligand for Retinoic Acid Receptors (RARs).
-
Key Differentiator: Unlike Retinol, it activates RARs without conversion to Retinoic Acid. Unlike Retinoic Acid, it does not bind RXRs.
The Synthetic Analog: 4-Oxo-Fenretinide (4-oxo-4-HPR)
-
Origin: Active metabolite of the synthetic retinoid Fenretinide (4-HPR).[2][3][4]
-
Core Function: Potent inducer of apoptosis in cancer cells (Neuroblastoma, Ovarian).
-
Key Differentiator: Acts via non-genomic mechanisms (ROS stress, tubulin inhibition) and retains activity in RA-resistant cell lines.
The Metabolic Control: 4-Oxoretinoic Acid (4-oxo-RA)
-
Origin: CYP26-mediated oxidation product of Retinoic Acid.[3]
-
Core Function: Transcriptional regulator, often with lower potency than RA, but higher stability in specific tissues (skin).
Head-to-Head Performance Comparison
| Feature | 4-Oxoretinol (Natural) | 4-Oxo-Fenretinide (Synthetic) | 4-Oxoretinoic Acid (Metabolite) |
| Primary Target | Genomic: RAR | Non-Genomic: Mitochondria (ROS), Tubulin | Genomic: RARs (Variable affinity) |
| RXR Binding | No | No | No |
| Cellular Outcome | Differentiation (e.g., Primitive Endoderm) | Apoptosis / G2-M Arrest | Differentiation / Catabolism |
| Metabolic Stability | High ( | Moderate (Metabolite of 4-HPR) | Low (Rapidly glucuronidated) |
| Teratogenicity | Moderate (Axial truncation in embryos) | Low (Compared to RA) | High |
| Key Biomarker | GATA-6 (Endoderm lineage induction) | ROS / Caspase-3 (Apoptotic cascade) | CYP26A1 (Self-induction) |
Mechanistic Deep Dive
A. Genomic Signaling: The 4-Oxoretinol Pathway
4-Oxoretinol challenges the dogma that Retinol is merely a pro-hormone. In stem cell models (F9 cells), Retinol is converted to 4-Oxoretinol, which then binds RARs directly.
-
Pathway: Retinol
4-Hydroxy-ROL 4-Oxo-ROL RAR Binding Gene Expression.[1] -
Outcome: Induction of Hoxa-1 and GATA-6 , markers of primitive endoderm differentiation. Crucially, this occurs without significant conversion to Retinoic Acid, providing a "shunt" pathway for differentiation in tissues where RA synthesis is suppressed.
B. Non-Genomic Toxicity: The 4-Oxo-Fenretinide Pathway
The synthetic amide tail of Fenretinide alters the pharmacology of the 4-oxo group. Instead of gently guiding differentiation, 4-oxo-4-HPR acts as a cellular stressor.
-
Pathway: Fenretinide
CYP26A1 4-Oxo-4-HPR . -
Mechanism 1 (ROS): Triggers massive Reactive Oxygen Species generation in the mitochondria, leading to ER stress and Calcium release.
-
Mechanism 2 (Tubulin): Directly inhibits tubulin polymerization, causing mitotic arrest (G2-M phase), a feature unique to this synthetic analog and absent in natural retinoids.
Visualizing the Divergence
Figure 1: Divergent signaling pathways. 4-Oxoretinol (Green) utilizes the genomic RAR pathway to drive differentiation. 4-Oxo-Fenretinide (Red) exploits the 4-oxo modification to trigger non-genomic stress and apoptosis.
Experimental Protocols
Protocol A: Assessing 4-Oxoretinol Differentiation Activity
Objective: Validate 4-oxo-ROL activity independent of RA conversion using F9 Teratocarcinoma cells.
-
Cell Culture:
-
Culture F9 stem cells in DMEM supplemented with 15% heat-inactivated fetal calf serum.
-
Critical Step: Use charcoal-stripped serum to remove endogenous retinoids.
-
-
Treatment:
-
Seed cells at
cells/well in 6-well plates. -
Treat with 4-Oxoretinol (
M) vs. Retinol ( M) vs. Vehicle (Ethanol < 0.1%). -
Control: Add a CYP inhibitor (e.g., Liarozole) to prevent RA breakdown, checking if 4-oxo-ROL activity persists.
-
-
Incubation: 24 to 48 hours.
-
Readout (qPCR):
-
Extract RNA and perform RT-qPCR.
-
Target Genes: Hoxa-1 (Early marker) and GATA-6 (Late primitive endoderm marker).
-
Success Criteria: 4-Oxoretinol should induce GATA-6 expression >10-fold over vehicle, with potency
Retinoic Acid.
-
Protocol B: Measuring Synthetic Analog Potency (4-Oxo-Fenretinide)
Objective: Quantify non-genomic apoptotic efficacy in RA-resistant cells (e.g., A2780 ovarian cancer).
-
Cell Synchronization:
-
Synchronize cells in G0/G1 by serum starvation (0.5% FBS) for 24 hours.
-
-
Treatment:
-
Release into complete medium containing 4-Oxo-Fenretinide (1-5
M) or parent Fenretinide .
-
-
ROS Assay (1-4 hours):
-
Load cells with CM-H2DCFDA (5
M) for 30 mins. -
Measure fluorescence (Ex 485nm / Em 535nm) via flow cytometry.
-
Expectation: 4-Oxo-Fenretinide induces ROS peak significantly earlier and higher than parent Fenretinide.
-
-
Cell Cycle Analysis (24 hours):
-
Fix cells in 70% ethanol. Stain with Propidium Iodide (PI).
-
Success Criteria: Distinct G2-M arrest peak (unique to the 4-oxo synthetic analog) vs. G1 arrest (typical for RA).
-
References
-
4-Oxoretinol as a Natural Ligand: Achkar, C. C., et al. (1996).[5] "4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors."[1][5] Proceedings of the National Academy of Sciences, 93(10), 4879–4884. Link
-
4-Oxo-Fenretinide Identification: Villani, M. G., et al. (2004). "Identification of the Fenretinide Metabolite 4-Oxo-Fenretinide Present in Human Plasma and Formed in Human Ovarian Carcinoma Cells." Clinical Cancer Research, 10(18), 6265-6275. Link
-
Mechanism of Synthetic Analogs: Villani, M. G., et al. (2006). "4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis."[4] Cancer Research, 66(6), 3238-3247. Link
-
GATA-6 and Differentiation: Morrisey, E. E., et al. (1996). "GATA-6: a zinc finger transcription factor that is expressed in multiple cell lineages derived from lateral mesoderm." Developmental Biology, 177(1), 309-322. Link
-
Metabolic Stability Studies: Barua, A. B., & Olson, J. A. (1984). "Synthesis of 4,4-difluoro analogs of retinol and retinoic acid." Journal of Lipid Research, 25(3), 304-309. Link
Sources
- 1. 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the fenretinide metabolite 4-oxo-fenretinide present in human plasma and formed in human ovarian carcinoma cells through induction of cytochrome P450 26A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
